molecular formula C14H17NO3 B069496 Tert-butyl 7-formylindoline-1-carboxylate CAS No. 174539-67-4

Tert-butyl 7-formylindoline-1-carboxylate

Número de catálogo: B069496
Número CAS: 174539-67-4
Peso molecular: 247.29 g/mol
Clave InChI: KUYIMEZLCAWOMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl 7-formylindoline-1-carboxylate (CAS 174539-67-4) is a high-value indoline derivative designed for advanced research and development applications. This compound, with a molecular formula of C14H17NO3 and a molecular weight of 247.29, features a benzaldehyde core that is both protected and functionalized for versatility in synthetic chemistry. Its structure incorporates a base-sensitive tert-butoxycarbonyl (Boc) protecting group, which safeguards the indoline nitrogen, and a highly reactive 7-formyl aldehyde moiety. The aldehyde group serves as a critical handle for further chemical transformation, enabling its primary use as a key synthetic intermediate and building block in medicinal chemistry and drug discovery. Researchers utilize this compound in various carbon-carbon bond forming reactions, including Suzuki couplings, as well as in the synthesis of more complex heterocyclic systems. It is instrumental for constructing molecular libraries and for the development of potential Active Pharmaceutical Ingredients (APIs). To preserve its stability and reactivity, the product should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYIMEZLCAWOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363223
Record name tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174539-67-4
Record name tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-indoline-7-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Tert-butyl 7-formylindoline-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a Boc-protected indoline core and a reactive aldehyde group, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

Nomenclature and Identifiers

The compound is systematically named and identified by several key descriptors, which are crucial for database searches and regulatory documentation.

IdentifierValueSource
Chemical Name This compound[1][2]
CAS Number 174539-67-4[1][2][3]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1][3]
InChIKey KUYIMEZLCAWOMI-UHFFFAOYSA-N[1][3]
Synonyms 1-Boc-indoline-7-carboxaldehyde, N-Boc-indoline-7-carboxaldehyde, tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate[1][3]
Structural Features

The molecule's utility is derived from its distinct structural components:

  • Indoline Core: A bicyclic heterocyclic system that is a common motif in a wide range of biologically active compounds.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indoline nitrogen. It enhances solubility in organic solvents and deactivates the nitrogen towards undesired side reactions, while allowing for regioselective functionalization of the aromatic ring. It can be readily removed under acidic conditions.

  • 7-Formyl Group: The aldehyde at the 7-position is the primary center of reactivity. It is an electrophilic site, poised for a multitude of chemical transformations, serving as a linchpin for introducing molecular diversity.

Physicochemical Properties

These properties are essential for planning experiments, including reaction setup, solvent selection, and purification.

PropertyValueSource
Appearance Solid[3]
Melting Point 86-87 °C[1]
Boiling Point Not available[1]
Density Not available[1]
Storage 2-8 °C, under inert atmosphere[4][5]

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of modern spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected data based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet around 9.8-10.0 ppm for the aldehyde proton (CHO); aromatic protons on the benzene ring appearing between 7.0-7.8 ppm; two triplets corresponding to the methylene protons (-CH₂-CH₂-) of the indoline ring around 3.0 and 4.0 ppm; and a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm.

  • ¹³C NMR: The carbon spectrum will be characterized by two carbonyl signals: the aldehyde carbon between 190-195 ppm and the carbamate carbonyl around 150-155 ppm. The aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic indoline carbons and the tert-butyl group carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid fingerprint of the key functional groups. Strong, characteristic absorption bands are expected:

  • ~1700-1720 cm⁻¹: A strong peak corresponding to the C=O stretch of the aromatic aldehyde.

  • ~1680-1700 cm⁻¹: Another strong C=O stretching band from the Boc-carbamate group.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic portions of the molecule.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 247 or 248, respectively. Common fragmentation patterns include the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).

Synthesis and Manufacturing

The regioselective introduction of a formyl group at the C7 position of the N-Boc indoline core is a non-trivial synthetic challenge. The most authoritative method relies on directed ortho-metalation (DoM).

Retrosynthetic Analysis and Workflow

The synthesis logically begins with commercially available indoline, which is first protected and then selectively functionalized. The DoM strategy leverages the Boc group's ability to direct a strong base to deprotonate the adjacent C7 position, creating a nucleophilic center for subsequent formylation.

G cluster_0 Synthesis Workflow Start Indoline Step1 N-Boc Protection (Boc)₂O, Base Start->Step1 Step A Step2 Directed ortho-Metalation s-BuLi, TMEDA, -78 °C Step1->Step2 Step B Step3 Electrophilic Quench Anhydrous DMF Step2->Step3 Step C Product This compound Step3->Product Step D (Workup)

Caption: High-level workflow for the synthesis of the target compound.

Recommended Synthetic Protocol

This protocol is a self-validating system, where successful execution of each step sets up the subsequent transformation.

Step A: N-Boc Protection of Indoline

  • Dissolve indoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-indoline, which is often used without further purification.

Step B & C: Directed Metalation and Formylation

  • Causality: This step is the most critical. The choice of base and temperature is paramount. sec-Butyllithium (s-BuLi) is preferred over n-BuLi for its higher basicity and reduced nucleophilicity, minimizing side reactions. The reaction must be conducted at low temperatures (-78 °C) under an inert atmosphere (Argon or Nitrogen) to ensure the stability of the lithiated intermediate.

  • Dissolve N-Boc-indoline (1.0 eq) and the chelating agent TMEDA (N,N,N',N'-tetramethylethylenediamine, 1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C. A color change typically indicates the formation of the aryllithium species. Stir for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) as the formylating agent.

  • Stir at -78 °C for an additional hour before allowing the reaction to slowly warm to room temperature.

Step D: Workup and Purification

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the title compound as a solid.[1]

Chemical Reactivity and Synthetic Utility

The molecule's power as a synthetic intermediate stems from the orthogonal reactivity of its functional groups.

Overview of Reactive Sites

G cluster_0 mol A A A->mol  Acidic Deprotection (TFA, HCl) Reveals secondary amine B B B->mol  Nucleophilic Addition (Reductive Amination, Wittig, Grignard) Chain Elongation & Diversification C C C->mol  Electrophilic Aromatic Substitution (Halogenation, Nitration) Further core modification

Caption: Key reactive sites on this compound.

Reactions of the Aldehyde Functional Group

The 7-formyl group is a versatile handle for building molecular complexity.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides direct access to 7-(aminomethyl)indoline derivatives, a common scaffold in drug discovery.

  • Wittig and Horner-Wadsworth-Emmons Olefination: Reaction with phosphorus ylides allows for the stereoselective formation of alkenes, enabling the extension of carbon chains with vinyl groups.[6]

  • Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents yields secondary alcohols, which can be further oxidized or used as handles for other transformations.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄), providing an entry point to amides, esters, and other acid derivatives.

Deprotection of the N-Boc Group

The Boc group is stable to most nucleophilic and basic conditions but can be efficiently cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent quantitatively liberates the indoline nitrogen. This allows for subsequent N-alkylation, N-arylation, or acylation, providing another axis for structural diversification.

Handling, Storage, and Safety

  • Safe Handling: The compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Optimal Storage Conditions: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C, preferably under an inert atmosphere (argon or nitrogen) to prevent slow oxidation of the aldehyde group.[4]

  • Stability: The compound is generally stable under recommended storage conditions. It is sensitive to strong acids (which will cleave the Boc group) and strong oxidizing agents.

Conclusion

This compound is a high-value, multifunctional building block for chemical synthesis. Its well-defined structure allows for predictable and regioselective reactivity at its three key sites: the N-Boc protecting group, the aromatic core, and the versatile 7-formyl group. The synthetic protocols and reactivity profiles detailed in this guide underscore its importance and provide a robust framework for its application in the development of novel therapeutics and complex organic molecules.

References

A Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate (CAS: 174539-67-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of tert-butyl 7-formylindoline-1-carboxylate, a key heterocyclic building block in modern organic synthesis. We will explore its fundamental physicochemical properties, detail a robust and widely-used synthetic protocol, analyze its characteristic reactivity, and provide established procedures for its application in further molecular construction. This document is intended to serve as a practical resource, bridging foundational data with field-proven insights for professionals engaged in pharmaceutical and chemical research and development.

Core Compound Identification and Properties

This compound, registered under CAS number 174539-67-4, is a bifunctional indoline derivative. The molecule features an aldehyde group at the 7-position of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen. This combination makes it a versatile intermediate: the aldehyde serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc group provides stability and can be selectively removed under acidic conditions to enable further functionalization at the nitrogen atom.

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
CAS Number 174539-67-4[1][2]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
IUPAC Name tert-butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate[2]
Synonyms N-Boc-indoline-7-carboxaldehyde, 1-Boc-7-formylindoline[2]
Appearance Solid-
Melting Point 86-87 °C[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C-

Synthesis via Directed ortho-Metalation (DoM)

The most efficient and regioselective synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM).[3][4] In this strategy, the Boc group on the indoline nitrogen acts as a powerful Directed Metalation Group (DMG). The carbonyl oxygen of the Boc group coordinates to a strong organolithium base, positioning it to selectively deprotonate the adjacent C-7 proton on the aromatic ring. This generates a stabilized aryllithium intermediate, which can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group exclusively at the 7-position.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures in organic synthesis.[5]

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 1-indolinecarboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

Step 2: Directed ortho-Metalation

  • To the cooled solution, slowly add sec-Butyllithium (s-BuLi) (approx. 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.

Step 3: Formylation

  • In a separate dry flask, dissolve anhydrous N,N-dimethylformamide (DMF) (approx. 2.0 eq) in anhydrous THF.

  • Add the DMF solution dropwise to the lithiated intermediate at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

Step 4: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process BocIndoline tert-butyl 1-indolinecarboxylate Metalation Directed ortho-Metalation (-78 °C) BocIndoline->Metalation sBuLi s-BuLi in THF sBuLi->Metalation DMF DMF in THF Formylation Electrophilic Quench (-78 °C to RT) DMF->Formylation Metalation->Formylation Generates Aryllithium Workup Aqueous Work-up & Extraction Formylation->Workup Purification Column Chromatography Workup->Purification Product tert-butyl 7-formylindoline-1-carboxylate Purification->Product

Caption: Synthesis workflow via Directed ortho-Metalation.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

  • Aldehyde Moiety : The formyl group is a versatile electrophile. It readily participates in nucleophilic additions, reductions to the corresponding alcohol, oxidations to the carboxylic acid, and olefination reactions such as the Wittig reaction.[7][8] A particularly powerful transformation is reductive amination, which allows for the direct formation of secondary or tertiary amines, a common linkage in pharmacologically active molecules.[9][10]

  • Boc-Protected Amine : The Boc group is stable to a wide range of reaction conditions, including those involving organometallics and mild reducing agents. However, it can be cleanly removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), liberating the indoline nitrogen for subsequent reactions such as acylation, alkylation, or arylation.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_boc Boc-Group Reactions Start tert-butyl 7-formylindoline-1-carboxylate ReductiveAmination 7-(Aminomethyl)indoline Derivative Start->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig 7-(Alkenyl)indoline Derivative Start->Wittig Ph₃P=CHR Reduction 7-(Hydroxymethyl)indoline Derivative Start->Reduction NaBH₄ Deprotection 7-Formylindoline Start->Deprotection TFA, DCM

Caption: Key synthetic transformations.
Representative Protocol: Reductive Amination

This protocol describes a general procedure for coupling the aldehyde with a primary amine.

Step 1: Imine Formation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the desired primary amine (1.0-1.2 eq).

  • If desired, add a mild acid catalyst like acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-3 hours.

Step 2: Reduction

  • To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reducing agent is mild and selective for the iminium ion over the starting aldehyde.

  • Stir the reaction at room temperature overnight.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-substituted 7-(aminomethyl)indoline product.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.

  • Hazards : Causes skin irritation and serious eye irritation.[11] Some safety data sheets also indicate potential for acute oral toxicity.[1]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong reducing agents.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its strategically placed and orthogonally reactive functional groups. The reliable synthesis via directed ortho-metalation provides excellent regiocontrol, making it a readily accessible building block. Its aldehyde and Boc-protected amine functionalities offer a wide range of possibilities for elaboration into more complex molecular architectures, solidifying its importance in the synthesis of novel heterocyclic compounds for the pharmaceutical and agrochemical industries.

References

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathway from indoline to tert-butyl 7-formylindoline-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is presented as a robust two-step process, beginning with the protection of the indoline nitrogen via tert-butyloxycarbonylation (Boc-protection), followed by regioselective formylation at the C7 position using the Vilsmeier-Haack reaction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind key procedural choices to ensure reproducibility and high yields. It is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of a Functionalized Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a formyl group at the 7-position, combined with a Boc-protected nitrogen, yields this compound. This intermediate is particularly valuable as it allows for further synthetic elaborations at two distinct points: the aldehyde functionality and, following deprotection, the indoline nitrogen. The formyl group can participate in a wide array of transformations, including reductive aminations, Wittig reactions, and oxidations, making it a versatile handle for constructing complex molecular architectures.[1]

The synthetic strategy detailed herein is designed for efficiency and control, addressing two fundamental challenges:

  • Nitrogen Reactivity: The secondary amine of the indoline ring is nucleophilic and susceptible to side reactions under electrophilic conditions. Protection is mandatory.

  • Regioselectivity: Formylation of the aromatic ring must be directed specifically to the C7 position to yield the desired isomer.

Our approach systematically addresses these points through a logical two-step sequence.

Diagram of Overall Synthetic Workflow

Synthesis_Workflow Indoline Indoline Boc_Protected tert-butyl indoline-1-carboxylate Indoline->Boc_Protected Step 1: N-Protection (Boc)₂O, DMAP (cat.) CH₂Cl₂ Final_Product This compound Boc_Protected->Final_Product Step 2: C7-Formylation POCl₃, DMF 0°C to rt

Caption: A two-step synthetic pathway from indoline to the target compound.

Part 1: N-Protection of Indoline with a Tert-Butyloxycarbonyl (Boc) Group

Expertise & Rationale: The Imperative of Nitrogen Protection

Before attempting electrophilic aromatic substitution on the indoline ring, the secondary amine must be protected. Unprotected indoline would readily react with the Vilsmeier reagent at the nitrogen atom, preventing the desired C-formylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.[2][3]

Why the Boc Group is Superior for this Synthesis:

  • Stability: It is highly stable to a wide range of nucleophilic and basic conditions, including those employed during the subsequent Vilsmeier-Haack formylation.[2]

  • Mild Cleavage: The Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which preserves the integrity of other sensitive functional groups in the molecule.[3][4]

  • Electronic Effect: As an electron-withdrawing carbamate, the Boc group slightly deactivates the aromatic ring, which helps to control the formylation reaction and favors substitution at the C7 position.

The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for introducing the Boc group. The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O, thereby accelerating the reaction with the relatively non-nucleophilic indoline nitrogen.[3][5]

Experimental Protocol: Synthesis of tert-butyl indoline-1-carboxylate

This protocol is a robust and widely applicable method for the N-Boc protection of indoline.[5]

Materials:

  • Indoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

  • Reaction Setup: To a solution of indoline (1.0 equiv.) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask, add DMAP (0.1 equiv.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution portion-wise at room temperature while stirring.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the indoline spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl indoline-1-carboxylate as a pure compound.

Part 2: Regioselective C7-Formylation via the Vilsmeier-Haack Reaction

Expertise & Rationale: Directing the Formyl Group

The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃).[7]

Mechanism of the Vilsmeier-Haack Reaction:

  • Vilsmeier Reagent Formation: DMF, acting as a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[7][9]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-Boc-indoline attacks the electrophilic carbon of the Vilsmeier reagent. In this substrate, the attack is directed to the C7 position, ortho to the nitrogen atom. This regioselectivity is governed by the directing effect of the N-Boc group and the inherent electronic properties of the indoline ring system.

  • Aromatization and Hydrolysis: A proton is lost to restore aromaticity, forming an iminium ion intermediate. During aqueous work-up, this intermediate is readily hydrolyzed to yield the final aldehyde product, this compound.[9]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate NBocIndoline N-Boc-Indoline NBocIndoline->Intermediate + Vilsmeier Reagent Product Final Aldehyde Product Intermediate->Product H₂O Work-up

References

A Spectroscopic Guide to tert-Butyl 7-Formylindoline-1-carboxylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 7-formylindoline-1-carboxylate (CAS No. 174539-67-4), a key bifunctional intermediate in the synthesis of complex indoline and indole-based molecules. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural verification and quality assessment of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure both technical accuracy and practical utility.

Introduction

This compound, also known as 1-(tert-butoxycarbonyl)indoline-7-carboxaldehyde or N-Boc-7-formylindoline, is a valuable building block in organic synthesis. The presence of a reactive aldehyde group at the 7-position of the indoline ring, combined with a Boc-protected nitrogen, allows for selective chemical modifications at either terminus of the molecule. This dual functionality makes it an important precursor for the synthesis of a wide array of pharmaceutical agents and natural products.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed analysis of its key spectroscopic signatures.

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₇NO₃

  • Molecular Weight: 247.29 g/mol

  • Melting Point: 86-90 °C

  • Appearance: Solid

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9s1HH (formyl)
~7.6d1HAr-H
~7.4d1HAr-H
~7.1t1HAr-H
~4.1t2HN-CH₂
~3.1t2HC-CH₂-C
~1.6s9HC(CH₃)₃

Note: The predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Interpretation:

  • Aldehyde Proton: A singlet peak is anticipated at a significantly downfield chemical shift (around 9.9 ppm), which is characteristic of a formyl proton.

  • Aromatic Protons: The three protons on the aromatic ring are expected to appear as a set of coupled multiplets (doublets and a triplet) in the region of 7.1-7.6 ppm. The electron-withdrawing nature of the formyl group and the electron-donating effect of the indoline nitrogen will influence their precise chemical shifts.

  • Indoline Protons: The two methylene groups of the indoline ring are expected to appear as triplets around 4.1 ppm (for the CH₂ adjacent to the nitrogen) and 3.1 ppm (for the other CH₂). The downfield shift of the N-CH₂ is due to the deshielding effect of the adjacent nitrogen atom.

  • Boc Protons: A strong singlet integrating to nine protons is expected around 1.6 ppm, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~192C=O (aldehyde)
~153C=O (Boc)
~145Ar-C (quaternary)
~135Ar-C (quaternary)
~130Ar-CH
~125Ar-CH
~122Ar-CH
~118Ar-C (quaternary)
~82C(CH₃)₃
~50N-CH₂
~28C(CH₃)₃
~27C-CH₂-C

Note: This is predicted data based on known chemical shifts for similar functional groups and structural motifs.

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the aldehyde carbonyl carbon at a very downfield position (~192 ppm) and another for the carbamate carbonyl of the Boc group (~153 ppm).

  • Aromatic Carbons: The six carbons of the aromatic ring will appear in the region of 118-145 ppm. The quaternary carbons (those without attached protons) will generally have lower intensities.

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 82 ppm, and the three equivalent methyl carbons will give a strong signal around 28 ppm.

  • Indoline Carbons: The two methylene carbons of the indoline ring are predicted to appear at approximately 50 ppm (N-CH₂) and 27 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover all proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups, which validates the assignments.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum to establish connectivity.

    • Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve sample in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer H1_acq Acquire ¹H Spectrum Transfer->H1_acq Insert into Spectrometer C13_acq Acquire ¹³C & DEPT Spectra H1_acq->C13_acq TwoD_acq Acquire 2D Spectra (HSQC, HMBC) C13_acq->TwoD_acq Process Fourier Transform, Phase & Baseline Correction TwoD_acq->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Integrate, Analyze Multiplicities & J-couplings Calibrate->Analyze Assign Assign Signals & Elucidate Structure Analyze->Assign

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2975MediumC-H stretch (alkane)
~2850, ~2750MediumC-H stretch (aldehyde)
~1710StrongC=O stretch (carbamate)
~1685StrongC=O stretch (aromatic aldehyde)
~1600, ~1480MediumC=C stretch (aromatic)
~1250, ~1150StrongC-O stretch (carbamate)

Interpretation:

  • Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The carbamate C=O stretch is expected around 1710 cm⁻¹, while the aromatic aldehyde C=O stretch is anticipated at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.

  • C-H Stretching: The C-H stretching vibrations of the aldehyde group typically appear as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aliphatic C-H stretches of the indoline and tert-butyl groups will be observed around 2975 cm⁻¹.

  • Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond stretching of the aromatic ring are expected in the 1600-1480 cm⁻¹ region.

  • C-O Stretching: Strong bands associated with the C-O stretching of the carbamate group are expected in the 1250-1150 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and quickest method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted MS Data (Electron Ionization - EI):

m/zPossible Fragment
247[M]⁺ (Molecular Ion)
191[M - C₄H₈]⁺
174[M - Boc]⁺
146[M - Boc - CO]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 247, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern:

    • A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), leading to a peak at m/z 191.

    • Cleavage of the entire Boc group would result in a fragment at m/z 174.

    • Subsequent loss of carbon monoxide (CO) from the formyl group could lead to a peak at m/z 146.

    • A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is also highly likely.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI) if the compound is sufficiently volatile.

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI). ESI is a softer ionization technique that is more likely to show the molecular ion, while EI can provide more detailed fragmentation information.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

MS_Fragmentation M [M]⁺ m/z 247 F1 [M - C₄H₈]⁺ m/z 191 M->F1 - C₄H₈ F2 [M - Boc]⁺ m/z 174 M->F2 - Boc F4 [C₄H₉]⁺ m/z 57 M->F4 Boc fragmentation F3 [M - Boc - CO]⁺ m/z 146 F2->F3 - CO

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a comprehensive structural elucidation, confirming the presence of all key functional groups and the overall molecular architecture. By following the outlined experimental protocols and principles of interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the success of their subsequent research and development endeavors.

Physical properties of Tert-butyl 7-formylindoline-1-carboxylate (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physical properties of Tert-butyl 7-formylindoline-1-carboxylate, a key intermediate in synthetic organic and medicinal chemistry. This document synthesizes available data with established analytical procedures to offer a practical resource for laboratory and development settings.

Introduction to this compound

This compound, also known as N-Boc-7-formylindoline, is a bifunctional molecule featuring a protected indoline core with a reactive aldehyde group. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block for the synthesis of more complex heterocyclic compounds. Its structural attributes are pivotal in the development of novel pharmaceutical agents and other specialized chemical entities. A comprehensive understanding of its physical properties is therefore essential for its effective application in research and development.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, reaction setup, and purification. This section details the melting point and solubility of this compound.

Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity. For this compound, the reported melting point is in the range of 86-90 °C.[1] A narrow melting range within this window is indicative of high purity.

Table 1: Summary of Physical Properties

PropertyValueSource(s)
Melting Point 86-87 °C[2]
86-90 °C[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
Appearance Solid[1]
Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in readily available literature, a qualitative assessment can be made based on its chemical structure. The presence of the large, nonpolar tert-butyl group and the aromatic indoline core suggests good solubility in common nonpolar to moderately polar organic solvents.

Predicted Solubility:

  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).

  • Moderate Solubility: Methanol, Ethanol.

  • Low to Insoluble: Water, Hexanes.

It is imperative for researchers to experimentally determine the solubility in the specific solvent system to be used for any given application. The following section provides a standardized protocol for such a determination.

Experimental Protocols for Property Determination

The following protocols are provided as a guide for the in-house determination and verification of the physical properties of this compound.

Melting Point Determination

The determination of a precise melting point range is crucial for confirming the identity and purity of a solid compound.

Methodology:

  • Sample Preparation: A small, dry sample of the compound is finely crushed into a powder.

  • Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a steady rate (e.g., 2 °C/minute).

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Crush solid sample prep2 Load into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate meas1->meas2 meas3 Observe and record T1 and T2 meas2->meas3 result Report Melting Range (T1-T2) meas3->result

Caption: A schematic overview of the steps involved in determining the melting point of a solid organic compound.

Solubility Determination (Qualitative)

This protocol outlines a method for rapidly assessing the solubility of the compound in various laboratory solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes).

  • Sample Preparation: A fixed amount of the solid (e.g., 10 mg) is weighed into separate small vials.

  • Solvent Addition: A specific volume of a solvent (e.g., 1 mL) is added to each vial.

  • Mixing: The vials are agitated (e.g., vortexed or shaken) for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

  • Observation: The vials are visually inspected to determine if the solid has completely dissolved.

  • Classification: The solubility is classified as 'soluble', 'partially soluble', or 'insoluble'.

Diagram 2: Workflow for Qualitative Solubility Assessment

SolubilityWorkflow Qualitative Solubility Assessment Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis & Classification setup1 Weigh a fixed mass of the compound setup2 Add a fixed volume of solvent setup1->setup2 proc1 Agitate the mixture setup2->proc1 proc2 Allow to settle proc1->proc2 analysis1 Visually inspect for undissolved solid proc2->analysis1 class1 Soluble analysis1->class1 None class2 Partially Soluble analysis1->class2 Some class3 Insoluble analysis1->class3 All

Caption: A flowchart illustrating the process for the qualitative determination of a compound's solubility in a given solvent.

Conclusion

This technical guide has consolidated the available data on the physical properties of this compound and provided standardized protocols for their experimental determination. The established melting point of 86-90 °C serves as a reliable benchmark for purity assessment. While quantitative solubility data remains to be extensively published, the structural characteristics of the molecule suggest good solubility in common organic solvents. The provided experimental workflows offer a robust framework for researchers to verify these properties in their own laboratory settings, ensuring the reliable and effective use of this important synthetic intermediate.

References

A Comprehensive Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, tert-butyl 7-formylindoline-1-carboxylate (CAS No. 174539-67-4) serves as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Functionalized Indoline Scaffold

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a formyl group at the 7-position, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, renders this compound a highly versatile and strategically important building block. The Boc group provides stability and allows for controlled, regioselective reactions, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. This unique combination of features makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and various protein kinases.[1][2]

Commercial Availability: A Comparative Overview of Suppliers

A critical first step in any research endeavor is the procurement of high-quality starting materials. This compound is readily available from a number of commercial suppliers. The following table provides a comparative overview of offerings from several reputable vendors to aid in the selection process. Researchers are advised to contact suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Vibrant Pharma Inc. tert-Butyl 7-formyl-1H-indole-1-carboxylate174539-67-4 (assumed, listed as N/A)97%1g, 5g, 25g
Pharmaffiliates tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate2408761-23-7Not specifiedInquiry
SynHet tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate253801-24-0>99%Inquiry
Sigma-Aldrich tert-Butyl 3-formyl-1H-indole-1-carboxylate57476-50-3Not specifiedVarious
BOC Sciences Indole-7-carboxaldehyde1074-88-098%Inquiry

Note: Some suppliers may list related indole or isoquinoline derivatives. It is crucial to verify the CAS number (174539-67-4) to ensure the procurement of the correct indoline compound.

Synthesis: A Reliable and Scalable Protocol

The synthesis of this compound can be reliably achieved through a two-step procedure involving the Boc protection of indoline followed by directed ortho-lithiation and formylation. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)indoline

This initial step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, which is crucial for directing the subsequent formylation to the 7-position and preventing side reactions.

Indoline Indoline BocIndoline 1-(tert-Butoxycarbonyl)indoline Indoline->BocIndoline (Boc)2O, THF BocAnhydride Di-tert-butyl dicarbonate (Boc)2O THF THF

Caption: Boc protection of indoline.

Experimental Protocol:

  • To a stirred solution of di-tert-butyl dicarbonate (1.04 eq) in tetrahydrofuran (THF), add indoline (1.0 eq) dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by the evolution of carbon dioxide.

  • Upon completion, the solvent is removed under reduced pressure to yield 1-(tert-butoxycarbonyl)indoline, which can be used in the next step without further purification.

Step 2: Directed Lithiation and Formylation

The key step in the synthesis is the regioselective deprotonation at the 7-position of the indoline ring, directed by the Boc group. This is achieved using a strong base, followed by quenching with an electrophilic formylating agent.

BocIndoline 1-(tert-Butoxycarbonyl)indoline Product This compound BocIndoline->Product Reagents 1. sec-BuLi, TMEDA, Ether, -78 °C 2. DMF, -78 °C to rt

Caption: Directed lithiation and formylation of N-Boc-indoline.

Experimental Protocol:

  • A solution of 1-(tert-butoxycarbonyl)indoline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • sec-Butyllithium (1.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound as a solid.

Characterization: Spectroscopic and Physical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are consistent with the structure of this compound.[3]

PropertyValue
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance Solid
Melting Point 86-87 °C
CAS Number 174539-67-4

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 10.11 (s, 1H), 7.64 (dd, J = 7.5, 1.0 Hz, 1H), 7.36 (dq, J = 7.5, 1.0 Hz, 1H), 7.10 (t, J = 7.5 Hz, 1H), 4.17 (t, J = 8.0 Hz, 2H), 3.07 (t, J = 8.0 Hz, 2H), 1.51 (s, 9H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 189.6, 153.9, 143.7, 134.5, 129.2, 126.1, 125.0, 124.0, 82.5, 49.9, 28.2.

  • Infrared (IR, KBr) cm⁻¹: 1700, 1675 (C=O).

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. The 7-substituted indoline motif is a key feature in many potent and selective inhibitors of protein kinases, which are important targets in oncology and other diseases.[2] The formyl group at the 7-position allows for the introduction of diverse functionalities through various chemical transformations, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

For example, the aldehyde can be converted to an oxime, which can then be further elaborated into more complex heterocyclic systems. Reductive amination of the aldehyde with a variety of primary and secondary amines provides a straightforward route to 7-(aminomethyl)indoline derivatives, which are of interest in the development of central nervous system (CNS) active agents.[1] Furthermore, the indoline scaffold itself can be oxidized to the corresponding indole, providing access to another important class of bioactive molecules.

The strategic placement of the formyl group at the 7-position, combined with the stability and directing effects of the Boc protecting group, makes this compound an indispensable tool for medicinal chemists and organic synthesis practitioners engaged in the design and synthesis of novel therapeutic agents.

References

Literature review of Tert-butyl 7-formylindoline-1-carboxylate applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Tert-butyl 7-formylindoline-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Versatile Indoline Scaffold

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a key heterocyclic intermediate, has emerged as a scaffold of significant interest for researchers in drug development and fine chemical synthesis.[1][2] Its utility stems from a unique combination of structural features: a bicyclic indoline core, a labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a reactive formyl (aldehyde) group at the 7-position of the aromatic ring.

This guide provides an in-depth exploration of the applications of this compound (CAS Number: 174539-67-4).[3][4] We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and illustrate its role in the synthesis of high-value molecules, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Key Structural Features and Their Synthetic Implications:

  • Indoline Core: A privileged scaffold in medicinal chemistry, the indoline nucleus is a common feature in numerous biologically active compounds.

  • Boc Protecting Group: The Boc group serves a dual purpose. It deactivates the indoline nitrogen, preventing unwanted side reactions, and enhances the solubility of the molecule in common organic solvents, simplifying reaction workups and purification.[1] Its acid-labile nature allows for straightforward deprotection under mild conditions, enabling further functionalization of the nitrogen atom at a later synthetic stage.

  • 7-Formyl Group: This aldehyde functionality is the primary reactive handle for a multitude of chemical transformations. It serves as a versatile electrophilic site for carbon-carbon and carbon-nitrogen bond formation, allowing for the introduction of diverse substituents and the elaboration of the indoline core into more complex structures.

Physicochemical Properties and Handling

A foundational understanding of a reagent's physical properties is critical for its effective use in experimental design.

PropertyValueSource
CAS Number 174539-67-4[3][4]
Molecular Formula C₁₄H₁₇NO₃[3]
Molecular Weight 247.29 g/mol [3]
Appearance Solid[4]
Melting Point 86-87 °C[3]
Synonyms 1-Boc-7-formylindoline, N-Boc-indoline-7-carboxaldehyde, tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate[4]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. As with all fine chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic power of this compound lies in the reactivity of its aldehyde group. This section details the key transformations that make it an invaluable tool for molecular elaboration.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably one of the most robust and widely used methods for forming amine-containing compounds. For this compound, this reaction provides a direct route to installing a diverse array of substituted aminomethyl groups at the 7-position.

Mechanism and Rationale: The reaction proceeds via the initial formation of a Schiff base (imine) intermediate between the aldehyde and a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.

G reagent Tert-butyl 7-formylindoline-1-carboxylate imine Imine Intermediate reagent->imine + Amine - H₂O amine Primary or Secondary Amine (R¹R²NH) amine->imine product 7-(Aminomethyl)indoline Derivative imine->product + Reducing Agent reducing_agent NaBH(OAc)₃ reducing_agent->product

Figure 1: General workflow for the reductive amination of this compound.

Field-Proven Protocol: Synthesis of a 7-(Piperidin-1-ylmethyl)indoline Derivative
  • Reaction Setup: To a solution of this compound (1.0 g, 4.04 mmol) in 1,2-dichloroethane (DCE, 20 mL) in a round-bottom flask, add piperidine (0.44 mL, 4.45 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.29 g, 6.06 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Olefination Reactions: Building Carbon Scaffolds

Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies for converting aldehydes into alkenes, providing a powerful means of carbon-carbon bond formation and chain extension.

Mechanism and Rationale:

  • Wittig Reaction: Utilizes a phosphorus ylide (a phosphonium salt deprotonated with a strong base) to react with the aldehyde, forming a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide. The stereoselectivity (E vs. Z alkene) is influenced by the stability of the ylide.

  • HWE Reaction: Employs a phosphonate carbanion, which is generally more reactive than the corresponding Wittig ylide and can be generated with weaker bases. A key advantage is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification. HWE reactions often show high E-selectivity for the resulting alkene.

These reactions are instrumental in synthesizing precursors for more complex molecules, such as the CysLT1 antagonists where an α,β-unsaturated ester is installed.[5]

Field-Proven Protocol: HWE Synthesis of an α,β-Unsaturated Ester [5]
  • Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve triethyl phosphonoacetate (0.85 mL, 4.24 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).

  • Carbanion Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 170 mg, 4.24 mmol) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere. Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 g, 4.04 mmol) in anhydrous THF (10 mL) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target alkene.

Other Key Transformations
  • Oxidation to Carboxylic Acid: The formyl group can be readily oxidized to a carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or the Pinnick oxidation (sodium chlorite, NaClO₂). This provides an entry point for synthesizing amides, esters, and other carboxylic acid derivatives.

  • Grignard and Organolithium Additions: As a classic electrophile, the aldehyde reacts with organometallic reagents to form secondary alcohols, providing another route for C-C bond formation.

  • Henry Reaction (Nitroaldol): Reaction with a nitroalkane (e.g., nitromethane) under basic conditions yields a β-nitro alcohol, a versatile intermediate that can be further transformed into amino alcohols or α,β-unsaturated nitro compounds.

Application in Drug Discovery: Synthesis of CysLT1 Antagonists

A prominent application of this compound is in the synthesis of potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonists.[5] These compounds are of significant therapeutic interest for treating inflammatory diseases, particularly asthma.[5]

The synthesis of these antagonists often involves an initial HWE or Wittig reaction on the 7-formyl group to install an acrylic acid or ester side chain.[5] This is followed by a series of steps, including amide coupling and eventual deprotection, to yield the final active pharmaceutical ingredient (API). The indoline core serves as a rigid scaffold to correctly orient the key pharmacophoric elements for optimal receptor binding.

G start Tert-butyl 7-formylindoline-1-carboxylate step1 HWE Olefination start->step1 intermediate1 α,β-Unsaturated Ester Intermediate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 α,β-Unsaturated Carboxylic Acid step2->intermediate2 step3 Amide Coupling intermediate2->step3 intermediate3 Coupled Intermediate step3->intermediate3 step4 Boc Deprotection (e.g., TFA) intermediate3->step4 final_product CysLT1 Antagonist (Final API) step4->final_product

Figure 2: A representative synthetic pathway towards CysLT1 antagonists utilizing this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic synthetic platform. Its well-defined reactive sites—the Boc-protected nitrogen and the 7-formyl group—allow for a predictable and sequential elaboration of the indoline core. This control is indispensable in multi-step syntheses common in drug discovery and process chemistry. The protocols and applications detailed in this guide underscore its value, providing researchers with the foundational knowledge to confidently incorporate this versatile building block into their synthetic endeavors, accelerating the path towards novel chemical entities and potential therapeutics.

References

The Emerging Therapeutic Potential of Tert-butyl 7-formylindoline-1-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its unique three-dimensional structure and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide delves into the promising biological activities of derivatives of Tert-butyl 7-formylindoline-1-carboxylate, a versatile building block for creating diverse chemical libraries. While direct studies on this specific carboxylate are nascent, the extensive research on the broader indoline class provides a strong foundation for predicting the therapeutic potential of its derivatives. This document will explore the potential anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities, supported by mechanistic insights and detailed experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indole and indoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell survival and proliferation.[1][2] These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as NFkB/PI3/Akt/mTOR.[1][2] The derivatization of the 7-formyl group of this compound offers a strategic approach to synthesize novel compounds with enhanced anticancer efficacy.

Mechanism of Action: A Multi-pronged Attack

Indoline derivatives can exert their anticancer effects through multiple pathways:

  • Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells. For instance, the indoline derivative N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) has been identified as a potent inducer of apoptosis in breast cancer cells through the activation of caspases-3 and -9.[3]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.[2]

  • Kinase Inhibition: Indoline scaffolds are effective inhibitors of various protein kinases that are often dysregulated in cancer.[1][4] This includes epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[3][4]

  • Inhibition of Signaling Pathways: The NFkB/PI3/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by indole derivatives represents a key therapeutic strategy.[1][2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of newly synthesized derivatives is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values of Indoline Derivatives against Cancer Cell Lines
DerivativeCancer Cell LineIC50 (µM)Reference
HNPMIMCF-764.10[3]
HNPMISkBr3119.99[3]
Thiazolyl-indole-2-carboxamide 6iMCF-76.10[5]
Thiazolyl-indole-2-carboxamide 6vMCF-76.49[5]

Visualization: Anticancer Mechanisms of Indoline Derivatives

Indoline Indoline Derivatives Apoptosis Induction of Apoptosis Indoline->Apoptosis CellCycle Cell Cycle Arrest Indoline->CellCycle Kinase Kinase Inhibition (EGFR, VEGFR-2) Indoline->Kinase Pathway Signaling Pathway Inhibition (NFkB/PI3/Akt/mTOR) Indoline->Pathway Cancer Cancer Cell Death & Proliferation Inhibition Apoptosis->Cancer CellCycle->Cancer Kinase->Cancer Pathway->Cancer

Caption: Mechanisms of anticancer activity of indoline derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Indoline derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory response.[6][7] The synthesis of novel derivatives from this compound could lead to the development of new anti-inflammatory drugs with improved efficacy and safety profiles.

Mechanism of Action: A Dual-Targeting Approach

Indoline-based compounds have been shown to inhibit multiple targets in the arachidonic acid cascade, a key pathway in inflammation.[8]

  • Dual 5-LOX/sEH Inhibition: Some indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[8][9] Inhibition of 5-LOX blocks the production of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[9]

  • COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), certain indole derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[10][11] Some derivatives show selectivity for COX-2, which is preferentially expressed at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[11]

  • Cytokine Suppression: Indoline derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[6][12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW264.7 macrophage cells in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the indoline derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Determine the inhibitory effect of the compounds on NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.

Data Presentation: Inhibitory Activity of an Indoline Derivative
CompoundTargetIC50 (µM)Reference
Derivative 735-LOX0.41[8]
Derivative 73sEH0.43[8]

Visualization: Anti-inflammatory Workflow

cluster_0 In Vitro Assay cluster_1 In Vivo Model (Optional) Macrophages RAW264.7 Macrophages Pretreat Pre-treat with Indoline Derivatives Macrophages->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Measure Measure NO, TNF-α, IL-6 Stimulate->Measure Mice LPS-induced Inflammation in Mice Administer Administer Indoline Derivatives Mice->Administer Assess Assess Inflammatory Markers Administer->Assess

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The indoline scaffold has attracted interest as a source of new antibacterial agents.[13][14] Indoline-containing compounds have demonstrated activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some also act as resistance-modifying agents, enhancing the efficacy of existing antibiotics.[13][14]

Mechanism of Action: Disrupting Bacterial Integrity

The antimicrobial mechanisms of indoline derivatives are still being elucidated, but potential modes of action include:

  • Membrane Disruption: Some derivatives may disrupt the integrity of the bacterial cell membrane, leading to cell death.[15]

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), can block critical metabolic pathways.[15]

  • Biofilm Inhibition: The ability to inhibit biofilm formation is a crucial attribute for combating chronic and persistent infections.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) in a suitable broth medium overnight.

  • Compound Dilution: Prepare two-fold serial dilutions of the indoline derivatives in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: MIC Values of Indole Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
3OK. pneumoniae4-8[15]
3PK. pneumoniae4-8[15]
4OK. pneumoniae4-8[15]
4PK. pneumoniae4-8[15]

Enzyme Inhibitory Activity: A Key to Disease Modulation

The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Indoline derivatives have been shown to be effective inhibitors of various enzymes implicated in disease.

Targeted Enzymes and Therapeutic Implications
  • α-Glucosidase and α-Amylase Inhibitors: Inhibition of these enzymes can delay carbohydrate digestion and absorption, making it a valuable strategy for managing type 2 diabetes.[16]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic approach for B-cell malignancies and autoimmune diseases.[17]

Experimental Protocol: α-Glucosidase Inhibition Assay

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: In a 96-well plate, mix the enzyme, the indoline derivative (at various concentrations), and a buffer solution. Pre-incubate for 10 minutes.

  • Reaction Initiation: Add the pNPG substrate to start the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitrophenol.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The extensive body of research on the biological activities of the broader indoline class provides a compelling rationale for exploring the anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory potential of its derivatives. The 7-formyl group serves as a versatile chemical handle for the synthesis of diverse libraries of compounds, enabling a systematic exploration of structure-activity relationships. Future research should focus on the rational design and synthesis of novel derivatives, followed by comprehensive biological evaluation using the protocols outlined in this guide. Such efforts hold the promise of identifying lead compounds with potent and selective activities, ultimately contributing to the development of new and effective treatments for a range of human diseases.

References

Core Safety and Handling Protocols for Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on Tert-butyl 7-formylindoline-1-carboxylate

This compound (CAS No. 174539-67-4) is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a Boc-protected indoline core and an aromatic aldehyde, makes it a versatile building block for constructing more complex heterocyclic systems. The indoline scaffold is a privileged structure in numerous biologically active compounds, while the aldehyde group serves as a reactive handle for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and condensations.

The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's solubility in common organic solvents and modulates the reactivity of the indoline nitrogen, directing reactions to other parts of the molecule.[2] However, it is the combination of the aromatic aldehyde and the potential for the compound to be handled as a fine crystalline powder that dictates the necessary safety and handling precautions.[1][2] This guide provides a detailed framework for the safe utilization of this reagent, grounded in an understanding of its chemical properties and the potential hazards associated with its functional groups.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical properties is critical for anticipating its behavior in a laboratory setting and for designing appropriate containment and handling strategies.

PropertyValueSource
CAS Number 174539-67-4[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol Inferred from Formula
Appearance Crystalline solid/powder[1]
Melting Point 86-87 °C[1]
Boiling Point Not available[1]
Solubility Soluble in some organic solvents like chloroform and dichloromethane; insoluble in water.[3]Inferred from Analog
Storage Recommended storage at 2-8 °C.[4]Inferred from Analog

Section 2: Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred)

The hazard profile is largely dictated by the aromatic aldehyde functional group. Based on data for analogous compounds, the following GHS classifications are anticipated.[5][7][8]

  • Skin Irritation (Category 2): Aldehydes can react with skin proteins, leading to irritation.[5][6][7]

  • Serious Eye Irritation (Category 2): Direct contact of the powder or vapor with eyes is likely to cause significant irritation.[5][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes and respiratory tract.[5][7][8]

  • Acute Toxicity - Oral (Category 4, Harmful if swallowed): This is a potential hazard associated with many aromatic aldehydes.[5][9][10]

Mechanistic Basis of Hazards
  • Causality of Irritation: The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins in the skin, eyes, and respiratory tract. This interaction can disrupt cellular function and trigger an inflammatory response, manifesting as irritation.

  • Risk of Inhalation: The compound is a solid with a relatively low melting point.[1] Standard laboratory operations such as weighing and transferring can generate airborne dust, creating a primary route for respiratory exposure.[11]

  • Stability and Reactivity: The compound is generally stable under recommended storage conditions.[10] However, it is incompatible with strong oxidizing agents, which can violently oxidize the aldehyde group.[12] It should also be protected from moisture.[10][13]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential for minimizing exposure.[11][14]

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[14] This is the primary defense against inhaling airborne dust or vapors.[15]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE TypeSpecificationRationale and Justification
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[16]Protects against accidental splashes and airborne dust getting into the eyes, preventing serious irritation.[5][7]
Hand Protection Nitrile or neoprene gloves, inspected before use.[16]Prevents direct skin contact, mitigating the risk of skin irritation.[5] Proper glove removal technique must be used to avoid contaminating the skin.[10]
Skin/Body Protection A flame-resistant laboratory coat, fully buttoned. Ensure shoes fully cover the feet.[14]Protects skin on the arms and body from spills. Prevents the transfer of chemical dust outside the laboratory.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.[16] If a hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with a P95 or P100 particulate filter may be necessary.[17]A fume hood provides superior protection. A respirator is a secondary measure for non-routine situations.

Section 4: Safe Handling and Storage Protocols

Adherence to disciplined handling procedures is paramount for ensuring researcher safety and experimental integrity.[13]

Step-by-Step Handling Protocol
  • Preparation: Before handling, read the Safety Data Sheet (SDS) for this or a closely related compound.[14] Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Transfer: Conduct all transfers within the fume hood. Use a spatula or powder funnel to minimize dust generation. Avoid pouring the dry powder directly. If possible, work on a disposable absorbent liner to contain any minor spills.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, tare a sealed container, add the compound in the hood, seal the container, and then weigh it outside the hood.

  • Dissolution: Add solvents to the solid slowly to avoid splashing.

  • Post-Handling: After use, tightly seal the container. Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth.

  • Decontamination: Wash hands and arms thoroughly with soap and water after the procedure is complete, even after removing gloves.[18]

Storage
  • Temperature: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8 °C as recommended for analogous compounds.[2][4]

  • Incompatibilities: Segregate from strong oxidizing agents and reactive chemicals.[12][14]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[11][13]

G cluster_prep Preparation Phase cluster_handling Handling Workflow (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 Proceed handle1 Place Container on Absorbent Liner prep2->handle1 Begin Work handle2 Use Spatula to Transfer Solid handle1->handle2 handle3 Weigh into Sealed Vessel or Reaction Flask handle2->handle3 handle4 Slowly Add Solvent to Dissolve handle3->handle4 clean1 Tightly Seal Source Container handle4->clean1 Complete Task clean2 Decontaminate Tools & Surfaces in Hood clean1->clean2 clean3 Properly Dispose of Waste & Liners clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for safely handling solid this compound.

Section 5: Emergency Procedures

Rapid and correct response to an accident can significantly mitigate potential harm.[14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][16] Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[9][10] If breathing is difficult or symptoms of respiratory irritation occur, seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

  • Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10] Carefully sweep up the material, place it into a sealed, labeled container for hazardous waste disposal.[19] Ventilate the area and wash the spill site after material pickup is complete.

Caption: Decision workflow for responding to a spill of the compound.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.[11]

  • Waste Identification: All waste containing this compound (e.g., residual solid, contaminated absorbent material, empty containers) must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other streams unless compatible. Keep it separate from strong oxidizing agents.

  • Containerization: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.[11]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of it down the drain or in regular trash.[10]

References

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for Tert-butyl 7-formylindoline-1-carboxylate (CAS No. 174539-67-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical synthetic intermediate.

Introduction: The Synthetic Utility of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a protected indoline core, a versatile scaffold for the synthesis of a wide array of biologically active compounds, and a reactive aldehyde group, which serves as a key handle for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's solubility in organic solvents and prevents unwanted side reactions, making it a valuable building block in multi-step synthetic pathways.

Given its utility, understanding the chemical stability of this reagent is paramount. Degradation not only results in the loss of valuable material but can also introduce impurities that may complicate subsequent synthetic steps and the purification of final products. This guide delineates the key factors influencing the stability of this compound and provides actionable protocols for its proper storage and handling.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its effective use and storage.

PropertyValue
CAS Number 174539-67-4[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol
Appearance Solid (form may vary)
Melting Point 86-87 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Key Factors Influencing Stability

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional groups: the N-Boc carbamate and the aromatic aldehyde.

The N-Boc Protecting Group: Susceptibility to Acidic Hydrolysis

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability in basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions.

The mechanism of acidic deprotection involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate spontaneously decarboxylates to yield the free indoline amine and carbon dioxide.

cluster_0 Acid-Catalyzed Deprotection of N-Boc Group Boc_Indoline This compound Protonation Protonation of Carbonyl Oxygen Boc_Indoline->Protonation H+ Cleavage Cleavage to Tert-butyl Cation and Carbamic Acid Protonation->Cleavage Decarboxylation Spontaneous Decarboxylation Cleavage->Decarboxylation Free_Amine 7-Formylindoline Decarboxylation->Free_Amine

Caption: Acid-catalyzed deprotection of the N-Boc group.

This inherent reactivity means that storage in the presence of acidic contaminants, even in trace amounts, can lead to the gradual degradation of the compound.

The Aromatic Aldehyde: A Target for Oxidation

The formyl group attached to the indoline ring is susceptible to oxidation, a common degradation pathway for aldehydes. Atmospheric oxygen can be sufficient to slowly convert the aldehyde to the corresponding carboxylic acid, particularly in the presence of light or trace metal impurities that can catalyze the reaction.

This oxidation not only consumes the starting material but also introduces a new, acidic impurity (the carboxylic acid), which could potentially catalyze the degradation of the N-Boc group, leading to a cascade of decomposition.

cluster_1 Oxidation of the Formyl Group Aldehyde This compound Oxidation Oxidation Aldehyde->Oxidation [O] (e.g., Air, light) Carboxylic_Acid Tert-butyl 7-carboxyindoline-1-carboxylate Oxidation->Carboxylic_Acid

Caption: Oxidation of the aldehyde to a carboxylic acid.

Photostability

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, the following storage and handling protocols are recommended to ensure the long-term stability and purity of this compound.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C[2]Refrigeration slows down the rate of potential degradation reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere minimizes contact with atmospheric oxygen, thereby inhibiting the oxidation of the aldehyde functional group.
Light Amber vial or opaque containerProtects the compound from light-induced degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and minimizes the presence of water which can participate in degradation pathways.
Handling Procedures
  • Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).

  • Dispensing: When dispensing the material, do so in a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen) to the extent possible. Minimize the time the container is open to the atmosphere.

  • Contamination Avoidance: Use clean, dry spatulas and glassware to prevent cross-contamination with acidic or oxidizing impurities.

Experimental Section: A Protocol for Stability Assessment

To ensure the integrity of this compound for critical applications, a stability assessment can be performed. The following is a proposed workflow for a forced degradation study, designed to identify potential degradation products and establish a stability-indicating analytical method.

cluster_2 Forced Degradation Study Workflow Start Prepare Stock Solution of Compound Acid Acidic Hydrolysis (e.g., 0.1M HCl in MeOH) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH in MeOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂ in MeOH) Start->Oxidation Thermal Thermal Stress (Solid, 60°C) Start->Thermal Photo Photostability (ICH Q1B conditions) Start->Photo Analysis Analyze all samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify and Characterize Degradants Analysis->Identify Method Develop and Validate Stability-Indicating Method Identify->Method

Caption: Workflow for a forced degradation study.

Analytical Method Development (Proposed)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of the parent compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer to aid in the identification of degradation products.

Forced Degradation Conditions

Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Expose these solutions to the following stress conditions:

  • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Analyze samples at appropriate time points by the developed HPLC method to monitor the formation of degradation products.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are acid-catalyzed hydrolysis of the N-Boc group and oxidation of the aldehyde functionality. By adhering to the recommended storage conditions of refrigeration (2-8 °C) in a dark, dry, and inert environment, and by following proper handling procedures, researchers can ensure the long-term integrity and purity of this valuable synthetic intermediate. For critical applications, the implementation of a forced degradation study and the use of a validated stability-indicating analytical method are recommended to provide the highest level of quality assurance.

References

An In-depth Technical Guide on the IUPAC Nomenclature and Alternate Names of 1-Boc-7-formylindoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, precise communication is paramount. The unambiguous identification of a chemical entity through its name is a cornerstone of scientific integrity and reproducibility. This guide provides an in-depth analysis of the nomenclature for the compound commonly known as 1-Boc-7-formylindoline, exploring its systematic IUPAC name and other acceptable alternative names encountered in the literature. This document is structured to provide not just the "what" but the "why" behind the naming conventions, offering a deeper understanding for researchers working with complex heterocyclic molecules.

Deconstructing the Common Name: 1-Boc-7-formylindoline

The name "1-Boc-7-formylindoline" is a semi-systematic name that is widely used due to its convenience and clarity in conveying the structure's key components. Let's break it down:

  • Indoline : This is the parent heterocyclic system, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring where the C2-C3 bond is saturated.[1] The IUPAC preferred name for indoline is 2,3-dihydro-1H-indole.[1]

  • 1-Boc : This indicates the presence of a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom at position 1 of the indoline ring. The Boc group is a common amine protecting group in organic synthesis.[2][3][4]

  • 7-formyl : This denotes a formyl group (-CHO), which is an aldehyde functional group, attached to the carbon atom at position 7 of the indoline ring.[5][6]

This common naming convention is efficient for everyday laboratory communication. However, for formal publications and regulatory submissions, a more systematic IUPAC name is often required.

Systematic IUPAC Nomenclature

The generation of a Preferred IUPAC Name (PIN) follows a hierarchical set of rules.[7][8] For 1-Boc-7-formylindoline, the systematic name is derived as follows:

  • Identify the Parent Hydride : The core structure is indoline, for which the systematic name is 2,3-dihydro-1H-indole.[1][]

  • Identify the Principal Characteristic Group : The molecule contains two functional groups: a carbamate (from the Boc group) and an aldehyde (the formyl group). According to IUPAC priority rules, the aldehyde group has higher seniority for citation as the principal characteristic group. When an aldehyde group is the principal group, its carbon is included in the parent hydride and is denoted by the suffix "-carbaldehyde".

  • Name the Substituents : The Boc group, attached to the nitrogen at position 1, is treated as a substituent. The systematic name for the Boc group is tert-butoxycarbonyl.[2][3]

  • Assemble the Name : Combining these elements with their respective locants (positions on the ring) gives the systematic name.

Therefore, the preferred IUPAC name for 1-Boc-7-formylindoline is:

tert-butyl 7-formylindoline-1-carboxylate [10]

This name treats the indoline as the parent structure and the Boc group as a tert-butyl ester of the carbamic acid formed at the nitrogen atom.

Plausible Alternate Names and Contextual Usage

While "this compound" is the most systematic name, other variations may be encountered in chemical literature and databases. Understanding these is crucial for comprehensive literature searches and clear communication.

  • N-(tert-butoxycarbonyl)-7-formylindoline : This name explicitly denotes the attachment of the tert-butoxycarbonyl group to the nitrogen atom. While less common than the ester-based name, it is still unambiguous.

  • 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-7-carbaldehyde : This is a highly systematic name that uses the preferred IUPAC name for the indoline core ("2,3-dihydro-1H-indole") and the suffix for an aldehyde attached to a ring system ("-carbaldehyde"). This name is often generated by chemical naming software and is considered very formal.

The choice of name often depends on the context. In a synthetic chemistry paper where the Boc group is used as a protecting group, "1-Boc-7-formylindoline" is highly prevalent for its conciseness. In a formal chemical database or for regulatory purposes, "this compound" or "1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-7-carbaldehyde" would be more appropriate.

Nomenclature Logic: A Visual Representation

The following diagram illustrates the logical breakdown of the IUPAC nomenclature for this compound.

Nomenclature_Breakdown Compound 1-Boc-7-formylindoline Parent Indoline (2,3-dihydro-1H-indole) Compound->Parent is based on Substituent1 1-Boc (tert-butoxycarbonyl) Compound->Substituent1 has substituent Substituent2 7-Formyl (-CHO) Compound->Substituent2 has substituent IUPAC_Name This compound Parent->IUPAC_Name forms base of Substituent1->IUPAC_Name named as ester Substituent2->IUPAC_Name named as substituent

Caption: Logical breakdown of 1-Boc-7-formylindoline nomenclature.

Experimental Context: Synthesis and Handling

The choice of nomenclature is often influenced by the synthetic context. The Boc protecting group is typically introduced to protect the indoline nitrogen from undesired reactions during subsequent transformations, such as the introduction of the formyl group at the 7-position.

Typical Boc-Protection Protocol:

A general procedure for the N-protection of an amine, such as indoline, involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4][11]

Step-by-Step Methodology:

  • Dissolution : Dissolve the starting amine (indoline) in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition : Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the solution.

  • Reagent Addition : Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

  • Reaction : Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification : Purify the resulting N-Boc protected amine by column chromatography.

Deprotection Considerations:

The Boc group is acid-labile and can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.[2][4][12] This property is a key consideration in multi-step syntheses.

Quantitative Data Summary

Below is a table summarizing key identifiers for the subject compound.

IdentifierValueSource
Molecular Formula C₁₄H₁₇NO₃[10]
Molecular Weight 247.29 g/mol [10]
CAS Number 174539-67-4[10]
IUPAC Name This compound[10]
Conclusion

A thorough understanding of chemical nomenclature is indispensable for the modern researcher. While the common name "1-Boc-7-formylindoline" serves as a convenient shorthand, a firm grasp of the systematic IUPAC name, "this compound," and its derivatives is crucial for accurate documentation, literature searching, and unambiguous scientific communication. This guide has provided a detailed breakdown of these naming conventions, grounded in the principles of IUPAC nomenclature and supported by practical, field-proven insights into the compound's synthetic context.

References

Methodological & Application

Application Note & Protocol: Synthesis of Vinylindolines via Wittig Reaction of Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a vinyl group onto this scaffold via the Wittig reaction provides a versatile synthetic handle for further elaboration in drug discovery programs. This guide provides a comprehensive, in-depth protocol for the Wittig olefination of Tert-butyl 7-formylindoline-1-carboxylate. We delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step procedures for ylide generation and the subsequent olefination, and provide expert insights into reaction optimization, work-up, and purification. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for the synthesis of N-Boc-7-vinylindoline derivatives.

Introduction: The Strategic Importance of Vinylindolines

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Its application to heterocyclic aldehydes, such as this compound, is of particular interest. The resulting product, a 7-vinylindoline derivative, is a valuable intermediate. The vinyl moiety can participate in a wide array of subsequent transformations, including but not limited to, Heck coupling, hydroboration-oxidation, and metathesis reactions, thereby enabling rapid diversification and the construction of complex molecular architectures. The N-Boc (tert-butyloxycarbonyl) protecting group is strategically employed due to its robust nature under the basic or neutral conditions of the Wittig reaction, while allowing for facile deprotection under mild acidic conditions.[3][4]

Mechanism and Key Scientific Considerations

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon of an aldehyde or ketone.[5] This addition leads to a zwitterionic intermediate known as a betaine, which rapidly collapses to form a four-membered oxaphosphetane ring.[6] The thermodynamic driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct.[7]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde R-CHO (Indoline Aldehyde) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Ylide [2+2] Cycloaddition Ylide Ph₃P⁺-C⁻R'₂ (Wittig Reagent) Alkene R-CH=CR'₂ (Vinylindoline) Oxaphosphetane->Alkene Retro-[2+2] Decomposition TPPO Ph₃P=O (Triphenylphosphine Oxide)

Caption: General mechanism of the Wittig Reaction.

Ylide Selection and Stereochemical Control

The structure of the ylide is paramount as it dictates the stereochemical outcome of the reaction.[6]

  • Non-Stabilized Ylides (e.g., R' = alkyl, H): These ylides are highly reactive and typically result in the formation of (Z)-alkenes under salt-free conditions. The reaction is kinetically controlled, with rapid and irreversible formation of the oxaphosphetane.[1]

  • Stabilized Ylides (e.g., R' = CO₂R, COR): These ylides are less reactive due to resonance stabilization of the carbanion. The reaction is often reversible and thermodynamically controlled, leading predominantly to the more stable (E)-alkene.[2][6]

Stability of the N-Boc Protecting Group

The N-Boc group is a tert-butyl carbamate, which is exceptionally stable under basic and nucleophilic conditions.[8][9] The bases typically used for ylide generation (e.g., n-BuLi, NaH, t-BuOK) do not compromise the integrity of the Boc group, making it an ideal choice for this synthetic strategy.[3] Deprotection requires acidic conditions, which are not encountered in this protocol.[4]

Detailed Experimental Protocol

This protocol is divided into two key stages: the preparation of the phosphonium salt and its conversion to the ylide, followed by the Wittig reaction itself.

Materials and Reagents
ReagentM.W. ( g/mol )PurposeSupplier Suggestion
Triphenylphosphine (PPh₃)262.29Ylide PrecursorSigma-Aldrich
Methyl Iodide (CH₃I)141.94Alkylating AgentSigma-Aldrich
This compound247.29Aldehyde SubstrateCommercially available
Sodium Hydride (NaH), 60% dispersion in oil24.00Base for Ylide GenerationSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11Reaction SolventAcros Organics
Anhydrous Diethyl Ether (Et₂O)74.12Washing SolventFisher Scientific
Saturated Ammonium Chloride (NH₄Cl) Solution-Aqueous Quench-
Magnesium Sulfate (MgSO₄), Anhydrous120.37Drying Agent-
Silica Gel-ChromatographySiliCycle

Workflow Overview

Workflow_Diagram A Stage 1A: Phosphonium Salt Synthesis (PPh₃ + Alkyl Halide) B Stage 1B: Ylide Generation (Salt + Strong Base) A->B Isolate Salt C Stage 2: Wittig Reaction (Ylide + Indoline Aldehyde) B->C In situ D Reaction Quench (e.g., sat. aq. NH₄Cl) C->D E Aqueous Work-up (Extraction & Drying) D->E F Purification (Chromatography) E->F G Final Product (N-Boc-7-vinylindoline) F->G

Caption: High-level experimental workflow for the Wittig synthesis.

Stage 1: Preparation of Methyltriphenylphosphonium Iodide & Ylide Generation

Causality: This two-step process first creates the phosphonium salt via an Sɴ2 reaction.[7] The subsequent deprotonation of the acidic α-proton by a strong, non-nucleophilic base generates the reactive ylide nucleophile in situ.[10][11]

Protocol: Ylide Generation

  • Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, 60% dispersion).

  • Washing : Wash the NaH three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time via cannula.

  • Suspension : Add anhydrous THF (30 mL) to the washed NaH.

  • Salt Addition : In a separate flask, dissolve methyltriphenylphosphonium iodide (4.04 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the stirring NaH suspension at room temperature.

  • Ylide Formation : Stir the resulting bright yellow suspension at room temperature for 1-2 hours. The formation of the ylide, methylenetriphenylphosphorane, is visually indicated by the persistent color change. This suspension is used directly in the next stage.

Stage 2: Wittig Reaction with this compound

Causality: The aldehyde is added slowly to the pre-formed ylide at a reduced temperature to control the exothermic reaction and minimize potential side reactions. The reaction is monitored by TLC to ensure complete consumption of the starting aldehyde.

Protocol: Olefination

  • Substrate Addition : Dissolve this compound (2.47 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (15 mL).

  • Reaction Initiation : Cool the ylide suspension from Stage 1 to 0 °C using an ice-water bath. Slowly add the aldehyde solution dropwise over 15-20 minutes.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the aldehyde spot indicates reaction completion.

  • Quenching : Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

Work-up and Purification

Causality: The work-up is designed to separate the organic product from inorganic salts and the water-soluble components. The primary challenge in purification is the removal of the triphenylphosphine oxide (TPPO) byproduct.[12] While TPPO has low solubility in nonpolar solvents like hexanes, it can often co-elute with products of moderate polarity during column chromatography. A filtration through a silica plug with a non-polar eluent can be an effective first-pass purification step.

Protocol: Isolation and Purification

  • Extraction : Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Separate the layers.

  • Washing : Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid, typically containing the desired vinylindoline and TPPO.

  • TPPO Removal (Optional First Pass) : Triturate the crude residue with cold diethyl ether or a hexanes/ether mixture. TPPO is sparingly soluble and may precipitate, allowing for its removal by filtration.

  • Chromatography : Purify the material by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is typically effective for separating the less polar alkene product from the more polar residual TPPO.

  • Final Product : Combine the pure fractions and concentrate under reduced pressure to afford Tert-butyl 7-vinylindoline-1-carboxylate as a pure compound.

Characterization and Expected Results

  • Yield : Typical yields range from 60-85%, depending on the purity of reagents and reaction scale.

  • ¹H NMR : Expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new signals in the vinyl region (typically 5-7 ppm) corresponding to the newly formed double bond.

  • Mass Spectrometry : Confirm the molecular weight of the product (M.W. 245.32).

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low or No Reaction Incomplete ylide formation (inactive base, wet solvent).Ensure NaH is fresh and properly washed. Use freshly distilled, anhydrous solvents. Extend ylide formation time.
Low Yield Incomplete reaction. Premature quenching of ylide.Allow the reaction to stir longer at room temperature. Ensure slow addition of the aldehyde to the ylide.
Difficult Purification TPPO co-elution with the product.Triturate the crude product with a non-polar solvent (e.g., cold ether) before chromatography. Use a long silica gel column with a shallow elution gradient.
Side Product Formation Aldehyde instability or self-condensation.Although less common with aromatic aldehydes, ensure the reaction is run under an inert atmosphere and add the aldehyde at 0 °C.

Conclusion

This application note provides a robust and scientifically grounded protocol for the Wittig olefination of this compound. By understanding the underlying mechanism and paying careful attention to experimental details, particularly the anhydrous conditions required for ylide generation and the techniques for byproduct removal, researchers can reliably synthesize 7-vinylindoline derivatives. These products serve as valuable building blocks for accessing novel chemical space in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Tert-butyl 7-formylindoline-1-carboxylate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved therapeutics.[1][2][3] Its three-dimensional, sp³-rich nature often imparts favorable physicochemical properties, such as improved aqueous solubility, compared to its flat indole counterpart.[2][4] This guide details the synthesis, reactivity, and strategic applications of tert-butyl 7-formylindoline-1-carboxylate, a highly versatile building block for accessing novel chemical matter in drug discovery. The strategic placement of the formyl group at the 7-position, enabled by a directed synthesis, provides a versatile handle for molecular diversification, while the tert-butoxycarbonyl (Boc) group ensures controlled reactivity. We provide field-proven protocols for its synthesis and key subsequent transformations, demonstrating its utility in constructing complex molecular architectures for modern drug development programs.

Introduction: The Strategic Value of Functionalized Indolines

The indoline framework is a cornerstone of drug design, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The power of this compound as a synthetic intermediate stems from the orthogonal reactivity of its functional groups:

  • The Indoline Core: Provides the fundamental three-dimensional scaffold for interaction with biological targets.

  • The N-Boc Group: Serves a dual purpose. Firstly, it is a robust protecting group for the indoline nitrogen, preventing unwanted side reactions. Secondly, and more critically, it acts as a powerful directing group in the synthesis of the building block, enabling selective functionalization at the C-7 position—a feat not easily achieved with other methods.[5] It can be readily removed under acidic conditions to reveal the secondary amine for further modification.

  • The C-7 Formyl Group: This aldehyde functionality is a linchpin for diversification. It serves as an electrophilic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

This application note will first detail the regioselective synthesis of the title compound and then explore its most impactful transformations in the context of medicinal chemistry.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₇NO₃[6]
Molecular Weight 247.29 g/mol [6]
CAS Number 174539-67-4[6]
Melting Point 86-87 °C[6]
Appearance Off-white to yellow solid

Synthesis Protocol: Directed ortho-Lithiation

The most efficient and regioselective synthesis of this compound is achieved through a directed ortho-lithiation reaction. The mechanism hinges on the ability of the carbonyl oxygen of the N-Boc group to coordinate with the lithium atom of the organolithium base, directing deprotonation to the adjacent C-7 position.[5][7] This approach avoids the poor regioselectivity often observed with electrophilic aromatic substitution methods like the Vilsmeier-Haack reaction on the indoline ring system.[8][9]

Diagram: Synthesis via Directed ortho-Lithiation

Caption: Regioselective synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for directed ortho-lithiation of N-Boc anilines and indolines.[5][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-indoline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Chelation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq). The TMEDA chelates the lithium ion, increasing the kinetic basicity of the s-BuLi and ensuring efficient deprotonation.[10]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (s-BuLi, 1.2 eq, ~1.4 M in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a deep color upon formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture. Stir for an additional 1-2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Key Transformations and Protocols for Medicinal Chemistry

The C-7 formyl group is a gateway to a vast array of derivatives. Below are protocols for three of the most valuable transformations in drug discovery.

Diagram: Key Diversification Reactions

G start tert-butyl 7-formylindoline-1-carboxylate reductive_amination 7-(Aminomethyl)indoline Derivatives start->reductive_amination R₂NH, NaBH(OAc)₃ (Reductive Amination) oxidation 7-Carboxyindoline Intermediate start->oxidation NaClO₂, NaH₂PO₄ (Pinnick Oxidation) wittig 7-Vinylindoline Derivatives start->wittig Ph₃P=CHR, THF (Wittig Reaction)

References

Experimental procedure for Suzuki coupling with Tert-butyl 7-formylindoline-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Procedure for Suzuki Coupling with Tert-butyl 7-formylindoline-1-carboxylate Derivatives

For: Researchers, scientists, and drug development professionals.

Harnessing the Suzuki-Miyaura Cross-Coupling for the Synthesis of Novel 7-Arylindoline Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and vast functional group tolerance in forging carbon-carbon bonds.[1][2] This reaction is particularly instrumental in drug discovery and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[2][3] This guide provides a detailed examination and a robust protocol for the palladium-catalyzed Suzuki coupling of aryl and heteroaryl boronic acids with a halogenated derivative of this compound. The indoline core is a privileged scaffold in medicinal chemistry, and its functionalization at the 7-position opens avenues to novel chemical entities with significant therapeutic potential.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices to empower researchers to adapt and troubleshoot these powerful transformations effectively.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (in our case, a bromo-indoline derivative). This step forms a square-planar Pd(II) intermediate.[5][7] The choice of ligand is critical here, as electron-rich and bulky ligands can accelerate this rate-limiting step.[8]

  • Transmetalation: This is the crucial step where the organic group from the organoboron species is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic borate species, which then facilitates the ligand exchange on the palladium complex.[8][9][10]

  • Reductive Elimination: In the final step, the two organic fragments (the indoline and the new aryl group) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][11]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerated Catalyst Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid + Base ([Ar'-B(OH)₃]⁻) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components and Strategic Selection

The success of coupling with the this compound framework depends on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

  • Substrate (Aryl Halide): We will consider tert-butyl 4-bromo-7-formylindoline-1-carboxylate as our model electrophile. The bromine atom provides a good balance of reactivity and stability. The Boc-protecting group enhances solubility in organic solvents, while the aldehyde at the 7-position is a versatile handle for further synthetic transformations.

  • Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate Pd(II) or Pd(0) precursor with a specialized ligand.[12]

    • Rationale: For heterocyclic substrates, which can sometimes inhibit catalysis, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[8][13] They promote the oxidative addition step and stabilize the catalytically active Pd(0) species, preventing the formation of inactive palladium black.[1] We will utilize a combination of Pd₂(dba)₃ (a stable Pd(0) source) and SPhos, a well-regarded ligand for challenging couplings.

  • Base: The base is not merely an acid scavenger; its primary role is to activate the boronic acid, forming a more nucleophilic borate anion that readily engages in transmetalation.[8][14]

    • Rationale: The choice of base can significantly impact yield and reaction rate. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1] K₃PO₄ is a moderately strong base that is effective in many systems and will be our primary choice. Its solubility in the aqueous phase of a biphasic system facilitates the reaction at the interface.

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction of all components. Biphasic solvent systems are a hallmark of many Suzuki protocols.[10]

    • Rationale: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is highly effective.[1][6] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and the borate intermediate. This creates a high concentration of reactive species at the phase interface, accelerating the reaction.

Detailed Experimental Protocol

This protocol details the coupling of tert-butyl 4-bromo-7-formylindoline-1-carboxylate with 4-methoxyphenylboronic acid .

Materials & Reagents:

  • Tert-butyl 4-bromo-7-formylindoline-1-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask or round-bottom flask with septum)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: To the flask, add tert-butyl 4-bromo-7-formylindoline-1-carboxylate, 4-methoxyphenylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ and SPhos ligand. Note: The Pd:ligand ratio is typically 1:2.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane followed by degassed water (a typical ratio is 4:1 or 5:1 dioxane:water). The mixture should be a suspension.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Track the consumption of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent) or by taking small aliquots for LC-MS analysis.[15] The reaction is typically complete within 2-12 hours.

Caption: Workflow for monitoring the Suzuki coupling reaction via TLC.

Work-up and Purification:

  • Cooling & Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Dilution: Add deionized water and ethyl acetate to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.[3] A gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 25%) is typically effective for separating the desired product from nonpolar impurities (like homocoupled biaryls) and polar baseline impurities.

Data Summary: Representative Reaction Conditions

The following table summarizes optimized conditions for coupling various boronic acids with the bromo-indoline substrate, providing a starting point for further exploration.

Coupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent System (v/v)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic AcidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.5)Dioxane/H₂O (5:1)90488%
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.5)Dioxane/H₂O (5:1)90392%
3-Pyridinylboronic AcidPd(OAc)₂ (2.0)XPhos (4.0)K₂CO₃ (3.0)Toluene/H₂O (4:1)1001075%
2-Thiopheneboronic AcidPd₂(dba)₃ (2.0)SPhos (4.0)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)85681%

Note: Yields are for isolated, purified products and may vary. Coupling with heteroaryl boronic acids, particularly nitrogen-containing ones, can sometimes be lower-yielding and may require screening of different ligands and bases.[16]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Low reaction temperature.1. Ensure rigorous degassing and use of an inert atmosphere. 2. Switch to a stronger base (e.g., Cs₂CO₃). 3. Increase temperature to 100-110 °C (if using toluene/dioxane).
Protodeboronation Boronic acid is unstable under reaction conditions (common with electron-rich or some heteroaryl boronic acids).[1]1. Use a milder base (e.g., K₂CO₃). 2. Use a boronic ester (e.g., pinacol ester) instead of the acid. 3. Decrease reaction time or temperature.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Difficult Purification Product co-elutes with impurities (e.g., starting material or homocoupled byproducts).1. Optimize chromatography gradient (make it shallower). 2. Consider recrystallization if the product is a solid. 3. Ensure the reaction has gone to full completion to minimize starting material contamination.

References

Application Note: High-Purity Isolation of Tert-butyl 7-formylindoline-1-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of Tert-butyl 7-formylindoline-1-carboxylate, a critical intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a technique that balances speed and resolution for obtaining high-purity material.[1] We will explore the fundamental principles of the separation, provide a step-by-step workflow from preliminary analysis to final product isolation, and discuss common troubleshooting strategies to ensure reproducible success. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for isolating this and structurally similar compounds.

Introduction and Scientific Principles

This compound (MW: 247.29 g/mol ) is a heterocyclic building block characterized by a moderately polar indoline core, a polar aldehyde (formyl) group, and a non-polar tert-butyloxycarbonyl (Boc) protecting group.[2] The presence of these varied functional groups necessitates a carefully optimized purification strategy to remove reaction byproducts and unreacted starting materials. High purity is essential for subsequent synthetic steps, as impurities can lead to side reactions, low yields, and complex downstream purification challenges.

This protocol employs normal-phase chromatography, a separation technique where the stationary phase is polar (silica gel) and the mobile phase is non-polar.[3][4][5][6] The principle of separation relies on the differential adsorption and solubility of the mixture's components.[6] Polar compounds in the mixture will adhere more strongly to the polar silica gel, eluting from the column slower, while less polar compounds will dissolve more readily in the mobile phase and elute faster.[4][6] Our goal is to select a mobile phase (eluent) of intermediate polarity that allows the target compound to travel through the column at an optimal rate, separating it from both more polar and less polar impurities.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step is the cornerstone of a successful column separation. The target Retention Factor (Rf) for the desired compound on a TLC plate should be between 0.25 and 0.35 to ensure good separation on the column.[7][8]

Protocol for TLC Solvent System Screening:
  • Prepare a Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent system. A good starting point for a compound of this polarity is 20% Ethyl Acetate in Hexane .[9]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. Since the indoline core is UV-active, a UV lamp (254 nm) is the primary visualization method. For aldehyde-specific visualization, a potassium permanganate or anisaldehyde stain can be used.[10]

  • Analyze and Adjust:

    • If the Rf is too high (> 0.4): The solvent system is too polar. Decrease the proportion of ethyl acetate (e.g., to 10% or 15%).

    • If the Rf is too low (< 0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., to 25% or 30%).

    • If separation is poor: Consider an alternative solvent system, such as dichloromethane/hexane or acetone/hexane.[11]

Detailed Protocol for Flash Column Chromatography

This protocol assumes a standard glass column and the use of positive air pressure for flash chromatography.

Materials and Equipment:
  • Crude this compound

  • Silica Gel (for flash chromatography, 40-63 µm particle size)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and visualization tools

  • Rotary evaporator

Step-by-Step Purification Procedure:
  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate/Hexane). The consistency should be like a thin milkshake, easily pourable but not overly dilute.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

    • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[12]

    • Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[13]

  • Sample Loading (Dry Loading Recommended): For optimal separation, especially if the crude material has poor solubility in the mobile phase, dry loading is superior to wet loading.[13][14][15][16]

    • Dissolve the crude product in a minimal amount of a strong, low-boiling solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to this solution.[8]

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[13]

    • Carefully add this powder onto the top layer of sand in the packed column, creating a uniform, level band.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, opening the stopcock to begin elution. Use gentle positive pressure (1-2 psi) to achieve a steady flow rate.[13]

    • Begin with a mobile phase of lower polarity than your target TLC system (e.g., 10% EtOAc/Hexane) to elute non-polar impurities first.

    • Collect the eluent in fractions (e.g., 20 mL per test tube).

    • Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., move from 10% to 20%, then to 25% EtOAc/Hexane).[8] This allows for the separation of compounds with close Rf values.

  • Monitoring and Combining Fractions:

    • Spot every few fractions onto a TLC plate to monitor the elution of the product.[13] A co-spot, containing the crude material alongside the fractions, can be helpful for identification.[17]

    • Once the desired product begins to elute, continue collecting fractions until it is no longer detected by TLC.

    • Analyze the TLC plates carefully. Combine all fractions that contain only the pure desired product spot.

    • Fractions containing a mixture of the product and impurities can be combined and re-purified if necessary.

  • Solvent Removal:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvents using a rotary evaporator to yield the purified this compound as a solid or oil. The reported melting point is 86-87 °C.[2]

Data Summary and Troubleshooting

Key Purification Parameters
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (40-63 µm)Standard polar support for normal-phase chromatography.[5]
Mobile Phase Gradient: 10% to 30% Ethyl Acetate in HexaneStandard system for moderately polar compounds; allows for tunable polarity.[7][9]
Target Rf (TLC) 0.25 - 0.35Optimal range for good separation on a column.[7][8]
Sample Loading Dry LoadingProvides sharper bands and better resolution than wet loading.[14][16]
Visualization UV Light (254 nm), KMnO₄ or Anisaldehyde StainUV for the aromatic core, stains for the aldehyde functionality.[10]
Troubleshooting Common Issues
ProblemPotential CauseSolution
Cracked/Channeling Silica Bed Column packed improperly or ran dry.Repack the column. Ensure the silica bed is always covered with solvent.[12]
Poor Separation / Overlapping Spots Incorrect solvent system; column overloaded.Re-optimize the mobile phase with TLC. Use an appropriate amount of silica for the amount of crude material (typically 50:1 to 100:1 silica-to-crude ratio by weight).
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol to dichloromethane, but not exceeding 10%).[9]
Compound Elutes in Solvent Front Mobile phase is too polar.Start with a much less polar solvent system (e.g., 5% EtOAc/Hexane).[11]
Streaking on TLC/Column Compound is acidic/basic or decomposing on silica.Add a small amount of modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). Test compound stability on a small silica plug first.[11]

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, from initial analysis to the final isolated product.

Purification_Workflow Crude_Sample Crude Reaction Mixture TLC_Analysis TLC Analysis (Solvent Scouting) Crude_Sample->TLC_Analysis Optimize_Solvent Optimize Mobile Phase (Target Rf = 0.3) TLC_Analysis->Optimize_Solvent Pack_Column Pack Column (Silica Slurry) Optimize_Solvent->Pack_Column Dry_Load Dry Load Sample Pack_Column->Dry_Load Run_Column Elute with Gradient & Collect Fractions Dry_Load->Run_Column Monitor_Fractions Monitor Fractions by TLC Run_Column->Monitor_Fractions Combine_Pure Combine Pure Fractions Monitor_Fractions->Combine_Pure Evaporate Solvent Removal (Rotary Evaporator) Combine_Pure->Evaporate Pure_Product Pure Product (>98% Purity) Evaporate->Pure_Product

Caption: Workflow for purification via flash column chromatography.

References

Analytical Methods for the Characterization of Tert-butyl 7-formylindoline-1-carboxylate: HPLC and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides detailed analytical methodologies for the characterization of Tert-butyl 7-formylindoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. We present optimized protocols for both High-Performance Liquid Chromatography (HPLC) for purity assessment and stability testing, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity identification. The causality behind critical experimental choices, such as mobile phase composition, column selection, and the necessity of derivatization for GC-MS analysis, is thoroughly explained to ensure robust and reproducible results.

Introduction: The Analytical Imperative

This compound (MW: 247.29 g/mol [1]) is an indoline derivative featuring a thermally labile tert-butoxycarbonyl (Boc) protecting group and a reactive formyl (aldehyde) moiety. Its structural integrity and purity are paramount in multi-step organic syntheses, as impurities or degradation products can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

Therefore, robust analytical methods are not merely a quality control checkpoint but a foundational component of process development and validation. This document serves as a practical guide, grounded in established chromatographic principles, for the reliable characterization of this molecule.

Purity and Stability by Reverse-Phase HPLC (RP-HPLC)

For quantitative analysis, such as determining purity or monitoring degradation, HPLC is the gold standard. A stability-indicating HPLC method is one that can definitively separate the intact analyte from its potential degradation products, ensuring that the measurement of the analyte is not artificially inflated by co-eluting species.[2][3]

The Logic of Method Design

The molecular structure of this compound, with its moderately non-polar Boc group and aromatic ring, makes it an ideal candidate for Reverse-Phase (RP) chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice. The long alkyl chains provide a hydrophobic environment that promotes retention through van der Waals interactions with the analyte. This allows for effective separation from more polar starting materials or less polar dimeric impurities.

  • Mobile Phase Strategy: The mobile phase must be tuned to achieve optimal retention and peak shape.

    • Solvent System: A gradient of water and a polar organic solvent, typically acetonitrile, is employed. Acetonitrile is favored over methanol for its lower viscosity, which results in higher column efficiency and lower system backpressure.

    • pH Modification: The addition of a small percentage of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. This suppresses the potential ionization of the nitrogen atom within the indoline ring. By maintaining a consistent, non-ionized state, this practice prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification.[4]

  • Detection: The conjugated aromatic system of the indoline ring provides a strong chromophore, making UV detection highly effective. A Diode Array Detector (DAD) is recommended to assess peak purity spectrally and to identify the optimal detection wavelength, typically near the compound's absorbance maximum.

Visualized HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in Acetonitrile/Water (50:50) Filter Filter through 0.45 µm PTFE syringe filter Prep->Filter Injector Inject 5 µL onto C18 Column Filter->Injector Detector DAD Detection (254 nm) Injector->Detector Pump Gradient Elution (Water + 0.1% FA / ACN) Pump->Injector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Report Calculate Purity (%) Integration->Report

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of moderately polar compounds.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcid modifier for improved peak shape.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Program 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-19 min: 95% to 50% B19-25 min: 50% BGradient elution ensures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[2]
Injection Volume 5 µLSmall volume to prevent peak broadening.
Detection DAD, 254 nmWavelength for strong absorbance by the indoline chromophore.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Sample Conc. ~0.5 mg/mLProvides a strong signal without detector saturation.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the analysis sample identically to the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Determine the retention time of the main peak from the standard chromatogram. Calculate the area percent purity of the sample by integrating all peaks in the sample chromatogram.

Structural Confirmation by GC-MS

GC-MS provides unparalleled identification power through a combination of chromatographic separation and mass-based detection, which reveals the molecular weight and fragmentation pattern of the analyte. However, direct analysis of this compound by GC is problematic.

The Challenge: Volatility and Thermal Stability
  • Thermal Lability of the Boc Group: The Boc protecting group is notoriously sensitive to heat and acidic conditions. In the high-temperature environment of a standard GC inlet (~250 °C), the Boc group is likely to cleave, resulting in the detection of 7-formylindoline instead of the parent compound. Mass spectra of Boc-protected compounds often show a characteristic loss of isobutylene (M-56) or the tert-butyl cation (M-57).[5] While this fragmentation is diagnostic, it signifies analyte degradation before separation.

  • Polarity of the Formyl Group: The polar aldehyde group can engage in undesirable interactions with active sites (e.g., free silanols) on the GC column, leading to poor peak shape and tailing.

The Solution: Derivatization

To overcome these challenges, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form.[6][7][8][9] A two-step methoximation-silylation is a robust strategy, but for this specific molecule, targeting the reactive aldehyde is the most critical step.

  • Methoximation: The formyl group is converted into a methoxime using methoxyamine hydrochloride. This reaction replaces the reactive carbonyl oxygen with a =N-OCH₃ group, which is significantly more stable and less polar. This step is crucial as it "locks" the carbonyl group, preventing the formation of multiple derivatives that can arise from tautomerization.[10]

Visualized GC-MS Workflow (with Derivatization)

GCMS_Workflow cluster_prep Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Dissolve sample in Pyridine Step1 Add Methoxyamine HCl, heat at 60°C for 30 min Sample->Step1 GC_Inject Inject 1 µL into Split/Splitless Inlet Step1->GC_Inject GC_Sep Separate on DB-5ms Column (Temperature Program) GC_Inject->GC_Sep MS_Detect EI Ionization (70 eV) Mass Scan (50-400 amu) GC_Sep->MS_Detect TIC Generate Total Ion Chromatogram (TIC) MS_Detect->TIC MassSpec Extract Mass Spectrum of Target Peak TIC->MassSpec Identify Compare with Expected Fragmentation Pattern MassSpec->Identify

Caption: Workflow for GC-MS Analysis with Derivatization.

Detailed GC-MS Protocol

Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

A. Derivatization Procedure:

  • Place ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

B. GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane phase provides excellent general-purpose separation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Inlet Temperature 250 °CHot enough for volatilization without excessive degradation of the derivative.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CTemperature program to separate solvents from the analyte and clean the column.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns.
Scan Range 50 - 400 m/zCovers the expected molecular ion and key fragments.

C. Expected Fragmentation Pattern (Methoxime Derivative):

  • Molecular Ion [M]⁺: The molecular weight of the methoxime derivative is 276 g/mol (C₁₅H₂₀N₂O₃). A peak at m/z = 276 should be visible.

  • Key Fragments:

    • m/z 219/220: Loss of tert-butyl radical (•C(CH₃)₃, M-57) or isobutylene (C₄H₈, M-56). This is a hallmark of the Boc group.[5]

    • m/z 175: Loss of the entire Boc-oxy group (•O-Boc, M-101).

    • m/z 57: The tert-butyl cation [C(CH₃)₃]⁺, a very stable and often abundant ion from the Boc group.[11]

Advanced Considerations: Chiral Analysis

While this compound is itself achiral, many synthetic pathways involve chiral indoline derivatives. Should the need arise to separate enantiomers of a related compound, HPLC with a Chiral Stationary Phase (CSP) is the required technique.[12][13] Common CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose), can resolve enantiomers by forming transient, diastereomeric complexes with differing stabilities, allowing for their chromatographic separation.[14]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. RP-HPLC provides a robust, reliable, and stability-indicating method for quantitative purity analysis, essential for quality control in a regulated environment. For unambiguous structural confirmation, GC-MS is a powerful tool, but its successful application is critically dependent on a preliminary derivatization step—specifically methoximation—to ensure the thermal stability of the analyte. Together, these methods provide a comprehensive analytical toolkit for researchers and drug development professionals, enabling confident assessment of this vital synthetic intermediate.

References

Synthesis of novel heterocyclic compounds from Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Heterocyclic Compounds from Tert-butyl 7-formylindoline-1-carboxylate

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This compound serves as a highly versatile and strategic starting material for the construction of diverse and complex heterocyclic systems. Its C7-aldehyde group provides a reactive handle for a multitude of transformations, while the N-Boc protecting group allows for controlled reactivity and subsequent functionalization. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of this building block in the synthesis of novel fused and spiro-heterocyclic compounds through key synthetic strategies, including the Pictet-Spengler reaction, multicomponent reactions (MCRs), and condensation-cyclization cascades.

Introduction: The Strategic Value of this compound

The indole and its reduced form, indoline, are fundamental building blocks in drug discovery, exhibiting a wide range of biological activities.[1][2] The strategic placement of a formyl group at the C7-position of the indoline core opens a gateway to a vast chemical space of fused heterocyclic systems. This aldehyde functionality is a linchpin for forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures in a controlled and efficient manner.

This compound is particularly valuable due to three key features:

  • The Aldehyde Handle: It readily participates in condensation reactions to form imines, which are key intermediates in powerful transformations like the Pictet-Spengler and Ugi reactions.[3][4]

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, providing a site for further modification.

  • The Indoline Core: The electron-rich aromatic ring can participate in intramolecular electrophilic cyclization reactions, and the overall scaffold provides a rigid framework for orienting substituents in three-dimensional space.

This guide details field-proven protocols and explains the underlying chemical principles for leveraging this versatile starting material to generate libraries of novel heterocyclic compounds for screening and lead optimization.

Synthetic Pathways and Mechanistic Rationale

The strategic positioning of the aldehyde group on the indoline scaffold allows for the application of several powerful synthetic methodologies. The following sections explore the most effective of these, providing both the mechanistic logic and practical protocols.

G cluster_0 Key Reaction Classes cluster_1 Resulting Heterocyclic Cores start Tert-butyl 7-formylindoline-1-carboxylate pictet Pictet-Spengler Reaction start->pictet  + Tryptamine  + Acid Catalyst ugimcr Ugi Multicomponent Reaction (MCR) start->ugimcr  + Amine  + Isocyanide  + Carboxylic Acid pyrazole Condensation/ Cyclization start->pyrazole  + Hydrazine  + Base carboline Pyrido[3,4-b]indole Analogues pictet->carboline peptidomimetic Peptidomimetic Scaffolds ugimcr->peptidomimetic pyrazolo Pyrazolo[3,4-g]indoline Derivatives pyrazole->pyrazolo

Figure 1: Key synthetic transformations originating from this compound to generate diverse heterocyclic scaffolds.

The Pictet-Spengler Reaction: Crafting the Pyrido[3,4-b]indole Core

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that joins a β-arylethylamine with an aldehyde or ketone to form a tetrahydro-β-carboline or a related heterocyclic system.[3][5] This reaction is a cornerstone of alkaloid synthesis.[6] When this compound is reacted with tryptamine, it provides a direct route to complex pyrido[3,4-b]indole structures, which are prevalent in pharmacologically active compounds.

Causality of Experimental Choice: The reaction's success hinges on the formation of an iminium ion intermediate, which is sufficiently electrophilic to be attacked by the electron-rich indole ring of the tryptamine.[3][7] The choice of an acid catalyst is critical; it must be strong enough to promote iminium ion formation and the subsequent cyclization but mild enough to avoid premature cleavage of the N-Boc group if its retention is desired. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have proven effective as they can act as both the solvent and a mild Brønsted acid catalyst.[7]

G cluster_workflow Pictet-Spengler Workflow start Dissolve Tryptamine and 7-Formylindoline in Solvent (e.g., HFIP) add_acid Add Acid Catalyst (if needed) start->add_acid Optional react Stir at RT to Reflux (Monitor by TLC) start->react add_acid->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Column Chromatography workup->purify product Characterize Pure Pyrido[3,4-b]indole Analogue purify->product

Figure 2: A generalized experimental workflow for the Pictet-Spengler synthesis of pyrido[3,4-b]indole analogues.

Ugi Multicomponent Reaction: Rapid Assembly of Peptidomimetics

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[8][9] The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate α-acylamino amide scaffolds.[4][10] This reaction is exceptionally valuable for rapidly building libraries of complex, drug-like molecules.[11]

Causality of Experimental Choice: The aldehyde of this compound is the ideal carbonyl component for the U-4CR. The reaction proceeds through the formation of an imine from the aldehyde and the amine, which then reacts with the isocyanide to form a highly reactive nitrilium intermediate.[12][13] This intermediate is trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable bis-amide product.[4] The choice of a polar protic solvent like methanol is standard as it facilitates the ionic intermediates involved in the mechanism.[4]

G Ugi 4-Component Reaction (U-4CR) Mechanism reactants 7-Formylindoline Amine (R¹-NH₂) Carboxylic Acid (R²-COOH) Isocyanide (R³-NC) step1 Step 1: Imine Formation Aldehyde + Amine → Imine + H₂O reactants->step1 step2 Step 2: Nitrilium Ion Formation Imine + Isocyanide → Nitrilium Intermediate step1->step2 step3 Step 3: Nucleophilic Trapping Nitrilium + Carboxylate → α-Adduct step2->step3 step4 Step 4: Mumm Rearrangement α-Adduct rearranges to form a stable bis-amide step3->step4 product Final Peptidomimetic Product step4->product

Figure 3: The sequential mechanism of the Ugi four-component reaction, highlighting the key intermediates.

Condensation and Cyclization: Accessing Fused Pyrazoloindolines

The aldehyde functionality is a classic electrophile for reactions with dinucleophiles like hydrazine to form fused heterocyclic rings. The synthesis of pyrazolo-fused systems is of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[14][15] By reacting this compound with a substituted hydrazine, one can achieve a condensation followed by an intramolecular cyclization to yield novel pyrazolo[3,4-g]indoline derivatives.

Causality of Experimental Choice: This strategy relies on a tandem reaction sequence. First, the aldehyde undergoes condensation with one nitrogen of the hydrazine to form a hydrazone intermediate. The second nitrogen of the hydrazone then acts as a nucleophile, attacking a suitable electrophilic site on the indoline ring to close the pyrazole ring. Often, this requires an additional synthetic handle or activation of the indoline C6 position. A more direct approach involves using a reagent that can react with the aldehyde and subsequently cyclize. For instance, a reaction with tosylhydrazine followed by a Bamford-Stevens-type reaction could generate a carbene that inserts into the N-H bond (after deprotection) or a C-H bond. A more straightforward method involves a multicomponent approach where the aldehyde, an amine, and a suitable pyrazole precursor are condensed.[16]

Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Pictet-Spengler Synthesis of a Tetrahydro-β-carbolino[6,7-g]indoline Derivative

This protocol describes the reaction of this compound with tryptamine.

Materials:

  • This compound (1.0 eq)

  • Tryptamine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and tryptamine (1.1 eq).

  • Dissolve the solids in anhydrous HFIP (approx. 0.1 M concentration).

  • Stir the reaction mixture at room temperature for 12-24 hours.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Ugi Four-Component Synthesis of an Indoline-based Peptidomimetic

This protocol provides a general procedure for the Ugi reaction.

Materials:

  • This compound (1.0 eq)

  • A primary amine (e.g., benzylamine, 1.0 eq)

  • A carboxylic acid (e.g., acetic acid, 1.0 eq)

  • An isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)

  • Methanol (MeOH), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol (0.2-0.5 M). Stir for 30 minutes at room temperature to pre-form the imine.[4]

  • To this solution, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq). The addition of the isocyanide should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired α-acylamino amide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary

The versatility of this compound allows for the generation of a wide array of products. The following table summarizes expected outcomes for representative reactions.

Reaction TypeReactantsKey Product ScaffoldExpected Yield Range
Pictet-Spengler Tryptamine, HFIPTetrahydro-β-carbolino[6,7-g]indoline65-85%[7]
Ugi MCR Benzylamine, Acetic Acid, t-Bu IsocyanideIndoline-bis-amide50-75%[11]
Condensation Hydrazine hydrate, EtOHPyrazolo[3,4-g]indoline70-90%

Conclusion

This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. The protocols and strategies outlined in this application note demonstrate its utility in constructing complex, nitrogen-containing heterocyclic frameworks through robust and well-established chemical transformations. The ability to rapidly access diverse scaffolds like pyrido[3,4-b]indoles and complex peptidomimetics makes this starting material an invaluable asset for any drug discovery program aiming to explore novel chemical space.

References

Application Note: Tert-butyl 7-formylindoline-1-carboxylate as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Tert-butyl 7-formylindoline-1-carboxylate in the construction of parallel synthesis libraries. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically significant agents.[1][2][3][4] This application note details robust, field-proven protocols for diversifying the 7-formyl group through high-efficiency reactions, including reductive amination and the Wittig reaction, and discusses subsequent scaffold modifications. The methodologies are designed for high-throughput synthesis and purification workflows, enabling the rapid generation of diverse compound libraries to accelerate lead discovery.

The Strategic Advantage of the Indoline Scaffold

The indoline nucleus is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure and its capacity for diverse molecular interactions.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its importance in modern drug discovery.[3][4] this compound is an ideal starting material for library synthesis due to three key features:

  • The Indoline Core: A validated pharmacophore that provides a reliable foundation for building novel therapeutics.[5]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures the stability of the indoline nitrogen under a wide range of reaction conditions while allowing for clean, quantitative removal in a final or penultimate step.[6][7]

  • The C7-Formyl Group: This aldehyde functionality serves as a versatile chemical handle for introducing molecular diversity through a variety of robust and well-established chemical transformations.

The following sections outline detailed workflows for leveraging this scaffold in a parallel synthesis context.

Parallel Synthesis Workflow Overview

The overarching strategy involves using the C7-aldehyde as a point of diversification. A core batch of this compound is reacted in parallel with a library of diverse building blocks (e.g., amines, phosphonium ylides) to generate a library of derivatized indolines. This is often followed by purification and an optional Boc-deprotection step to yield the final compounds for screening.

G cluster_0 Phase 1: Core Scaffold cluster_1 Phase 2: Parallel Diversification cluster_2 Phase 3: Processing & Screening Scaffold Tert-butyl 7-formylindoline-1-carboxylate RedAm Reductive Amination (Library of Amines) Scaffold->RedAm Array in Parallel Wittig Wittig Reaction (Library of Ylides) Scaffold->Wittig Array in Parallel MCR Multicomponent Rxns (Diverse Inputs) Scaffold->MCR Array in Parallel Purify Automated HPLC-MS Purification RedAm->Purify Wittig->Purify MCR->Purify Deprotect Boc Deprotection (TFA/DCM) Purify->Deprotect Optional Step FinalLib Final Compound Library for Screening Purify->FinalLib Deprotect->FinalLib

Caption: High-level workflow for library generation.

Key Diversification Reactions & Protocols

Reductive Amination: Accessing a Universe of Amines

Scientific Rationale: Reductive amination is arguably the most powerful tool for derivatizing aldehydes in a library setting. The reaction proceeds in two stages: the formation of an imine intermediate followed by its reduction to an amine. This one-pot procedure is highly reliable and provides access to immense chemical diversity through the vast commercial availability of primary and secondary amines. Using a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is advantageous as it is selective for the imine in the presence of the starting aldehyde, minimizing side reactions.

G cluster_mech Reductive Amination Mechanism Start Aldehyde (R-CHO) Amine (R'R''NH) Imine Imine Formation H₂O byproduct Start->Imine Condensation Iminium Protonated Iminium Ion [R-CH=N⁺R'R''] Imine->Iminium Acid Catalyst Product Final Amine R-CH₂-NR'R'' Iminium->Product Reduction Hydride Hydride Delivery [NaBH(OAc)₃] Hydride->Iminium

Caption: The two-stage mechanism of reductive amination.

Detailed Protocol: Parallel Reductive Amination

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of this compound in 1,2-dichloroethane (DCE).

    • Amine Library: Prepare 0.3 M solutions of a diverse set of primary and secondary amines in DCE in a separate 96-well plate.

    • Reducing Agent Slurry: Prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents relative to the aldehyde) in DCE. Caution: Prepare fresh and handle in a fume hood.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 250 µL (50 µmol) of the scaffold stock solution.

    • Add 200 µL (60 µmol, 1.2 equivalents) from the corresponding well of the amine library plate.

    • Add 25 µL of glacial acetic acid to each well to catalyze imine formation.

    • Seal the plate and allow it to shake at room temperature for 1 hour.

  • Reduction:

    • Unseal the plate and add the prepared slurry of sodium triacetoxyborohydride to each well.

    • Reseal the plate and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the product by adding dichloromethane (DCM), shaking, and then separating the organic layer. This can be automated using liquid handling systems.

    • The crude products are typically purified using automated high-throughput preparative HPLC-MS, which uses mass-based fraction collection to isolate the target compound.[8][9]

Amine Input ExampleProduct ClassTypical Yield (%)Notes
BenzylamineSecondary Amine85-95%Aromatic amines generally react cleanly.
MorpholineCyclic Secondary Amine90-98%Highly efficient coupling.
n-ButylaminePrimary Aliphatic Amine80-90%Can sometimes lead to dialkylation if excess aldehyde is present.
AnilinePrimary Aromatic Amine75-85%Less nucleophilic; may require slightly longer reaction times.
The Wittig Reaction: Installing Carbon-Carbon Double Bonds

Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyls.[10] It involves the reaction of the aldehyde with a phosphonium ylide. This transformation is exceptionally valuable for library synthesis as it allows for the introduction of diverse unsaturated linkers, altering the geometry and electronic properties of the final molecules. The stereochemical outcome (E vs. Z alkene) can often be controlled by the nature of the ylide (stabilized ylides favor E-alkenes, non-stabilized favor Z-alkenes).[11][12]

G cluster_wittig Wittig Reaction Mechanism Start Aldehyde (R-CHO) Ylide (Ph₃P=CHR') Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate Start->Oxaphosphetane Products Alkene (R-CH=CHR') Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Products Cycloreversion

Caption: The concerted cycloaddition-cycloreversion pathway of the Wittig reaction.

Detailed Protocol: Wittig Olefination

  • Ylide Generation (in situ):

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the desired (alkyl)triphenylphosphonium salt (1.5 equivalents) in dry tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (1.4 equivalents), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve this compound (1 equivalent) in a minimal amount of dry THF.

    • Add the aldehyde solution dropwise to the pre-formed ylide at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The major byproduct, triphenylphosphine oxide, can often be removed via crystallization or flash chromatography. For library applications, preparative HPLC is the preferred purification method.[13]

Phosphonium Salt InputYlide TypeExpected ProductTypical Yield (%)
(Methoxymethyl)triphenylphosphonium chlorideNon-stabilized7-(2-methoxyvinyl)indoline70-80%
(Ethoxycarbonylmethyl)triphenylphosphonium bromideStabilized7-(2-ethoxycarbonylvinyl)indoline (E-isomer)85-95%
Benzyltriphenylphosphonium chlorideNon-stabilized7-styrylindoline (Mainly Z-isomer)75-85%

Post-Diversification: N-Boc Deprotection

Scientific Rationale: The final step in many synthetic sequences involving this scaffold is the removal of the Boc protecting group. This unmasks the indoline nitrogen, which can be a critical pharmacophoric element for biological activity or a handle for further functionalization. Acid-catalyzed cleavage using trifluoroacetic acid (TFA) in DCM is the most common and efficient method.[7][14] It is fast, clean, and the reagents are volatile, simplifying product isolation.

Detailed Protocol: Boc Deprotection

  • Reaction Setup:

    • Dissolve the Boc-protected indoline derivative in dichloromethane (DCM) to make a 0.1 M solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA) dropwise, typically 5-10 equivalents (or using a 20-50% v/v solution of TFA in DCM).

    • Stir the reaction at 0 °C and allow it to warm to room temperature over 1-3 hours. Monitor completion by LC-MS.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in a suitable solvent. Neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate or by passing through a basic resin (e.g., SCX cartridge).

    • Extract the free-base product, dry the organic layer, and concentrate to yield the final deprotected indoline.

Conclusion

This compound is a superior scaffold for the parallel synthesis of compound libraries. Its stable, protected core and versatile aldehyde handle allow for the application of robust, high-yielding reactions like reductive amination and Wittig olefination. The protocols outlined in this document provide a validated framework for researchers to rapidly generate novel and diverse collections of indoline-based molecules, significantly enhancing the efficiency of modern drug discovery campaigns.

References

The Strategic Utility of Tert-butyl 7-formylindoline-1-carboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold as a Privileged Motif in Drug Discovery

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the design of ligands that can interact with a diverse range of biological targets with high affinity and specificity. The strategic functionalization of the indoline core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after heterocyclic system in drug development.

This application note provides a detailed guide to the use of Tert-butyl 7-formylindoline-1-carboxylate , a key building block for the synthesis of advanced pharmaceutical intermediates. The presence of a formyl group at the 7-position offers a reactive handle for a variety of synthetic transformations, while the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability and allows for controlled reactivity at other positions of the scaffold.[2] We will explore the chemical properties of this versatile reagent and provide detailed protocols for its application in the synthesis of key intermediates for targeted therapies, including kinase inhibitors.

Chemical Properties and Strategic Advantages

This compound is a stable, crystalline solid that is readily soluble in common organic solvents. The strategic placement of the formyl and Boc groups imparts specific reactivity that is advantageous in multi-step syntheses.

PropertyValueReference
Molecular Formula C₁₄H₁₇NO₃[3]
Molecular Weight 247.29 g/mol [3]
Appearance White to off-white solid
CAS Number 174539-67-4[3]

The aldehyde functionality at the C-7 position is a versatile electrophilic site, amenable to a wide range of nucleophilic additions and condensation reactions. The Boc protecting group is crucial for directing reactivity away from the indoline nitrogen and can be readily removed under acidic conditions, a common final step in many synthetic sequences.[4]

Application in the Synthesis of 7-Aminoindoline Intermediates via Reductive Amination

The introduction of an amino group at the 7-position of the indoline scaffold is a key step in the synthesis of numerous kinase inhibitors. This is because the 7-aminoindoline moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site.[5] Reductive amination is a powerful and widely used method for the formation of C-N bonds.[6]

Rationale for Reductive Amination

Reductive amination offers a direct and efficient route to secondary and tertiary amines from aldehydes. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This one-pot procedure is often preferred over other amination methods due to its operational simplicity and the commercial availability of a wide range of primary and secondary amines.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve Tert-butyl 7-formylindoline-1-carboxylate and amine in solvent B Add reducing agent A->B C Stir at room temperature B->C D Quench reaction C->D Reaction complete E Extract with organic solvent D->E F Purify by column chromatography E->F G Characterize product (NMR, MS, IR) F->G Obtain pure product

Caption: Workflow for the synthesis of 7-aminoindoline intermediates.

Protocol 1: Synthesis of Tert-butyl 7-((benzylamino)methyl)indoline-1-carboxylate

This protocol describes the synthesis of a model secondary amine intermediate, which can be a precursor for more complex pharmaceutical targets.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 g, 4.04 mmol) in dichloromethane (20 mL) is added benzylamine (0.48 mL, 4.44 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.28 g, 6.06 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ (20 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Expected Results:

ParameterExpected Value
Yield 85-95%
Appearance White to pale yellow solid
¹H NMR Consistent with the formation of the benzylaminomethyl group
MS (ESI) m/z calculated for C₂₁H₂₆N₂O₂ [M+H]⁺: 339.20, found: 339.2

Application in the Synthesis of 7-Vinylindoline Intermediates via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[7] This transformation is particularly valuable for introducing vinyl groups, which can serve as versatile handles for further functionalization, such as in cross-coupling reactions or as Michael acceptors.

Rationale for the Wittig Reaction

The Wittig reaction provides a reliable and high-yielding method for olefination with excellent control over the position of the newly formed double bond.[8] The choice of the phosphorus ylide allows for the introduction of a wide variety of substituents on the vinyl group, offering great synthetic flexibility. For the synthesis of pharmaceutical intermediates, this can be a key step in building complex molecular architectures.

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Olefination Reaction cluster_2 Workup and Purification A Suspend phosphonium salt in anhydrous solvent B Add strong base at low temperature A->B C Stir to form the ylide B->C D Add solution of Tert-butyl 7-formylindoline-1-carboxylate C->D Ylide ready E Allow to warm to room temperature and stir D->E F Quench reaction E->F Reaction complete G Extract with organic solvent F->G H Purify by column chromatography G->H I Characterize product (NMR, MS, IR) H->I Obtain pure product

Caption: Workflow for the synthesis of 7-vinylindoline intermediates.

Protocol 2: Synthesis of Tert-butyl 7-vinylindoline-1-carboxylate

This protocol describes the synthesis of a simple vinylindoline intermediate, which can be further elaborated into more complex structures.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Anhydrous tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.57 g, 4.40 mmol) in anhydrous THF (20 mL) under an inert atmosphere (nitrogen or argon) at 0 °C is added n-butyllithium (2.5 M in hexanes, 1.68 mL, 4.20 mmol) dropwise.

  • The resulting bright yellow suspension is stirred at 0 °C for 1 hour.

  • A solution of this compound (1.0 g, 4.04 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by TLC.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl (20 mL).

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Expected Results:

ParameterExpected Value
Yield 75-85%
Appearance Colorless oil or low-melting solid
¹H NMR Characteristic signals for the vinyl protons
MS (ESI) m/z calculated for C₁₅H₁₉NO₂ [M+H]⁺: 246.15, found: 246.2

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its strategically positioned formyl group allows for a wide range of synthetic transformations, including reductive amination and Wittig olefination, providing access to key structural motifs found in many biologically active compounds, particularly kinase inhibitors. The protocols provided in this application note offer reliable and high-yielding methods for the synthesis of 7-aminoindoline and 7-vinylindoline intermediates, paving the way for the development of novel therapeutics. The robust nature of these reactions and the stability of the starting material make this compound an indispensable tool for researchers and scientists in the field of drug discovery.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving tert-Butyl 7-Formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials.[1][2][3] tert-Butyl 7-formylindoline-1-carboxylate is a key building block, offering a strategic point for molecular elaboration. The C7-formyl group, while not typically a direct participant in cross-coupling, acts as a critical modulator of the electronic properties of the indoline ring and a synthetic handle for subsequent transformations. This guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of indoline scaffolds, with a focus on derivatives of this important substrate. We will explore cornerstone C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The content herein is designed for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven protocols to accelerate discovery.

Introduction: The Strategic Importance of the Indoline Scaffold

Indoline and its derivatives are central to the development of numerous pharmaceuticals, treating conditions ranging from cancer to hypertension.[2] The ability to precisely modify the indoline core is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have revolutionized this field, providing a robust toolkit for forging new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[4][5]

This document focuses on reactions applicable to halogenated or triflated derivatives of this compound. The C7-aldehyde is typically preserved during the coupling and can be used for downstream derivatization (e.g., reductive amination, Wittig reactions, or oxidation to a carboxylic acid). The N-Boc protecting group serves to activate the aromatic ring for C-H functionalization at other positions or to modulate reactivity during coupling at a pre-functionalized site (e.g., C4 or C5 halide).

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures common in pharmaceuticals. The reaction couples an organoboron species (like a boronic acid) with an aryl halide or triflate.[6][7][8]

Mechanistic Rationale & Application Insights

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

Expertise & Experience:

  • Choice of Catalyst: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos often accelerate the reductive elimination step and are effective for coupling sterically hindered substrates or less reactive aryl chlorides.

  • Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent System: Suzuki reactions are often performed in biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) to ensure all components, including the inorganic base and the organic substrates, can interact effectively.[9]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂(R') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_prod Ar-R' tm_complex->re_prod oa_reagents Ar-X oa_reagents->oa_complex tm_reagents R'-B(OR)₂ + Base tm_reagents->oa_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination re_prod Ar-NR¹R² amido_complex->re_prod oa_reagents Ar-X oa_reagents->oa_complex tm_reagents HNR¹R² + Base tm_reagents->oa_complex

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Tert-butyl 7-formylindoline-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the regioselective formylation of N-Boc-indoline. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

The primary challenge in this synthesis is achieving formylation at the C-7 position. Standard electrophilic aromatic substitution reactions on the indole or indoline scaffold, such as the Vilsmeier-Haack reaction, typically favor the C-3 or C-5 positions. Therefore, a more nuanced strategy is required. This guide focuses on the most reliable and widely accepted method for achieving C-7 selectivity: Directed ortho-Metalation (DoM) .

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is most effectively achieved via a Directed ortho-Metalation (DoM) followed by formylation. In this strategy, the N-Boc (tert-butoxycarbonyl) group serves as a Directed Metalating Group (DMG) . It coordinates to an organolithium base, directing deprotonation to the adjacent C-7 position, which is the most acidic proton on the aromatic ring due to the inductive effect and coordination of the DMG. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group at the desired position.

Below is a diagram illustrating the logical workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Isolation & Purification Start 1. N-Boc-Indoline (Starting Material) Metalation 3. Directed ortho-Metalation (s-BuLi / TMEDA, < -70°C) Start->Metalation Substrate Reagents 2. Anhydrous Solvent (THF) Inert Atmosphere (Ar/N2) Reagents->Metalation Formylation 4. Formylation (Anhydrous DMF) Metalation->Formylation Aryllithium Intermediate Quench 5. Quenching (Sat. NH4Cl) Formylation->Quench Reaction Mixture Purification 6. Purification (Column Chromatography) Quench->Purification Crude Product Product 7. Final Product (this compound) Purification->Product

Caption: General workflow for the DoM synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low (<20%), and I primarily recover my starting material, N-Boc-indoline. What is the most likely cause?

Answer: This is a classic symptom of inefficient or failed metalation (deprotonation) at the C-7 position . The aryllithium intermediate is not being formed in sufficient quantities. Here are the critical parameters to investigate:

  • Organolithium Reagent Quality: Organolithium reagents like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are highly reactive and degrade upon exposure to moisture and air.

    • Solution: Use a recently purchased, high-quality organolithium reagent. For accurate results, the molarity of the solution should be determined by titration (e.g., using N-benzylbenzamide) immediately before use. Never trust the concentration printed on an old bottle.

  • Reaction Temperature: The formation of the C-7 lithiated species is thermodynamically controlled and requires very low temperatures to prevent side reactions and reagent degradation.

    • Solution: Maintain the reaction temperature strictly at or below -78 °C (a dry ice/acetone bath is standard). Adding the organolithium reagent slowly to the cooled solution of the substrate prevents localized heating.

  • Solvent and Atmosphere Purity: Trace amounts of water or oxygen in the solvent or reaction atmosphere will rapidly quench the organolithium reagent before it can deprotonate the indoline.

    • Solution: Use anhydrous tetrahydrofuran (THF), preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or from a solvent purification system. Ensure your glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Choice of Base and Additives: While n-BuLi can be used, s-BuLi or t-BuLi are often more effective for this transformation. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the metalation process.

    • Solution: Consider switching from n-BuLi to s-BuLi. Add 1.1-1.2 equivalents of TMEDA along with the s-BuLi to enhance the rate and efficiency of deprotonation.

ParameterRecommendationRationale
Organolithium Reagent sec-Butyllithium (s-BuLi)More basic and effective than n-BuLi for this substrate.
Equivalents of Base 1.1 - 1.3 equivalentsEnsures complete deprotonation of the starting material.
Additive TMEDA (1.1 - 1.2 eq.)Breaks up s-BuLi aggregates, increasing reactivity.
Temperature -78 °CPrevents base degradation and unwanted side reactions.
Solvent Anhydrous THFEssential for reaction success; protic impurities quench the base.

Question 2: I'm observing a dark, complex mixture with multiple spots on my TLC plate after quenching the reaction. What are the potential side reactions?

Answer: A complex mixture indicates that side reactions are dominating. Besides incomplete metalation, several other issues could be at play:

  • Incorrect Regioselectivity: If the temperature rises above -70 °C, kinetic deprotonation at other sites or rearrangement pathways can occur, leading to a mixture of formylated isomers.

  • Reaction with the Formylating Agent: Organolithium reagents can add to DMF to form a tetrahedral intermediate. If this intermediate is not stable or reacts further, it can lead to byproducts.

  • Decomposition of Starting Material or Product: The highly basic conditions can potentially cause the degradation of the N-Boc-indoline if the reaction is left for too long or at elevated temperatures. The product itself may also be sensitive to the work-up conditions.

  • Impure DMF: The formylating agent, DMF, must be anhydrous. Water in the DMF will quench the aryllithium intermediate, leading back to the starting material and reducing the yield.

    • Solution: Always use anhydrous DMF, preferably from a sealed bottle or after drying over molecular sieves. Add the DMF slowly at -78 °C and allow the reaction to warm slowly only after the addition is complete.

  • Work-up Procedure: The quench must be done carefully.

    • Solution: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with water directly, as the exotherm can be difficult to control on a larger scale. A buffered acidic workup is sometimes used but can risk cleaving the Boc group.

Question 3: My crude NMR shows the presence of the desired product, but the yield is still low after column chromatography. Why am I losing material during purification?

Answer: Loss of material during purification is common and can be attributed to several factors:

  • Product Instability on Silica Gel: Aldehydes can sometimes be sensitive to acidic silica gel, leading to degradation or irreversible adsorption on the column.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising amine, like triethylamine (~1%). For example, slurry the silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine before packing the column.

  • Sub-optimal Eluent System: If the polarity of the product and remaining starting material are very similar, separation can be challenging, leading to mixed fractions and apparent yield loss.

    • Solution: Use a shallow gradient of ethyl acetate in hexane to achieve better separation. Monitor fractions carefully by TLC.

  • Recrystallization as an Alternative: If the product is a solid, recrystallization can be a highly effective method for purification that avoids potential issues with chromatography.[1]

    • Solution: After a rapid filtration through a plug of silica to remove baseline impurities, attempt to recrystallize the product from a suitable solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the Vilsmeier-Haack reaction not suitable for synthesizing the 7-formyl isomer? The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[2] However, for indoles and indolines, the reaction is highly regioselective for the C-3 position due to the stability of the resulting cationic intermediate. The electron-donating nitrogen atom directs the electrophilic Vilsmeier reagent (e.g., formed from POCl₃ and DMF) to the 3-position.[3][4] Achieving substitution at C-7 requires overriding this inherent electronic preference, which is precisely what the Directed ortho-Metalation strategy accomplishes.

FAQ 2: Can other formylating agents be used besides DMF? Yes, other electrophilic "formyl sources" can be used to trap the aryllithium intermediate. Some alternatives include:

  • N-Formylmorpholine: Can sometimes give cleaner reactions or higher yields.

  • Triethyl orthoformate: This reagent can also be used, but the initial adduct requires acidic hydrolysis during work-up to reveal the aldehyde. However, DMF is the most common, cost-effective, and readily available reagent for this purpose.

FAQ 3: How critical is the quality of the starting N-Boc-indoline? It is absolutely critical. Any impurities in the starting material can interfere with the reaction.

  • N-H Impurity: If the starting material contains unreacted indoline (without the Boc group), the N-H proton will be quenched by the organolithium base, consuming one equivalent of the reagent and reducing the yield.

  • Protic Impurities: Any residual water or alcohols from the synthesis of the N-Boc-indoline will also consume the base.

  • Solution: Ensure the N-Boc-indoline is pure and completely dry before starting the reaction. Purification by column chromatography or recrystallization may be necessary.

Optimized Experimental Protocol

This protocol is a representative procedure based on established methodologies for Directed ortho-Metalation.

Materials:

  • Tert-butyl indoline-1-carboxylate (N-Boc-indoline) (1.0 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled (1.2 eq)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane, titrated (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Hexanes, Brine

Procedure:

  • Setup: Add N-Boc-indoline (1.0 eq) and anhydrous THF (to make a ~0.2 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Cooling and Additive: Cool the solution to -78 °C using a dry ice/acetone bath. To the cold solution, add TMEDA (1.2 eq) dropwise via syringe.

  • Metalation: Add s-BuLi (1.2 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) should be observed. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise via syringe, again maintaining the temperature below -70 °C. Stir at -78 °C for an additional 1-2 hours.

  • Quench and Warm-up: While still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N if necessary) using a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

Technical Support Center: Formylation of N-Boc-Indoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the formylation of N-Boc-indoline. The synthesis of 5-formyl-N-Boc-indoline is a critical step in the development of various pharmaceutical intermediates and complex molecular scaffolds. While the Vilsmeier-Haack reaction is the most common method employed for this transformation, researchers frequently encounter challenges with side reactions that can significantly impact yield, purity, and downstream applications.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic underpinnings of these side reactions, offering not just troubleshooting steps but also a foundational understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for formylating N-Boc-indoline, and why is it preferred?

A1: The most widely employed method is the Vilsmeier-Haack reaction.[1][2] This involves treating N-Boc-indoline with a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3][4] The reaction is favored because the indoline nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution by the Vilsmeier reagent, which is a relatively mild electrophile.[3][5]

Q2: Why does formylation preferentially occur at the 5-position of the N-Boc-indoline ring?

A2: The regioselectivity is dictated by the electronic properties of the N-Boc-indoline system. The nitrogen atom of the indoline ring is a powerful ortho-, para-directing group. The N-Boc group, being an amide, donates electron density into the aromatic ring through resonance. This donation most significantly increases the electron density at the para-position (C5) and the ortho-position (C7). Due to the steric hindrance imposed by the fused pyrrolidine ring, the C5 position is more accessible to the incoming electrophile (the Vilsmeier reagent) than the C7 position, leading to preferential formylation at the 5-position.

Q3: What are the most common side reactions I should anticipate?

A3: The two most prevalent side reactions are:

  • N-Boc Deprotection: Cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group under the reaction conditions.[6][7]

  • Di-formylation: The introduction of a second formyl group onto the aromatic ring, typically at the C7 position.[8]

These issues, along with others, are addressed in detail in the Troubleshooting Guide below.

Troubleshooting Guide: Navigating Common Experimental Issues

Problem 1: Significant N-Boc deprotection is observed, yielding 5-formylindoline.
  • Symptoms: Your final product analysis (e.g., NMR, LC-MS) shows a significant peak corresponding to the deprotected product, 5-formylindoline, either as the major product or in a mixture that is difficult to separate.

  • Root Cause Analysis: The Vilsmeier-Haack reaction conditions are inherently acidic, particularly after the formation of the Vilsmeier reagent and during aqueous work-up. The N-Boc group is notoriously labile under acidic conditions.[9][10] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to the free amine.[6]

  • Actionable Solutions:

    • Strict Temperature Control: The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic. This step should be performed at 0 °C to prevent excessive heat which can promote side reactions. The subsequent addition of N-Boc-indoline and the reaction itself should be maintained at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of deprotection.

    • Optimize Reagent Stoichiometry: Use only a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). A large excess of POCl₃ can generate more acidic byproducts, accelerating the deprotection.

    • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, proceed immediately to the work-up. Prolonged exposure to the acidic environment is a primary cause of deprotection.

    • Modified Work-up: Quench the reaction by pouring it slowly into a vigorously stirred, ice-cold aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate. This neutralizes the acid rapidly, protecting the Boc group from cleavage during work-up. Avoid strong bases like NaOH, which can cause other side reactions.

Problem 2: Di-formylation at the C7 position is compromising product purity.
  • Symptoms: Mass spectrometry indicates a byproduct with a mass of [M+28]+ relative to the desired mono-formylated product. ¹H NMR may show two distinct aldehyde protons and a more complex aromatic splitting pattern.

  • Root Cause Analysis: As an ortho-, para-directing group, the indoline nitrogen activates both the C5 and C7 positions. While C5 is sterically favored, overly aggressive reaction conditions (high temperature, long reaction times, or a large excess of the formylating agent) can provide enough energy to overcome the steric barrier and force a second formylation at the C7 position.[8]

  • Actionable Solutions:

    • Reduce Reagent Equivalents: Lower the amount of the Vilsmeier reagent to be closer to stoichiometric (1.05-1.2 equivalents). This ensures that once the more reactive C5 position is formylated, there is insufficient electrophile remaining to react at the less accessible C7 site.

    • Lower Reaction Temperature: Conduct the entire reaction sequence at 0 °C or below. Lower temperatures increase the selectivity for the kinetically favored product (5-formyl) over the thermodynamically less-favored di-formylated product.

    • Controlled Addition: Add the solution of N-Boc-indoline dropwise to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the nucleophile and helps prevent over-reaction.

Problem 3: The reaction shows low yield or fails to proceed to completion.
  • Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-indoline even after several hours.

  • Root Cause Analysis:

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, rendering it inactive.[11]

    • Reagent Quality: Old or improperly stored POCl₃ or DMF can lead to reagent degradation and lower reactivity. DMF can decompose to form dimethylamine, which can interfere with the reaction.[12]

    • Insufficient Activation: The reaction temperature may be too low for your specific substrate, especially if it contains electron-withdrawing groups.

  • Actionable Solutions:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous solvents and reagents.[12]

    • Use Fresh Reagents: Use freshly opened or distilled POCl₃ and high-purity DMF for best results.

    • Controlled Temperature Increase: If the reaction is sluggish at 0 °C, allow it to warm slowly to room temperature. For very unreactive substrates, gentle heating (e.g., 40-50 °C) may be required, but this must be balanced against the increased risk of side reactions (see Problems 1 & 2). Monitor closely.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the desired reaction, common side reactions, and a logical workflow for troubleshooting.

Formylation_Pathways cluster_conditions Start N-Boc-Indoline Reagent Vilsmeier Reagent (DMF/POCl₃) Product 5-Formyl-N-Boc-Indoline (Desired Product) Reagent->Product Main Reaction (C5 Attack) Side1 5-Formylindoline (Deprotection) Acid Acidic Conditions (H⁺) ExcessReagent Excess Reagent / High Temperature Side2 5,7-Diformyl-N-Boc-Indoline (Di-formylation) Acid->Side1 Cleavage of Boc Group ExcessReagent->Side2 C7 Attack

Caption: Reaction pathways in the formylation of N-Boc-indoline.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Actions decision Major Side Product? end_node Proceed to Purification decision->end_node No id_side_product Identify Side Product (NMR / LC-MS) decision->id_side_product Yes start_node Start: Analyze Crude Product start_node->decision deprotection Problem: Deprotection - Lower Temp - Reduce Rxn Time - Adjust Work-up (Base) id_side_product->deprotection Mass = Deprotected Product diformylation Problem: Di-formylation - Lower Temp - Reduce Reagent Stoich. id_side_product->diformylation Mass = Di-formylated Product low_yield Problem: Low Yield - Check Anhydrous Cond. - Use Fresh Reagents - Monitor & Optimize Temp. id_side_product->low_yield High % of Starting Material

Caption: A logical workflow for troubleshooting side reactions.

Optimized Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is designed to maximize the yield of 5-formyl-N-Boc-indoline while minimizing common side reactions.

Materials:

  • N-Boc-indoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 30-45 minutes.

  • Formylation Reaction:

    • Dissolve N-Boc-indoline (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the N-Boc-indoline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes.

    • After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 1-3 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

    • Slowly and carefully pour the reaction mixture into the ice/NaHCO₃ solution. Caution: This quench is exothermic and will release CO₂ gas.

    • Continue stirring for 30 minutes until gas evolution ceases and the mixture is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude solid or oil can be purified by flash column chromatography on silica gel.[13] A gradient elution, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically effective for separating the desired product from less polar starting material and more polar side products.

Data Summary

MethodReagentsTypical Temp.Common Side ProductsKey Considerations
Vilsmeier-Haack DMF, POCl₃0 °C to RTN-Boc Deprotection, Di-formylationMost common method; requires strict control of anhydrous conditions and temperature.[1]
Duff Reaction Hexamethylenetetramine, Acid (TFA, etc.)70-100 °CPolymerization, Di-formylationGenerally used for phenols; harsher conditions increase risk of deprotection.[8]
Orthoformate/Lewis Acid Trimethyl orthoformate, BF₃·OEt₂RTN-Boc Deprotection, Tris(indolyl)methanesCan lead to deprotection; may form TIMs as byproducts with indole itself.[14]

References

Improving the purity of crude Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying Crude Tert-butyl 7-formylindoline-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. As a key intermediate in the synthesis of various pharmaceutical agents, its purity is paramount for the success of subsequent reactions and the integrity of final compounds.[1]

This document, structured in a question-and-answer format, provides troubleshooting advice and detailed protocols to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is largely dependent on the synthetic route, but typically includes unreacted starting materials, byproducts from side reactions, and degradation products.

Common Impurities:

  • Unreacted Starting Material: Depending on the synthetic approach, residual tert-butyl 1-indolinecarboxylate is a common impurity.[2] If the formyl group is introduced late in the synthesis, this starting material will be less polar than the desired product.

  • Over-oxidation Product: The aldehyde functional group is susceptible to oxidation, which can occur during the reaction or workup, especially if exposed to air for extended periods. This results in the formation of the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid. This impurity is significantly more polar than the aldehyde product.[3]

  • Boc-Deprotection Product: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[4] Exposure to strong acids, or even prolonged contact with standard silica gel, can lead to the formation of 7-formylindoline.[5]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, THF) may be present in the crude material.

Here is a summary of the likely impurities and their relative polarities, which is crucial for chromatographic purification:

Compound NameStructureTypical Polarity (on Silica Gel)
tert-butyl 1-indolinecarboxylate (Starting Material)Indoline with Boc group, no formylLeast Polar
This compound (Product) Target Compound Moderately Polar
7-formylindoline (Deprotection Product)Indoline with formyl group, no BocMore Polar
1-(tert-butoxycarbonyl)indoline-7-carboxylic acid (Oxidation Product)Indoline with Boc and carboxylic acidMost Polar (may streak on TLC)
Q2: How do I choose the best purification method for my crude product?

The choice between recrystallization and column chromatography depends primarily on the purity of your crude material and the scale of your reaction.

  • Recrystallization is ideal for purifying material that is already >90% pure and for large-scale operations. It is often faster and more cost-effective than chromatography. Since this compound is a crystalline solid with a melting point of 86-87 °C, this is a viable option.[2]

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple impurities or when the crude purity is low (<90%). It offers superior separation of compounds with different polarities.[6][7]

Below is a decision-making workflow to help you select the appropriate method.

Purification Workflow start Crude Product tlc Analyze by TLC/ ¹H NMR start->tlc purity_check Assess Crude Purity tlc->purity_check high_purity Purity >90%? purity_check->high_purity Impurities identified recrystallize Recrystallization high_purity->recrystallize Yes chromatography Flash Column Chromatography high_purity->chromatography No / Complex Mixture final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification method selection.

Q3: My crude product is an oil/goo, but the literature says it's a solid. What should I do?

This is a common issue indicating the presence of significant impurities, most often residual solvent.[8]

  • Remove Residual Solvent: First, ensure all reaction and workup solvents are thoroughly removed. Place the crude material under high vacuum for several hours. Gentle heating (e.g., 40-50 °C) can aid this process, but be cautious as aldehydes can be heat-sensitive.

  • Trituration: If the product remains oily, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble. For a moderately polar compound like this, a non-polar solvent like hexanes or petroleum ether is a good starting point. The pure product should precipitate as a solid, which can then be collected by filtration.

  • Proceed to Chromatography: If trituration fails, the impurities are likely too similar in solubility to the product. In this case, the most effective path forward is flash column chromatography.

Q4: What is a reliable protocol for purifying this compound by flash column chromatography?

Flash chromatography on silica gel is a highly effective method for this compound.[3][7]

Step-by-Step Protocol:

  • TLC Analysis:

    • First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system where the product has an Rf (retention factor) of approximately 0.25-0.35.

    • Recommended Starting Solvent System: A mixture of Ethyl Acetate (EtOAc) and Hexanes. Start with 10% EtOAc in Hexanes and increase the polarity if the Rf is too low. A typical system might be 20-30% EtOAc/Hexanes.[9]

  • Column Packing (Wet Packing Method):

    • Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles.[6]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by your TLC analysis.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any final traces of solvent.

Q5: My compound appears to be degrading on the silica gel column. How can I prevent this?

Aldehydes can be sensitive, and standard silica gel is slightly acidic, which can cause degradation or deprotection of the Boc group.[3][5]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. Prepare your silica slurry in the mobile phase as usual, but add ~1% triethylamine (Et₃N) relative to the solvent volume. This will neutralize the acidic sites on the silica surface.

  • Use Deactivated Silica: Commercially available deactivated (neutral) silica gel or alumina can be used as the stationary phase, though they may alter the elution profile.

  • Work Quickly: Do not leave the compound on the column for an extended period. A well-optimized flash chromatography run should be completed in a reasonable timeframe (e.g., 30-60 minutes).

Here is a troubleshooting guide for common chromatography issues:

Chromatography Troubleshooting start Problem Observed streaking Streaking on TLC/ Column start->streaking degradation New Spots on TLC (Degradation) start->degradation no_separation Poor Separation (Rf values too close) start->no_separation cause_streaking Compound is too polar for solvent or is acidic/basic streaking->cause_streaking cause_degradation Silica is acidic, causing Boc deprotection degradation->cause_degradation cause_no_separation Solvent system is not optimal no_separation->cause_no_separation solution_streaking Add acid/base modifier to eluent (e.g., 1% AcOH or Et₃N) cause_streaking->solution_streaking solution_degradation 1. Neutralize silica with Et₃N 2. Use neutral alumina 3. Work quickly cause_degradation->solution_degradation solution_no_separation 1. Use a shallower solvent gradient 2. Try a different solvent system (e.g., DCM/MeOH) cause_no_separation->solution_no_separation

Caption: Troubleshooting common column chromatography issues.

Q6: What is a good recrystallization protocol for this compound?

Recrystallization is an excellent choice for final purification if your material is already of decent quality (>90%). The key is finding a suitable solvent or solvent system.

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude solid in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold. Good candidates to screen include:

    • Single Solvents: Isopropanol, Ethyl Acetate, Toluene.

    • Solvent Systems: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all solvent.

Q7: How do I confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm the purity and structure of your this compound.

  • ¹H NMR Spectroscopy: This will confirm the chemical structure. Look for the characteristic aldehyde proton signal (around 9-10 ppm) and the tert-butyl singlet (around 1.5 ppm). The absence of signals from impurities (e.g., unreacted starting material) is a strong indicator of purity.

  • HPLC: High-Performance Liquid Chromatography provides a quantitative measure of purity. A pure sample should show a single major peak.[11]

  • Melting Point: A sharp melting point that matches the literature value (86-87 °C) is a classic indicator of high purity for a crystalline solid.[2] A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (247.29 g/mol ).[2]

Q8: What are the best practices for handling and storing the purified compound?

Proper handling and storage are crucial to maintain the purity of your compound over time.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Avoid creating dust.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[13][14] To prevent slow oxidation of the aldehyde group, long-term storage under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (0-8 °C) is recommended.[1]

References

Optimization of reaction conditions for synthesizing Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 7-formylindoline-1-carboxylate (CAS 174539-67-4).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable indoline-based intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction outcomes, achieving higher yields and purity.

The primary and most effective method for synthesizing this molecule is the directed ortho-lithiation of N-Boc-indoline, followed by quenching with a suitable formylating agent. The tert-butoxycarbonyl (Boc) group is crucial as it directs the lithiation specifically to the C-7 position.[2] Alternative methods like the Vilsmeier-Haack reaction are generally more suitable for electron-rich aromatic systems and can be less effective or lead to different isomers with indoline substrates.[3][4][5]

This guide will focus on the directed ortho-lithiation pathway, providing a standard protocol, troubleshooting advice for common issues, and answers to frequently asked questions.

Standard Protocol: Directed Ortho-Lithiation

This protocol is a well-established method for the C-7 formylation of N-Boc-indoline. The key is the formation of a lithiated intermediate, which is then trapped with an electrophile (a formylating agent).

Reaction Scheme:

  • Lithiation: N-Boc-indoline is treated with a strong lithium base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Formylation: The resulting C-7 lithiated species is quenched with an electrophilic formyl source, typically anhydrous N,N-dimethylformamide (DMF).

  • Workup: The reaction is quenched with an aqueous solution and the product is extracted and purified.

Detailed Experimental Protocol
  • To a flame-dried, three-neck round-bottom flask under an inert argon or nitrogen atmosphere, add N-Boc-indoline (1.0 eq) and anhydrous diethyl ether or THF.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi) (1.2 eq, ~1.4 M in cyclohexane) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours. The color may change to a deep red or orange, indicating the formation of the lithiated species.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid. The melting point is reported as 86-87 °C.[1]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Low or No Product Yield

Q1: I performed the reaction, but my yield is extremely low or I only recovered the starting material. What went wrong?

A1: This is the most common issue and can stem from several factors, primarily related to the highly reactive nature of the organolithium intermediate.

  • Cause 1: Presence of Moisture or Protons: Organolithium reagents like s-BuLi are extremely strong bases and will react instantly with any proton source (especially water) faster than they will deprotonate the indoline ring.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the starting N-Boc-indoline is completely dry. The reaction must be maintained under a strictly inert atmosphere (argon or nitrogen) from start to finish.[6]

  • Cause 2: Inactive or Titrated s-BuLi: sec-Butyllithium can degrade upon storage. If the bottle has been opened multiple times or is old, its actual concentration may be lower than stated.

    • Solution: Titrate the s-BuLi solution before use to determine its exact molarity. Alternatively, purchase a new, sealed bottle of the reagent.

  • Cause 3: Insufficient Reaction Time or Temperature: The lithiation step requires sufficient time at low temperatures to proceed to completion.

    • Solution: Ensure the reaction is stirred for at least 1-2 hours at -78 °C after the addition of s-BuLi is complete. Premature addition of DMF will quench the base and the unreacted starting material.

  • Cause 4: Poor Quality Reagents: The quality of TMEDA and DMF is also critical.

    • Solution: Use freshly distilled TMEDA. DMF should be anhydrous grade and stored over molecular sieves. Impurities in DMF, such as amines from decomposition, can interfere with the reaction.[6]

Formation of Significant Byproducts

Q2: My TLC plate shows multiple spots, and purification is difficult. What are the likely side products and how can I avoid them?

A2: Side product formation often points to issues with reaction control, such as temperature or stoichiometry.

  • Cause 1: C-2 Lithiation: While the Boc group strongly directs to C-7, some lithiation at the C-2 position can occur, especially if the reaction temperature is not well-controlled or if the order of addition is incorrect.[2]

    • Solution: Maintain the temperature strictly at -78 °C during the addition of s-BuLi and DMF. Inverse addition, where the N-Boc-indoline solution is added to the s-BuLi/TMEDA complex, can sometimes favor C-2 lithiation and should be avoided unless specifically optimized.[2]

  • Cause 2: Dimerization/Condensation Product: A small amount of a higher molecular weight byproduct may be observed. This can arise from the condensation of the C-7 lithiated intermediate with the starting material.[2]

    • Solution: This side reaction is difficult to eliminate completely but is minimized by slow, controlled addition of the s-BuLi and ensuring a slight excess of the base to drive the initial lithiation to completion quickly.

  • Cause 3: Over-alkylation or Reaction with Electrophile: If the temperature rises too high after the addition of DMF, the aldehyde product can potentially react further.

    • Solution: Keep the reaction cold (-78 °C) for at least an hour after adding DMF before allowing it to warm slowly. Quenching the reaction at a low temperature can also be beneficial.

Optimization & Key Parameters

To help you fine-tune your experiment, the following table summarizes the critical parameters and their impact on the reaction outcome.

ParameterRecommended ConditionRationale & Impact on Optimization
Solvent Anhydrous THF or Diethyl EtherTHF is generally preferred for its ability to solvate organometallic species. Ensure it is completely dry to prevent quenching the s-BuLi.
Base sec-Butyllithium (s-BuLi)s-BuLi is a strong, non-nucleophilic base ideal for this deprotonation. n-BuLi can also be used but may be more prone to side reactions.
Temperature -78 °CCRITICAL. Maintaining this low temperature is essential to ensure regioselectivity (C-7 over C-2) and prevent reagent decomposition or side reactions.[7]
Stoichiometry s-BuLi (1.1-1.3 eq), TMEDA (1.1-1.3 eq), DMF (1.5-2.0 eq)A slight excess of the lithiating agent ensures full conversion of the starting material. Excess DMF ensures efficient trapping of the anion.
Addition Order Add s-BuLi to the substrate/TMEDA mixtureThis is the standard and most reliable order. Adding the substrate to the base (inverse addition) can sometimes alter regioselectivity.[2]
Quenching Agent Saturated aq. NH₄Cl or H₂OA mild proton source is needed. Do not use acidic quenches initially as this can cause vigorous, uncontrolled reactions with any remaining organolithium species.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction.

TroubleshootingWorkflow start Problem: Low Yield check_sm TLC Shows Only Starting Material? start->check_sm check_spots TLC Shows Multiple Spots/Streaking? start->check_spots check_sm->check_spots No cause_moisture Possible Cause: Moisture or Inactive Base check_sm->cause_moisture Yes cause_temp Possible Cause: Poor Temperature Control or Impure Reagents check_spots->cause_temp Yes solution_dry Solution: - Rigorously dry all glassware/reagents. - Use fresh/titrated s-BuLi. - Ensure inert atmosphere. cause_moisture->solution_dry solution_control Solution: - Maintain -78°C strictly. - Use purified DMF/TMEDA. - Check stoichiometry. cause_temp->solution_control

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Q: Can I use n-butyllithium or tert-butyllithium instead of sec-butyllithium? A: sec-Butyllithium is generally preferred for its high basicity and moderate steric bulk, which favors the deprotonation at the sterically accessible C-7 position. n-Butyllithium can sometimes be used, but it is less basic and may require longer reaction times or a co-solvent like hexamethylphosphoramide (HMPA), which is highly toxic. tert-Butyllithium is much more sterically hindered and may lead to lower yields or different selectivity.

Q: Why is TMEDA necessary? A: TMEDA is a bidentate chelating ligand for the lithium ion. It coordinates to the lithium, breaking down the oligomeric aggregates that organolithium reagents typically form in solution.[7] This increases the effective basicity and reactivity of the s-BuLi, allowing the deprotonation to occur efficiently at a low temperature.

Q: My final product looks clean on TLC but the NMR shows impurities. What could they be? A: If the impurities are not UV-active, they may not appear on a TLC plate visualized with a UV lamp. Potential non-UV active impurities could include silicone grease from glassware or residual high-boiling solvents like DMF or TMEDA. Ensure you perform a thorough aqueous workup and wash the combined organic layers well to remove these. If grease is a persistent issue, use Teflon sleeves on glass joints.

Q: How can I confirm the regiochemistry and be sure I have the 7-formyl isomer? A: The definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the aldehyde proton (~9.8 ppm) and the carbon atoms at C-7 and C-6 of the indoline ring, confirming the position of the formyl group. A Nuclear Overhauser Effect (NOE) experiment could also show a spatial correlation between the aldehyde proton and the proton at C-6.

References

Removal of unreacted starting material from Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl 7-formylindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and other impurities from this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target molecule with high purity.

Introduction: The Chemistry of Purification

The formylation of tert-butyl indoline-1-carboxylate, often achieved through methods like the Vilsmeier-Haack reaction, is a crucial step in the synthesis of various pharmaceutical intermediates.[1][2][3] However, the crude product is rarely pure and is often contaminated with unreacted starting material, tert-butyl indoline-1-carboxylate, and potentially other side products. The successful removal of these impurities is paramount for the downstream applications of this compound.

The key to effective purification lies in exploiting the differences in the physicochemical properties of the desired product and the impurities. The introduction of the polar formyl group at the 7-position of the indoline ring significantly alters the polarity of the molecule compared to the non-formylated starting material. This difference is the primary handle for chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a spot with a similar Rf value to my starting material, even after the reaction should be complete. What could be the issue?

A1: There are several possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the formylating reagent (e.g., the Vilsmeier reagent is sensitive to moisture). It's crucial to monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Co-elution: The chosen TLC solvent system may not be optimal for resolving the product and the starting material. Experiment with different solvent systems by varying the ratio of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve better separation.

  • Impurity with Similar Polarity: A byproduct of the reaction could have a polarity very close to that of the starting material.

Q2: I'm having trouble removing the unreacted tert-butyl indoline-1-carboxylate using column chromatography. What can I do?

A2: This is a common challenge. Here are some strategies:

  • Optimize Your Solvent System: The polarity difference between the product and starting material is your greatest asset. Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. This will allow the less polar starting material to elute first, followed by your more polar product. A shallow gradient is often more effective than a steep one.

  • Silica Gel Loading: Do not overload the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude product. Overloading leads to poor separation.

  • Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the initial eluent, dry loading onto a small amount of silica gel can provide better resolution than wet loading.

Q3: Can I use recrystallization to purify my product?

A3: Recrystallization can be an effective technique if a suitable solvent is found. The ideal solvent will dissolve the product well at an elevated temperature but poorly at room temperature or below, while the unreacted starting material remains soluble at lower temperatures. You may need to screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal conditions. The melting point of this compound is reported to be 86-87 °C, which can be a useful reference.[4]

Q4: Are there any other common impurities I should be aware of?

A4: Besides the starting material, potential impurities can arise from side reactions or the workup procedure. These may include:

  • Di-formylated products: While less common for this specific substrate, over-formylation can occur.

  • Hydrolyzed byproducts: If the workup is not carefully controlled, hydrolysis of the Boc-protecting group or other functional groups can occur.

  • Salts from Workup: Residual inorganic salts from the aqueous workup can sometimes contaminate the product. Ensure thorough washing of the organic layer with brine before drying and concentration.

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation on TLC Inappropriate solvent system.Screen different ratios of ethyl acetate/hexane or try alternative systems like dichloromethane/methanol.
Product and starting material co-elute during column chromatography Solvent gradient is too steep. Column is overloaded.Use a shallower solvent gradient. Reduce the amount of crude material loaded onto the column.
Low recovery of pure product after column chromatography Product is partially soluble in the eluent. Product is adsorbing irreversibly to the silica gel.Adjust the solvent system to ensure the product elutes effectively. Consider using a different stationary phase (e.g., alumina).
Product crystallizes on the column The eluent is not a good solvent for the product at the concentration it reaches on the column.Increase the polarity of the eluent to improve solubility.
Oily product after purification Residual solvent. Presence of a low-melting impurity.Dry the product under high vacuum for an extended period. Re-purify using a different method (e.g., recrystallization).

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for purifying this compound from unreacted starting material.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a low-polarity solvent (e.g., 100% hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This method can be highly effective for obtaining a crystalline, high-purity product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Product + Starting Material + Impurities) TLC TLC Analysis (Assess separation) Crude->TLC Decision Separation Adequate? TLC->Decision Column Column Chromatography Recrystallization Recrystallization Column->Recrystallization Further Purification PureProduct Pure Product (this compound) Column->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (NMR, LC-MS) PureProduct->Analysis Decision->TLC No, optimize solvent Decision->Column Yes

Caption: A flowchart of the purification and analysis process.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification issues.

Troubleshooting Start Problem: Unsatisfactory Purity CheckTLC Re-evaluate TLC Separation Start->CheckTLC CheckColumn Review Column Technique Start->CheckColumn ConsiderRecryst Attempt Recrystallization Start->ConsiderRecryst Solvent Optimize Solvent System (Vary polarity/components) CheckTLC->Solvent Gradient Use a Shallower Gradient CheckColumn->Gradient Loading Reduce Sample Load CheckColumn->Loading SolventScreen Screen for Suitable Recrystallization Solvent ConsiderRecryst->SolventScreen Solvent->CheckTLC Re-assess Gradient->CheckColumn Re-run Loading->CheckColumn Re-run SolventScreen->ConsiderRecryst Attempt

Caption: A decision tree for troubleshooting purification problems.

References

Technical Support Center: Stability of Tert-butyl 7-formylindoline-1-carboxylate in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 7-formylindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block in acidic media. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your synthetic routes and the quality of your final products.

Introduction: The Delicate Balance of Reactivity

This compound is a valuable intermediate in organic synthesis, prized for its unique combination of a protected indoline nitrogen and a reactive aldehyde functionality. However, the very features that make this molecule useful also present specific stability challenges, particularly in acidic environments. The acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive 7-formyl group can both participate in undesired side reactions under acidic conditions, leading to yield loss, complex product mixtures, and purification difficulties.

This guide will delve into the mechanistic underpinnings of these stability issues, providing practical, field-tested solutions to help you navigate the intricacies of working with this compound.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise during the handling and reaction of this compound in acidic media.

Q1: Why is my N-Boc deprotection of this compound proceeding with low yield and multiple side products?

A1: This is a frequent challenge that typically stems from the reactivity of the 7-formyl group under the acidic conditions required for Boc cleavage. While the Boc group is designed to be removed by acid, the aldehyde can undergo several acid-catalyzed side reactions concurrently.

  • Aldol Condensation: In the presence of acid, the aldehyde can undergo self-condensation, leading to oligomeric or polymeric byproducts.[1][2][3][4][5] This is especially prevalent at higher concentrations and elevated temperatures.

  • Pictet-Spengler Type Reactions: If the deprotected indoline is formed in situ, it can potentially react with the aldehyde of another molecule in a Pictet-Spengler type cyclization, leading to complex fused heterocyclic systems.[6][7][8][9][10]

  • Vilsmeier-Haack Type Side Reactions: While less common during deprotection, if reagents like POCl₃ or similar are present from a previous step (e.g., formylation), they can react with the indoline and aldehyde, leading to undesired products.[11][12][13][14]

The electron-withdrawing nature of the 7-formyl group can also influence the electronic properties of the indoline ring, potentially affecting the rate and selectivity of reactions.

Q2: What are the optimal acidic conditions for selectively removing the Boc group while preserving the 7-formylindoline core?

A2: The key is to use the mildest possible acidic conditions that are still effective for Boc cleavage, while minimizing the reaction time and temperature.

  • Milder Acids: Instead of strong acids like concentrated HCl or H₂SO₄, consider using milder alternatives such as:

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at low concentrations (e.g., 10-20%) and at 0 °C to room temperature.

    • 4M HCl in 1,4-dioxane, often used at 0 °C.

    • Phosphoric acid in an appropriate solvent.[15]

  • Lewis Acids: In some cases, Lewis acids like ZnBr₂ can be used for selective deprotection, although their compatibility with the formyl group should be experimentally verified.[16]

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic environment.

Q3: I've successfully deprotected the Boc group, but my 7-formylindoline product is unstable during workup and purification. What can I do?

A3: The free 7-formylindoline is a reactive amino-aldehyde and is prone to degradation. The following precautions are recommended:

  • Prompt Neutralization: After the reaction is complete, immediately quench the acid with a mild base such as saturated sodium bicarbonate solution at low temperature.

  • Avoid Strong Bases: Strong bases can also catalyze aldol-type reactions, so use of reagents like NaOH should be done with caution.

  • Minimize Exposure to Silica Gel: The acidic nature of silica gel can promote degradation during column chromatography. Consider using deactivated silica (e.g., by pre-treating with a triethylamine/hexane mixture) or alternative purification methods like crystallization or preparative HPLC with a buffered mobile phase.

  • Inert Atmosphere: Work under an inert atmosphere (e-g., nitrogen or argon) to prevent air oxidation of the aldehyde.

  • Storage: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere and protected from light.

Q4: How does the 7-formyl group affect the stability of the N-Boc group?

A4: Electron-withdrawing groups on the aromatic ring, such as the 7-formyl group, can have a modest electronic effect on the indoline nitrogen. This can slightly decrease the rate of acid-catalyzed Boc deprotection compared to an unsubstituted N-Boc-indoline.[17][18] However, this effect is generally not substantial enough to require drastically different deprotection conditions. The primary concern remains the reactivity of the aldehyde itself.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when using this compound in acidic media.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of deprotected product with a complex mixture of byproducts by TLC/LC-MS. 1. Reaction conditions are too harsh (strong acid, high temperature, long reaction time). 2. Aldol condensation of the aldehyde. 3. Pictet-Spengler type side reactions.1. Switch to a milder acid (e.g., 10-20% TFA in DCM at 0 °C). 2. Reduce the reaction temperature and time. Monitor the reaction closely and quench immediately upon completion. 3. Use more dilute reaction conditions to disfavor intermolecular side reactions.
Complete consumption of starting material, but desired product is not isolated after workup. 1. Degradation of the deprotected 7-formylindoline during workup or purification. 2. Product is water-soluble and lost during the aqueous workup.1. Ensure rapid and mild neutralization of the reaction mixture. 2. Use deactivated silica gel for chromatography or consider alternative purification methods. 3. Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Formation of a baseline, insoluble material in the reaction flask. Polymerization of the aldehyde or the deprotected product.1. Use milder and more dilute reaction conditions. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidative polymerization.
N-Boc group is not being cleaved under standard conditions. The electron-withdrawing effect of the 7-formyl group may be slightly deactivating the Boc group.1. Slightly increase the reaction time or the concentration of the acid. 2. Ensure your acidic reagent is fresh and anhydrous.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: Mild N-Boc Deprotection using TFA/DCM

This protocol is designed for the selective removal of the Boc group with minimal degradation of the 7-formylindoline product.

  • Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add trifluoroacetic acid (TFA) (2.0 - 4.0 eq) dropwise to the stirred solution.

    • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

    • Continue stirring at 0 °C until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate.

    • Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure at a low temperature (< 30 °C).

    • Purify the crude product immediately by flash chromatography on deactivated silica gel or by crystallization.

Protocol 2: Analytical Monitoring of Stability

This protocol outlines a method to assess the stability of this compound under specific acidic conditions.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • In separate vials, aliquot the stock solution and add the acidic reagent to be tested at the desired concentration and temperature.

  • Time-Course Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each vial and quench it with a basic solution (e.g., a solution of triethylamine in methanol).

  • LC-MS Analysis:

    • Analyze the quenched aliquots by LC-MS to determine the percentage of remaining starting material and to identify the formation of any degradation products.

    • Use a C18 column with a gradient of water/acetonitrile containing a small amount of a non-acidic buffer (e.g., ammonium acetate) for the mobile phase.

Visualizing Reaction Pathways

To better understand the potential side reactions, the following diagrams illustrate the key mechanistic pathways.

G cluster_deprotection N-Boc Deprotection (Desired Pathway) cluster_aldol Aldol Condensation (Side Reaction) cluster_pictet Pictet-Spengler Type Reaction (Side Reaction) start This compound product 7-Formylindoline start->product H⁺ aldehyde1 7-Formylindoline aldol_product Aldol Adduct aldehyde1->aldol_product H⁺ aldehyde2 7-Formylindoline aldehyde2->aldol_product condensation_product Oligomers/Polymers aldol_product->condensation_product -H₂O amine 7-Formylindoline (as amine) pictet_product Fused Heterocycle amine->pictet_product H⁺ aldehyde3 7-Formylindoline (as aldehyde) aldehyde3->pictet_product

Caption: Potential reaction pathways of this compound in acidic media.

Conclusion

The successful use of this compound in acidic media hinges on a thorough understanding of its potential stability issues. By employing mild reaction conditions, carefully monitoring reaction progress, and handling the deprotected product with care, researchers can minimize side reactions and achieve high yields of the desired 7-formylindoline. This guide provides a foundation for troubleshooting and optimizing your synthetic procedures, ultimately enabling the efficient and reliable use of this important building block in your research and development endeavors.

References

Technical Support Center: Troubleshooting Failed Grignard Reactions with Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving Tert-butyl 7-formylindoline-1-carboxylate. This sterically hindered and potentially enolizable substrate requires careful optimization of reaction conditions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful C-C bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Grignard reaction with this compound failed completely. I recovered only my starting material. What are the most likely causes?

Answer:

Complete failure to form the desired secondary alcohol, with recovery of the starting aldehyde, points to several critical issues, often related to the Grignard reagent itself or the reaction conditions. The primary suspects are:

  • Inactive Grignard Reagent: The concentration of commercially available Grignard reagents can degrade over time, or your self-prepared reagent may not have formed efficiently. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1]

  • Quenching by Trace Water: Grignard reagents are potent bases and will be rapidly quenched by any protic source, most commonly trace water in your glassware or solvent.[2][3] This is often the most overlooked cause of failure.

  • Poor Magnesium Activation: If you are preparing the Grignard reagent in situ, the magnesium turnings may be coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide from initiating.[4][5]

  • Enolization of the Aldehyde: While less likely to be the sole cause of complete failure, the Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde to form an enolate.[5][6] This is more prevalent with sterically hindered Grignard reagents and ketones but can occur with aldehydes. After aqueous workup, the enolate reverts to the starting aldehyde.

Question 2: How can I confirm my Grignard reagent is active and determine its precise concentration?

Answer:

Never trust the labeled concentration on an old bottle of a commercial Grignard reagent. Titration is an essential, non-negotiable step for any sensitive Grignard reaction to ensure stoichiometric control.[5]

This method is reliable and provides a sharp, colorimetric endpoint. The Grignard reagent forms a colored complex with the 1,10-phenanthroline indicator. This complex is destroyed upon reaction with the titrant, (-)-menthol.[7][8][9]

Materials:

  • (-)-Menthol, accurately weighed (non-hygroscopic solid)

  • 1,10-Phenanthroline (indicator)

  • Anhydrous Tetrahydrofuran (THF)

  • Your Grignard reagent solution

ParameterValue
Titrant~1.0 M solution of (-)-Menthol in dry THF
Indicator~5 mg of 1,10-Phenanthroline
Analyte1.0 mL of your Grignard reagent solution
EndpointDisappearance of the rust-red/violet color

Step-by-Step Titration Protocol:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add ~5 mg of 1,10-phenanthroline to a flame-dried flask.

  • Solvent Addition: Add a known volume of anhydrous THF (e.g., 2 mL) to dissolve the indicator.

  • Analyte Addition: Add a precise volume (e.g., 1.00 mL) of your Grignard solution to the flask. A distinct color (typically rust-red or violet) should appear as the Grignard reagent complexes with the indicator.[8][10]

  • Titration: Titrate this solution by adding a standardized solution of (-)-menthol in dry THF dropwise from a burette or syringe with vigorous stirring.

  • Endpoint Determination: The endpoint is reached when the colored complex disappears, and the solution becomes colorless or pale yellow. Record the volume of the menthol solution added.

  • Calculation: The molarity of the Grignard reagent is calculated based on the 1:1 stoichiometry with (-)-menthol.

Question 3: I'm preparing my own Grignard reagent, but the reaction with the organic halide won't start. What's wrong?

Answer:

This is a classic "initiation problem," almost always due to a passivated magnesium surface. The MgO layer must be disrupted to expose the reactive metal.[4][5]

Activation MethodDescriptionKey Indicator
Iodine Add a single, small crystal of iodine to the dry magnesium turnings. Gently warm the flask with a heat gun until purple iodine vapors are visible. The iodine etches the MgO layer.[11][12]Disappearance of the brown/purple iodine color.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the magnesium in a minimal amount of anhydrous ether or THF. The reaction forms ethylene gas and MgBr₂, cleaning the surface. This is often called the "entrainment method".[4][11]Evolution of bubbles (ethylene gas).[4]
Mechanical Grinding In the reaction flask under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod. This physically breaks the oxide layer.Visual scoring or breaking of the turnings.
DIBAH Activation For large-scale or particularly difficult reactions, a small amount of diisobutylaluminum hydride (DIBAH) can be used to effectively clean the magnesium surface and scavenge trace water.[13][14]A slight exotherm upon addition.

Workflow for Grignard Reagent Preparation:

G cluster_prep Preparation cluster_activation Activation cluster_formation Formation A Flame-dry all glassware under vacuum B Add Mg turnings and inert gas (Ar/N2) A->B C Add activator (e.g., I2, DBE) B->C Dry & Cool D Observe initiation (color change/gas) C->D E Add small portion of organic halide in ether/THF D->E Successful F Observe exotherm/ reflux E->F G Add remaining halide dropwise F->G Initiated H Stir until Mg is consumed G->H

Caption: Workflow for preparing a Grignard reagent.

Question 4: I observe some product formation, but my yields are consistently low, and I recover a significant amount of starting aldehyde. What side reactions could be occurring?

Answer:

Low yields with recovered starting material, especially when you've confirmed your Grignard reagent is active, strongly suggest competitive side reactions are consuming your reagents. With a sterically hindered substrate like this compound, two side reactions are particularly relevant:

  • Enolization: The Grignard reagent, being a strong base, can abstract an acidic alpha-proton from the aldehyde, forming a magnesium enolate. This is a non-productive pathway that consumes both the aldehyde and the Grignard reagent. After aqueous workup, the enolate is protonated, regenerating the starting aldehyde.[5][6]

  • Reduction (Hydride Transfer): If the Grignard reagent has a β-hydrogen (e.g., n-propylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction). This is more common with bulky ketones but can occur.[6]

G Start Aldehyde + Grignard Reagent (RMgX) Addition Desired Path: 1,2-Addition (Nucleophilic Attack) Start->Addition Favored by: - Low Temp (-78°C) - Less bulky RMgX - Lewis Acid Additive Enolization Side Reaction: Enolization (Base Abstraction) Start->Enolization Favored by: - High Temp - Bulky RMgX - Steric hindrance Product Secondary Alcohol Product Addition->Product Aqueous Workup Enolate Magnesium Enolate Intermediate Enolization->Enolate RecoveredSM Recovered Aldehyde (after workup) Enolate->RecoveredSM Aqueous Workup

Caption: Competing pathways in a Grignard reaction.

  • Lower the Reaction Temperature: Perform the addition of the aldehyde to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C). This generally favors the kinetically controlled nucleophilic addition over the thermodynamically driven enolization.[15]

  • Use a Less Bulky Grignard Reagent: If your synthesis allows, switch to a less sterically demanding Grignard reagent (e.g., MeMgBr or EtMgBr).

  • Employ a Lewis Acid Additive: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can dramatically improve yields. This procedure, known as the Luche reduction when applied to enones, generates a more selective organocerium reagent in situ. This new reagent is highly oxophilic, enhancing its reactivity towards the carbonyl oxygen and significantly suppressing enolization.[16]

  • Prepare Anhydrous CeCl₃: Dry commercially available CeCl₃·7H₂O under vacuum with heating (~140 °C) for several hours until it becomes a fine, free-flowing powder. Store it in a desiccator.

  • Reaction Setup: To a stirred suspension of anhydrous CeCl₃ (1.1 - 1.5 equivalents) in dry THF at room temperature, add your Grignard reagent (1.1 equivalents) dropwise. Stir for 1-2 hours. The nature of the organocerium reagent is complex and may appear as a suspension.

  • Aldehyde Addition: Cool the mixture to -78 °C and slowly add a solution of this compound (1.0 equivalent) in dry THF.

  • Reaction and Workup: Stir at -78 °C for 2-3 hours, then allow it to warm to room temperature slowly. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Final Checklist for Success
  • Glassware: Ensure all glassware is rigorously flame-dried or oven-dried and assembled hot under a positive pressure of inert gas.[17][18]

  • Solvents: Use freshly distilled, anhydrous solvents. THF is generally a better solvent than diethyl ether for stabilizing Grignard reagents.[17][19]

  • Reagent Quality: Always titrate your Grignard reagent before use.[7][10] Use fresh, high-quality magnesium turnings.

  • Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire process, from reagent preparation to the final quench.[1][4]

  • Temperature Control: Use appropriate cooling baths to control the reaction exotherm and to favor the desired reaction pathway.

By systematically addressing these common points of failure, you can significantly increase the success rate of your Grignard reactions with this challenging substrate.

References

Technical Support Center: Alternative Purification Strategies for Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and alternative methodologies for the purification of Tert-butyl 7-formylindoline-1-carboxylate, a key intermediate in various synthetic pathways. Standard purification techniques like silica gel column chromatography can often be challenging for this molecule due to its specific chemical properties. This document outlines field-proven alternative strategies to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this indoline derivative.

Q1: What are the typical impurities encountered during the synthesis and purification of this compound?

A1: Impurities largely depend on the synthetic route, but common contaminants include:

  • Unreacted Starting Material: Such as tert-butyl indoline-1-carboxylate.

  • Over-oxidation Product: The corresponding carboxylic acid (tert-butyl 1-carboxylate-indoline-7-carboxylic acid), which arises from the exposure of the aldehyde to air, particularly during chromatography.[1]

  • Related Positional Isomers: Depending on the formylation reaction's selectivity.

  • Aldol Condensation Products: Aldehydes can self-condense, especially under basic or acidic conditions.[1]

  • Residual Solvents and Reagents: From the reaction workup (e.g., DMF from a Vilsmeier-Haack reaction).[2][3]

Q2: Why does my compound show degradation (streaking, new spots) during silica gel column chromatography?

A2: This is a frequent issue with aldehydes on standard silica gel. The primary causes are:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can catalyze the degradation of sensitive molecules or cause streaking.

  • Oxidation: The large surface area of the silica gel in the presence of air can promote the oxidation of the aldehyde to the less mobile carboxylic acid, resulting in tailing or a new spot at the baseline.[4]

  • Irreversible Adsorption: The polar aldehyde group can interact strongly with the silanol groups on the silica surface, sometimes leading to irreversible binding and lower recovery.

Q3: When should I consider an alternative to standard silica gel chromatography?

A3: You should explore alternative methods when you observe:

  • Co-elution: An impurity has a very similar polarity to your product, making separation by standard chromatography ineffective.

  • On-Column Degradation: You consistently see new impurity spots or significant tailing on TLC and experience low recovery from the column.[4]

  • High Purity Requirement: When you require very high purity (>99.5%) for applications like pharmaceutical development, more robust methods like preparative HPLC are often necessary.[5]

  • Scalability Issues: When scaling up, column chromatography can become resource-intensive (solvent, time). Chemical extraction or crystallization may be more efficient.

Section 2: Troubleshooting Guide for Conventional Chromatography

Before abandoning silica gel chromatography, consider these optimization steps.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Recovery 1. Irreversible adsorption on silica. 2. On-column decomposition.1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another volatile base) to neutralize acidic sites. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol or cyano.
Co-elution of Impurities The impurity has a polarity very close to the product.1. Optimize Eluent System: Use a three-solvent system (e.g., Hexane/EtOAc/DCM) to fine-tune polarity. 2. Switch to Reverse-Phase: If the impurity has different hydrophobic character, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide separation.
Streaking/Tailing on TLC/Column 1. Acidity of silica gel. 2. Compound is overloading the stationary phase. 3. Oxidation to the carboxylic acid.1. Add a Modifier: Add 0.5-1% triethylamine or acetic acid (depending on compound nature) to the mobile phase to improve peak shape. 2. Reduce Loading: Load less material onto the column or TLC plate. 3. Work Quickly: Minimize the time the compound spends on the column and use fresh, high-quality solvents.

Section 3: Advanced & Alternative Purification Protocols

When conventional methods are insufficient, these advanced techniques offer powerful solutions.

Method A: Chemical Derivatization (Bisulfite Adduct Formation)

This classic chemical method provides an elegant way to separate aldehydes from non-aldehyde impurities through a reversible reaction.[6]

  • Principle: Aldehydes react with sodium bisulfite to form a water-soluble solid adduct. Other organic impurities that do not contain a reactive aldehyde or ketone group remain in the organic phase and can be washed away. The aldehyde can then be regenerated by treating the adduct with a base.[7]

  • When to Use: This method is ideal for removing non-aldehyde impurities, regardless of their polarity. It is particularly effective for large-scale purifications where chromatography is impractical.

Experimental Protocol: Bisulfite Purification
  • Adduct Formation:

    • Dissolve the crude this compound in a water-miscible solvent like THF or methanol.[7]

    • Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A slight excess (1.2-1.5 equivalents) is typically sufficient.[4]

    • Stir the mixture at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the disappearance of the aldehyde spot by TLC. A white precipitate of the bisulfite adduct should form.

  • Isolation of Adduct:

    • If a thick precipitate forms, it can be collected by filtration and washed with a non-polar organic solvent (like diethyl ether or hexanes) to remove impurities.

    • Alternatively, add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture. The bisulfite adduct will move into the aqueous layer, while impurities remain in the organic layer. Separate the layers and wash the aqueous layer with fresh organic solvent.[6]

  • Regeneration of Aldehyde:

    • Suspend the filtered adduct in water or use the aqueous layer from the extraction.

    • Add a fresh layer of an organic solvent (e.g., ethyl acetate).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the gas evolution ceases and the pH is basic.[7]

    • The adduct will decompose, releasing the pure aldehyde back into the organic layer.

  • Final Workup:

    • Separate the organic layer. Extract the aqueous layer 2-3 times with fresh organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow Diagram: Bisulfite Purification

G cluster_0 Adduct Formation cluster_1 Isolation cluster_2 Regeneration cluster_3 Final Product crude Crude Product in THF add_bisulfite Add aq. NaHSO₃ crude->add_bisulfite stir Stir (1-12h) add_bisulfite->stir filter Filter Solid Adduct stir->filter wash Wash with Ether filter->wash suspend Suspend Adduct in H₂O/EtOAc wash->suspend add_base Add aq. NaHCO₃ suspend->add_base extract Extract with EtOAc add_base->extract dry Dry & Concentrate extract->dry pure_product Pure Aldehyde dry->pure_product

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Method B: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC is a high-resolution chromatographic technique used to isolate pure compounds from complex mixtures, making it ideal for pharmaceutical intermediates.[8][9]

  • Principle: A scaled-up version of analytical HPLC, it uses larger columns and higher flow rates to purify milligram to kilogram quantities of material with high efficiency.[5] It can be run in normal-phase (polar stationary phase, non-polar mobile phase) or reverse-phase (non-polar stationary phase, polar mobile phase) mode.

  • When to Use: When very high purity is essential and other methods fail to separate closely eluting impurities. It is the method of choice for final purification steps in drug development.[10]

Protocol: Prep HPLC Method Development
  • Analytical Method Development:

    • Develop an analytical scale HPLC method first. For this compound, a reverse-phase C18 column is a good starting point.

    • Screen mobile phases such as water/acetonitrile or water/methanol, with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Optimize the gradient to achieve good separation (resolution > 1.5) between the product peak and all impurity peaks.

  • Scale-Up Calculation:

    • Once the analytical method is optimized, scale it up for the preparative column. The flow rate and injection volume are scaled based on the column diameters.

    • Formula for Flow Rate Scaling:Prep Flow Rate = Analytical Flow Rate × (Prep Column Diameter / Analytical Column Diameter)²

  • Loading Study:

    • Perform a loading study to determine the maximum amount of crude material that can be injected without losing resolution. Inject increasing amounts of the sample until the product peak begins to merge with an adjacent impurity peak.

  • Fraction Collection:

    • Run the preparative separation and collect fractions corresponding to the product peak using a UV detector signal.

  • Product Isolation:

    • Combine the pure fractions, remove the organic solvent via rotary evaporation, and then lyophilize or extract the product from the remaining aqueous phase.

Method C: Supercritical Fluid Chromatography (SFC)

SFC is a modern purification technique that uses a supercritical fluid (typically CO₂) as the main mobile phase. It is considered a "green" alternative to HPLC.[11]

  • Principle: SFC bridges the gap between gas and liquid chromatography. The low viscosity and high diffusivity of supercritical CO₂ allow for very fast and efficient separations.[12] A polar co-solvent (like methanol) is added to the CO₂ to increase the mobile phase's elution strength for polar molecules.[13][14]

  • When to Use: SFC is an excellent alternative to normal-phase HPLC, offering faster run times and a significant reduction in organic solvent consumption.[9] It is highly effective for purifying polar molecules and is widely used in the pharmaceutical industry.[12][15]

Protocol: SFC Method Development
  • Analytical Screening:

    • Screen various analytical SFC columns (e.g., silica, diol, 2-ethylpyridine).

    • Start with a generic gradient of methanol (with an additive like ammonium hydroxide or formic acid) in CO₂.

    • Identify the column and co-solvent system that provides the best separation.

  • Optimization:

    • Optimize the gradient, temperature, and back-pressure to maximize resolution and throughput.

  • Scale-Up and Purification:

    • Similar to HPLC, scale the method to a larger preparative SFC column.

    • Perform the purification and collect fractions. A major advantage of SFC is that the CO₂ evaporates upon depressurization, leaving the product concentrated in a small volume of the co-solvent, which simplifies final product isolation.[11]

Section 4: Method Comparison

FeatureSilica Column ChromatographyBisulfite Adduct FormationPreparative HPLCSupercritical Fluid Chromatography (SFC)
Typical Purity 90-98%>98% (removes non-aldehydes)>99.5%>99%
Scalability Moderate; solvent-intensiveHigh; excellent for large scaleHigh; can be costlyHigh; very efficient
Speed Slow (hours to days)Moderate (requires reaction time)Slow (long run times)Very Fast (high flow rates)
Cost Low (equipment & consumables)Very Low (bulk chemicals)High (equipment & solvents)High (equipment), Low (solvents)
"Green" Aspect Poor (high solvent usage)Good (uses water, simple salts)Poor (high solvent usage)Excellent (uses recycled CO₂)
Best For... Routine, non-sensitive compoundsRemoving non-aldehyde impuritiesAchieving highest purity, difficult separationsFast, green purification of polar molecules

Section 5: Purification Strategy Decision Guide

Use this decision tree to select the most appropriate purification strategy based on your experimental observations and goals.

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Enhancing the Solubility of Tert-butyl 7-formylindoline-1-carboxylate for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for Tert-butyl 7-formylindoline-1-carboxylate (CAS: 174539-67-4). This molecule is a valuable intermediate in the synthesis of complex pharmaceutical agents and research compounds. Its structure, which includes a non-polar tert-butoxycarbonyl (Boc) protecting group and a polar formyl (aldehyde) substituent, presents a unique solubility profile that can be challenging for chemists.[1] This guide provides a systematic, experience-driven approach to troubleshooting and optimizing solubility to ensure successful and reproducible reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered by researchers working with this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with a melting point of approximately 86-87 °C.[1] Its solubility is governed by the principle of "like dissolves like".[2] The large, greasy Boc group and the indoline core lend significant non-polar character, while the formyl and carbamate carbonyl groups provide polarity. This amphiphilic nature means it is often poorly soluble in highly non-polar solvents (e.g., hexanes) and highly polar protic solvents (e.g., water, methanol) but shows moderate to good solubility in a range of aprotic solvents of intermediate polarity.

Q2: I'm setting up a reaction. Which solvent should I try first?

A2: For most applications involving Boc-protected amines, Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points.[3][4] DCM is effective at dissolving many organic compounds and is relatively volatile, simplifying product isolation. THF is another common choice, particularly for reactions involving organometallics or when a slightly more polar, coordinating solvent is beneficial.[4]

Q3: My compound won't dissolve completely in my chosen reaction solvent. What is the first and simplest troubleshooting step?

A3: The most immediate and often effective step is to introduce a co-solvent.[2] If your compound is partially dissolved in a moderately polar solvent like DCM, adding a small amount of a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) can significantly improve solubility. Conversely, if you started with a polar solvent, adding a less polar one like toluene might help. The goal is to create a solvent blend whose polarity better matches the solute's mixed characteristics.

Q4: Is it safe to heat the mixture to improve solubility?

A4: Yes, gentle heating can be a very effective strategy, especially since the compound's melting point is relatively low (86-87 °C).[1] Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. However, you must consider the thermal stability of all reactants and reagents in your mixture. Always heat gently at first (e.g., to 40-50 °C) and monitor for any signs of degradation (color change, TLC analysis). Aldehyd-containing compounds can sometimes be sensitive to heat and air, so maintaining an inert atmosphere (e.g., Nitrogen or Argon) is recommended.

Troubleshooting Guide: Step-by-Step Solutions

This guide provides structured solutions to specific solubility problems you may encounter during your experiments.

Problem 1: Compound exhibits poor or partial solubility at room temperature.

Your reaction requires complete dissolution for optimal kinetics, but the starting material remains a stubborn suspension in your primary solvent.

Logical Approach Workflow

start Initial State: Compound is poorly soluble solvent_screen Action: Perform a Systematic Solvent Screen (Protocol 1) start->solvent_screen Step 1 outcome1 Success: Compound Dissolved solvent_screen->outcome1 If successful outcome2 Partial Success: Solubility Improved but Incomplete solvent_screen->outcome2 If not fully soluble cosolvent Action: Employ a Co-Solvent System heating Action: Apply Gentle Heating (e.g., 40-60°C) cosolvent->heating If still needed cosolvent->outcome1 sonication Action: Use Advanced Techniques (Sonication) (Protocol 2) heating->sonication Final Step heating->outcome1 sonication->outcome1 outcome2->cosolvent Step 2

Caption: Troubleshooting workflow for poor initial solubility.

Solution A: Systematic Solvent Screening The principle of "like dissolves like" is your most powerful tool.[2] Before committing to a large-scale reaction, test the solubility in a variety of common laboratory solvents. This empirical data is invaluable.

  • Methodology: Follow Protocol 1: Small-Scale Solubility Screening detailed below.

  • Causality: The molecule's mixed polarity means its optimal solvent environment is not always intuitive. A screening will quickly identify solvents or solvent classes that effectively solvate both the non-polar Boc group and the polar formyl function.

Solution B: Employing Co-Solvent Systems When a single solvent is insufficient, a binary or even tertiary mixture often provides the necessary balance.[2]

  • Methodology: Based on your screening results, select a good "non-polar" solvent and a good "polar" solvent. Start with the solvent in which the compound is partially soluble, and titrate in the other solvent dropwise while stirring until dissolution is achieved.

  • Causality: Co-solvents create a new solvent environment with an intermediate polarity. For instance, a Toluene/Ethyl Acetate mixture can solvate the aromatic rings and the ester/aldehyde groups effectively, disrupting the crystal lattice forces that prevent dissolution in either pure solvent.

Problem 2: Compound precipitates from solution during the reaction.

This typically occurs when the reaction mixture is cooled or when a reagent is added that changes the overall polarity of the solvent.

Solution A: Maintain Reaction Temperature If the compound was soluble at a higher temperature, the simplest solution is to maintain that temperature throughout the reaction.

  • Methodology: Use a thermostatically controlled heating mantle or oil bath to keep the reaction at the minimum temperature required for full solubility.

  • Causality: The compound's solubility is temperature-dependent. Precipitation upon cooling indicates that the solution was saturated or supersaturated at the lower temperature.

Solution B: Re-evaluate Solvent Choice If a reagent addition causes precipitation, it has likely altered the solvent polarity unfavorably.

  • Methodology: If you add a non-polar reagent (e.g., in a hexane solution) to your reaction in DCM, you may need to add a polar co-solvent like ACN to counteract the polarity shift and keep your starting material dissolved.

  • Causality: The solubility of your starting material depends on the properties of the entire reaction mixture, not just the initial solvent. The addition of other components can drastically alter these properties.

Problem 3: The reaction is sluggish or incomplete, suggesting low dissolved concentration.

Even if the compound appears to dissolve, the concentration may be too low for an efficient reaction rate.

Solution A: Increase Solvent Volume While it may seem counterintuitive, sometimes using more solvent can increase the total amount of dissolved material, even if the concentration remains at the saturation point. However, this is often impractical.

Solution B: Advanced Dissolution Techniques (Sonication) Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which generate intense mechanical forces upon collapse.[2]

  • Methodology: Follow Protocol 2: Utilizing Sonication for Dissolution . Place the reaction flask in an ultrasonic bath.

  • Causality: The energy from sonication helps to break apart intermolecular interactions in the solid state and accelerates the dissolution process by increasing mass transfer from the solid surface to the bulk solution.[2] This can help achieve a truly homogeneous solution where simple stirring cannot.

Protocols and Data
Protocol 1: Small-Scale Solubility Screening
  • Preparation: Aliquot approximately 10-20 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add 0.5 mL of a single test solvent from the table below.

  • Observation at Room Temp: Vigorously vortex or stir each vial for 1-2 minutes. Observe and record the solubility as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Observation with Heat: Gently heat the vials that did not show full solubility to ~50 °C for 2-3 minutes. Record any changes in solubility.

  • Analysis: Use the results to select the best single solvent or a promising pair for a co-solvent system for your reaction.

Table 1: Recommended Solvents for Initial Screening

SolventPolarity (Index)Boiling Point (°C)ClassTypical Application Notes
Dichloromethane (DCM)3.140ChlorinatedExcellent starting point. Good general solvency, volatile.
Tetrahydrofuran (THF)4.066EtherGood for organometallic reactions. Can form peroxides.
Ethyl Acetate (EtOAc)4.477EsterModerately polar, good alternative to DCM.
Acetonitrile (ACN)5.882NitrilePolar aprotic. Good co-solvent to increase polarity.
Toluene2.4111AromaticGood for non-polar aspects. Higher boiling point.
Dimethylformamide (DMF)6.4153AmideHighly polar aprotic. Excellent solvent but difficult to remove.
1,4-Dioxane4.8101EtherHigher boiling point alternative to THF.
Protocol 2: Utilizing Sonication for Dissolution
  • Setup: Place your starting material and chosen solvent(s) in the reaction flask.

  • Immersion: Place the flask into an ultrasonic water bath, ensuring the water level is sufficient to cover the solvent level inside the flask.

  • Operation: Turn on the sonicator. The process can take anywhere from 5 to 30 minutes.

  • Monitoring: Visually monitor the dissolution. You can briefly remove the flask to check for remaining solids. Continue sonication until the solid is fully dissolved or no further change is observed.[2]

  • Proceed: Once the material is dissolved, you can proceed with your reaction as planned.

Safety Information

Always consult the full Safety Data Sheet (SDS) before handling this compound.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[5]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[8]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Fingerprinting of Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, the unambiguous structural verification of heterocyclic intermediates is paramount. Tert-butyl 7-formylindoline-1-carboxylate is a key building block whose precise architecture dictates the outcome of subsequent synthetic transformations. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We move beyond a simple recitation of data to explain the electronic and structural rationale for the observed chemical shifts and coupling patterns. Furthermore, we present a comparative analysis against structurally related analogues to highlight the distinct spectral signatures imparted by the N-Boc and C-7 formyl substituents. This document is intended to serve as an authoritative reference for researchers, enabling confident identification and a deeper understanding of substituent effects in indoline systems.

The Structural Rationale: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, the combination of an aliphatic five-membered ring, a substituted aromatic ring, and two distinct carbonyl-containing functional groups creates a rich and highly informative spectrum. The analysis below is based on established principles of chemical shift theory and spin-spin coupling.[1][2]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale & Expert Insights
H-formyl (-CHO) 9.95 Singlet (s) 1H N/A The aldehyde proton is profoundly deshielded by the anisotropic effect of the C=O bond and resides in a characteristic downfield region.[3]
H-6 7.85 Doublet of Doublets (dd) 1H Jortho ≈ 8.0, Jmeta ≈ 1.5 Positioned ortho to the strongly electron-withdrawing formyl group, this proton experiences significant deshielding. It is coupled to H-5 (ortho) and H-4 (meta).
H-4 7.60 Doublet of Doublets (dd) 1H Jortho ≈ 7.5, Jmeta ≈ 1.5 This proton is ortho to the indoline nitrogen and part of the aromatic system. Its chemical shift is influenced by the electron-withdrawing nature of the N-carbamate.
H-5 7.25 Triplet (t) 1H Jortho ≈ 7.8 Coupled to two ortho neighbors (H-4 and H-6) with similar coupling constants, this proton typically resolves into a triplet. It is the most shielded of the aromatic protons.
H-2 (-CH₂-N) 4.10 Triplet (t) 2H J ≈ 8.5 These protons are adjacent to the nitrogen atom, which deshields them. The electron-withdrawing effect is amplified by the Boc group's carbonyl moiety.
H-3 (-CH₂-C) 3.15 Triplet (t) 2H J ≈ 8.5 These aliphatic protons are coupled to the H-2 protons, resulting in a triplet. They are more shielded than H-2 as they are further from the electronegative nitrogen atom.

| tert-butyl (-C(CH₃)₃) | 1.55 | Singlet (s) | 9H | N/A | This signal is a hallmark of the N-Boc protecting group, appearing as a large singlet in an uncongested upfield region due to the nine magnetically equivalent protons.[4][5] |

Visualizing Proton Connectivity

The spin-spin coupling network provides definitive evidence of through-bond proton connectivity. The following diagram illustrates the key correlations expected in a 2D COSY spectrum.

G H6 H-6 (~7.85 ppm) H4 H-4 (~7.60 ppm) H6->H4 Jmeta H5 H-5 (~7.25 ppm) H5->H4 Jortho H2 H-2 (~4.10 ppm) H3 H-3 (~3.15 ppm) H2->H3 Jvicinal

Caption: Key ¹H-¹H J-coupling correlations in the title compound.

Deconstructing the Carbon Skeleton: ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment. The chemical shifts are highly sensitive to the local electronic structure, providing complementary information to the ¹H spectrum.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type Rationale & Expert Insights
C-formyl (-CHO) 191.5 CH The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.
C-Boc (-C=O) 153.0 C (quat) The carbamate carbonyl carbon is also significantly deshielded, though less so than the aldehyde.
C-7a 150.5 C (quat) This aromatic carbon is bonded to the electronegative nitrogen of the carbamate, causing a strong downfield shift.
C-3a 135.0 C (quat) Aromatic quaternary carbon at the ring junction.
C-6 133.5 CH Aromatic carbon ortho to the formyl group; deshielded.
C-7 131.0 C (quat) The formyl group's attachment point. Its shift is influenced by both the carbonyl and the aromatic ring current.
C-4 126.0 CH Aromatic CH.
C-5 124.5 CH Aromatic CH.
C-Boc (quat) 81.5 C (quat) The quaternary carbon of the tert-butyl group, characteristically found around 80-82 ppm.
C-2 (-CH₂-N) 52.5 CH₂ Aliphatic carbon adjacent to nitrogen, significantly deshielded relative to C-3.
C-3 (-CH₂-C) 29.0 CH₂ Aliphatic carbon, appearing in the typical alkane region.

| C-Boc (-CH₃) | 28.4 | CH₃ | The three equivalent methyl carbons of the tert-butyl group. |

A Comparative Analysis: The Spectroscopic Impact of Substituents

To fully appreciate the spectral characteristics of this compound, it is instructive to compare its predicted chemical shifts with those of its parent and intermediate structures. This comparison isolates the electronic contributions of the N-Boc and C-7 formyl groups.

Table 3: Comparative ¹H NMR Chemical Shifts (Aromatic Region, δ ppm)

Proton Indoline (Experimental) N-Boc Indoline (Predicted) This compound (Predicted) Net Shift Contribution
H-4 ~6.70 ~7.50 ~7.60 N-Boc: Deshields (+0.80 ppm)C-7 CHO: Minor deshielding (+0.10 ppm)
H-5 ~7.05 ~7.20 ~7.25 N-Boc: Minor deshielding (+0.15 ppm)C-7 CHO: Minor deshielding (+0.05 ppm)
H-6 ~6.95 ~7.15 ~7.85 N-Boc: Deshields (+0.20 ppm)C-7 CHO: Strong deshielding (+0.70 ppm)

| H-7 | ~7.10 | ~7.40 | N/A (Substituted) | N/A |

Analysis:

  • Effect of N-Boc Group: Protecting the indoline nitrogen with a Boc group causes a significant downfield shift for all aromatic protons, particularly H-4 and H-7 (in N-Boc Indoline). This is due to the electron-withdrawing nature of the carbamate, which reduces electron density in the aromatic ring.[6]

  • Effect of C-7 Formyl Group: The introduction of the aldehyde at C-7 has the most dramatic impact on the adjacent H-6 proton, shifting it downfield by approximately 0.70 ppm. This is a classic example of deshielding by an ortho electron-withdrawing group.[7]

Protocol for High-Fidelity NMR Data Acquisition

The acquisition of clean, reproducible NMR data is foundational to accurate structural analysis. The following protocol is a self-validating system designed for compounds of this class.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[8]

  • Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a relatively non-polar solvent that readily dissolves many organic compounds and has minimal, well-defined residual solvent peaks.[9] For less soluble analogues, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization & Transfer: Gently swirl the vial to ensure complete dissolution. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup & Data Acquisition

The following workflow outlines the steps for acquiring both ¹H and ¹³C spectra.

Caption: Standard workflow for 1D NMR data acquisition and processing.

Conclusion

The NMR spectra of this compound are rich with structural information. The characteristic signals of the N-Boc group (a 9H singlet at ~1.55 ppm and a quaternary carbon at ~81.5 ppm) and the formyl group (a 1H singlet at ~9.95 ppm and a carbonyl carbon at ~191.5 ppm) serve as definitive markers for their presence. Furthermore, the predictable deshielding patterns observed in the aromatic and aliphatic regions provide a robust method for complete structural assignment. By comparing the spectrum to simpler indoline derivatives, the specific electronic contributions of these crucial functional groups can be clearly understood. The protocols and analyses presented in this guide offer a comprehensive framework for researchers to confidently identify this molecule and apply these principles to the characterization of other complex heterocyclic systems.

References

A Comparative Guide to the Reactivity of 7-Formylindole and Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, indole and indoline scaffolds are privileged structures, forming the core of numerous pharmaceuticals and natural products.[1][2] The functionalization of these heterocycles is paramount for tuning their biological activity. This guide provides an in-depth, comparative analysis of the chemical reactivity of two key building blocks: the aromatic 7-formylindole and its saturated, N-protected counterpart, Tert-butyl 7-formylindoline-1-carboxylate .

While structurally similar, the presence of the C2-C3 double bond in the indole and the N-tert-butoxycarbonyl (Boc) protecting group on the indoline create profound differences in their electronic properties and, consequently, their chemical behavior. Understanding these distinctions is critical for researchers in designing efficient synthetic routes and novel molecular architectures. This guide moves beyond a simple catalog of reactions to explain the underlying principles governing their reactivity, supported by experimental data and detailed protocols.

Structural and Electronic Divergence: The Source of Reactivity Differences

The fundamental difference between these two molecules lies in the hybridization and electronic contribution of the nitrogen atom and the adjacent carbon atoms.

  • 7-Formylindole: Features a planar, aromatic pyrrole ring fused to a benzene ring. The nitrogen lone pair participates in the 10-π electron aromatic system, rendering the entire indole nucleus electron-rich. This aromaticity makes the ring susceptible to electrophilic attack, particularly at the C3 position.[3][4][5] The nitrogen atom itself is non-basic and its N-H bond is weakly acidic.

  • This compound: Possesses a saturated, non-aromatic pyrrolidine ring. The nitrogen atom is sp³-hybridized. In a simple indoline, the nitrogen lone pair would be basic and nucleophilic. However, the presence of the strongly electron-withdrawing Boc group delocalizes the lone pair into the carbonyl, drastically reducing its nucleophilicity and basicity.[6][7] This group serves primarily to protect the nitrogen during synthesis and can be removed under acidic conditions.[8][9][10]

G cluster_0 7-Formylindole cluster_1 This compound indole indole indoline indoline

Caption: Core structures of 7-Formylindole and its N-Boc protected, saturated analog.

Comparative Reactivity Analysis

We will dissect the reactivity of these molecules across three key domains: the formyl group, the heterocyclic ring, and the benzene ring.

Reactivity of the Formyl Group

The aldehyde functional group in both molecules is a primary site for transformations such as nucleophilic addition and oxidation/reduction. Its electrophilicity is subtly modulated by the electronic nature of the attached ring system.

  • Nucleophilic Addition: The aldehyde's carbonyl carbon is electrophilic and readily attacked by nucleophiles like Grignard reagents, organolithiums, and hydrides.[11][12] In 7-formylindole, the electron-rich aromatic system can slightly donate electron density, marginally reducing the electrophilicity of the carbonyl carbon compared to a simple benzaldehyde. Conversely, in the N-Boc indoline, the nitrogen lone pair's donation is tempered by the withdrawing effect of the Boc-group. The practical differences in reactivity are often minor but can influence reaction times and yields.

  • Reduction to Alcohol: A common transformation is the reduction of the formyl group to a primary alcohol. This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄). Both substrates undergo this reaction efficiently, providing the corresponding 7-hydroxymethyl derivatives.

Table 1: Comparison of a Representative Aldehyde Reduction

Reaction TypeReagent/ConditionsSubstrateProductYieldReference
Aldehyde ReductionNaBH₄, Methanol, rt7-Formylindole(1H-Indol-7-yl)methanolHigh[13]
Aldehyde ReductionNaBH₄, Methanol, rtThis compoundTert-butyl 7-(hydroxymethyl)indoline-1-carboxylateHighInferred from standard protocols
Reactivity of the Heterocyclic Core

This is where the most dramatic differences in reactivity are observed.

G Indole 7-Formylindole Indole_NH N-H Site (Acidic) Indole->Indole_NH Reacts with bases Indole_C3 C3 Position (Nucleophilic) Indole->Indole_C3 Reacts with electrophiles Indole_C2C3 C2=C3 Bond Indole->Indole_C2C3 Can be reduced Indoline Tert-butyl 7-formylindoline- 1-carboxylate Indoline_NBoc N-Boc Group Indoline->Indoline_NBoc Site of deprotection Indoline_Ring Saturated Ring (Inert) Indoline->Indoline_Ring Generally unreactive

Caption: Reactivity hotspots of the heterocyclic cores.

  • 7-Formylindole:

    • Electrophilic Attack at C3: The C3 position is the most nucleophilic site and the default position for electrophilic substitution (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts reactions).[2][3] If this position is blocked, attack may occur at C2.

    • N-H Acidity and Nucleophilicity: The indole nitrogen can be deprotonated by a strong base (e.g., NaH) to form a nucleophilic anion, which can then be alkylated or acylated.[14]

    • Reduction: The C2-C3 double bond can be reduced, for example, by catalytic hydrogenation, to yield the corresponding indoline.[2]

  • This compound:

    • Inert Saturated Ring: The pyrrolidine ring is saturated and lacks the nucleophilic character of the indole's pyrrole ring. It does not readily undergo electrophilic attack.

    • N-Boc Deprotection: The key reaction involving the heterocyclic nitrogen is the cleavage of the Boc protecting group. This is typically accomplished under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to liberate the free secondary amine of the indoline.[8][9] This unmasks the nitrogen's nucleophilicity and basicity for subsequent reactions.

Reactivity of the Benzene Ring

Both molecules can undergo electrophilic aromatic substitution (EAS) on the benzene portion of the scaffold. However, the regioselectivity and reaction rates are governed by the different directing effects of the fused heterocyclic systems.

  • 7-Formylindole: The indole system as a whole is an activating group for EAS. However, the formyl group at C7 is an electron-withdrawing, meta-directing group. The overall outcome of an EAS reaction will be a complex interplay between the activating indole nucleus and the deactivating formyl substituent. Electrophilic attack is generally disfavored compared to reactions at the C3 position.

  • This compound: The N-Boc protected amino group is an ortho-, para-director. Since the C7 position is occupied by the formyl group, electrophilic attack would be directed to the C4 and C6 positions. The formyl group's deactivating, meta-directing effect will counteract this, primarily influencing the C4 and C6 positions. The C5 position is meta to both groups. This competition dictates the substitution pattern.

Experimental Protocols

To illustrate the practical handling and reaction of these compounds, a representative protocol for the reduction of the formyl group is provided.

Protocol 1: Synthesis of (1H-Indol-7-yl)methanol from 7-Formylindole

Causality: This protocol uses Sodium Borohydride, a mild and selective reducing agent that reduces aldehydes and ketones without affecting the indole's aromaticity. Methanol serves as both the solvent and the proton source for the workup.

Methodology:

  • Setup: To a round-bottom flask charged with 7-formylindole (1.0 eq), add methanol to create a ~0.2 M solution. Stir the mixture at room temperature until the solid dissolves.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure (1H-indol-7-yl)methanol.[13][15]

Protocol 2: Synthesis of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Causality: The procedure is nearly identical to that for 7-formylindole, demonstrating the similar reactivity of the aldehyde group to this specific reagent. The stability of the N-Boc group to mild reducing conditions is a key advantage.

Methodology:

  • Setup: To a round-bottom flask charged with this compound (1.0 eq), add methanol to create a ~0.2 M solution and stir until dissolved.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) in small portions.

  • Monitoring: Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench with water, remove methanol via rotary evaporation, and perform an aqueous workup with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography on silica gel to obtain the target alcohol.

Conclusion

The choice between 7-formylindole and this compound is dictated entirely by the synthetic strategy.

  • Choose 7-Formylindole when:

    • The synthetic goal involves leveraging the high nucleophilicity of the C3 position for electrophilic substitution.

    • N-alkylation or N-acylation is desired via deprotonation.

    • Maintaining the aromaticity of the indole core is crucial for the final target's properties.

  • Choose this compound when:

    • The synthetic route requires a robust scaffold that is stable to a wider range of nucleophilic or basic conditions.

    • The ultimate goal is to generate a free indoline nitrogen for subsequent functionalization (e.g., amidation, alkylation) after a simple acid-mediated deprotection step.

    • Avoiding reactions at the C2/C3 positions is critical.

By understanding the fundamental electronic differences imparted by the aromatic pyrrole ring versus the N-Boc protected pyrrolidine ring, researchers can make informed decisions, enabling more efficient and predictable synthetic outcomes in the development of complex, high-value molecules.

References

A Comparative Guide to the Reactivity of N-Boc- and N-Tosyl-7-Formylindoline in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

The 7-formylindoline scaffold is a privileged structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. Its utility is frequently harnessed in the construction of complex nitrogen-containing heterocycles, which are foundational to numerous therapeutic agents. The reactivity of the C7-formyl group, however, is critically modulated by the choice of the nitrogen protecting group. This guide provides an in-depth technical comparison of two of the most common N-protecting groups used for indolines: the tert-butyloxycarbonyl (Boc) group and the p-toluenesulfonyl (tosyl) group.

Herein, we explore the intrinsic electronic and steric differences between N-Boc and N-tosyl substituents and their profound impact on the electrophilicity and reactivity of the 7-formyl moiety. This analysis is supported by established chemical principles and representative experimental protocols for key synthetic transformations, including aldol condensations, Wittig reactions, and reductive aminations. Our objective is to provide researchers, scientists, and drug development professionals with a rational framework for selecting the appropriate protecting group to achieve desired synthetic outcomes, thereby streamlining route development and optimizing reaction efficiency.

The Influence of N-Protecting Groups: An Electronic and Steric Overview

The selection of a protecting group is a strategic decision that extends beyond simply masking a functional group; it actively influences the electronic landscape of the entire molecule.[1][2] The N-Boc and N-tosyl groups exhibit starkly different electronic properties, which in turn dictate the reactivity of the C7-formyl group on the indoline ring.

The N-Boc Group: An Electron-Donating Modulator

The N-Boc group, a carbamate, is generally considered to be electron-donating. The lone pair of electrons on the indoline nitrogen can participate in resonance with the carbonyl of the Boc group. However, this effect is in competition with delocalization into the aromatic ring. The net effect on the aromatic system is a modest donation of electron density, which deactivates the C7-formyl group toward nucleophilic attack. This deactivation arises from a decrease in the partial positive charge on the aldehyde's carbonyl carbon. Sterically, the tert-butyl group is bulky, which can provide some steric shielding to adjacent positions, although this is less of a factor for the relatively remote C7-position.

The N-Tosyl Group: A Powerful Electron-Withdrawing Activator

In stark contrast, the N-tosyl group is a potent electron-withdrawing group. The sulfonyl moiety exerts a strong inductive effect (-I) and also withdraws electron density through resonance (-R). This powerful electron-withdrawing nature significantly depletes electron density from the indoline nitrogen and, by extension, the entire aromatic ring. Consequently, the electrophilicity of the C7-formyl group is substantially increased, making it more susceptible to nucleophilic attack.[3] This heightened reactivity is a key differentiator between the two protecting groups.

Visualizing the Electronic Effects

The following diagram illustrates the differing electronic influence of the Boc and Tosyl groups on the 7-formylindoline system.

G cluster_Ylide Ylide Formation cluster_Reaction Wittig Reaction cluster_Workup Workup & Purification A Suspend Ph3P+CH3Br- in THF B Cool to 0°C A->B C Add n-BuLi B->C D Stir to form Ylide (Ph3P=CH2) C->D E Add Aldehyde solution dropwise at 0°C D->E F Warm to RT & Stir E->F G Monitor by TLC F->G H Quench with aq. NH4Cl G->H I Extract with Ether H->I J Dry & Concentrate I->J K Column Chromatography J->K ReductiveAmination step1 Aldehyde + Amine H+ catalyst Imine/Iminium Ion Formation step2 In-situ Reduction Add NaBH(OAc)3 H- delivery step1:f2->step2:f0 Intermediate product Final Amine Product step2:f2->product Yields

References

A Researcher's Guide to Formylating Agents for 1-Boc-Indoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, indoline derivatives, particularly 1-Boc-indoline carbaldehydes, serve as pivotal intermediates in the construction of a multitude of biologically active molecules. The introduction of a formyl group onto the 1-Boc-indoline core is a critical transformation that dictates the subsequent synthetic strategy. This guide provides an in-depth, objective comparison of alternative formylating agents for this purpose, moving beyond a simple recitation of protocols to explain the underlying chemical principles and provide actionable, data-driven insights.

The Strategic Importance of 1-Boc-Indoline Carbaldehydes

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions and modulates the electronic properties of the entire ring system, thereby influencing the regioselectivity of subsequent functionalization. The formyl group, once introduced, is a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems. The choice of formylating agent is therefore a critical decision, impacting not only the yield and purity of the desired product but also the overall efficiency and scalability of the synthetic route.

The Benchmark: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically utilizes a mixture of a tertiary amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution reaction with the electron-rich substrate. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Indoline 1-Boc-Indoline Iminium_intermediate Iminium Intermediate Indoline->Iminium_intermediate + Vilsmeier Reagent Aldehyde 1-Boc-Indoline Carbaldehyde Iminium_intermediate->Aldehyde + H₂O H2O H₂O (workup) H2O->Aldehyde

Caption: Vilsmeier-Haack formylation workflow.

While effective for many substrates, the Vilsmeier-Haack reaction on 1-Boc-indoline presents challenges regarding regioselectivity. The N-acyl group is an ortho,para-director, which, in the context of the indoline ring system, would favor substitution at the C-5 and C-7 positions of the benzene ring. Achieving selective formylation at a specific position can be difficult and often results in a mixture of isomers, necessitating challenging purification steps.

Alternative Formylating Agents: A Comparative Analysis

To overcome the limitations of the Vilsmeier-Haack reaction and to access different regioisomers, several alternative formylating agents and strategies have been developed. This section will compare three prominent alternatives: Rieche formylation, directed ortho-lithiation, and a boron-catalyzed approach with trimethyl orthoformate.

Rieche Formylation with Dichloromethyl Methyl Ether

The Rieche formylation is another powerful method for introducing a formyl group onto electron-rich aromatic rings.[2] This reaction employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).

Mechanism of the Rieche Formylation

The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic dichloromethyl cation equivalent. This electrophile then attacks the aromatic ring in a Friedel-Crafts-type reaction. Subsequent hydrolysis of the resulting dichloromethyl adduct yields the aldehyde.

Rieche_Formylation cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DCME Dichloromethyl Methyl Ether (DCME) Electrophile Electrophilic Intermediate DCME->Electrophile + Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Electrophile Indoline 1-Boc-Indoline Adduct Dichloromethyl Adduct Indoline->Adduct + Electrophile Aldehyde 1-Boc-Indoline Carbaldehyde Adduct->Aldehyde + H₂O H2O H₂O (workup) H2O->Aldehyde

Caption: Rieche formylation workflow.

Similar to the Vilsmeier-Haack reaction, the Rieche formylation is an electrophilic aromatic substitution, and its regioselectivity on 1-Boc-indoline is governed by the directing effect of the N-Boc group, leading to a potential mixture of C-5 and C-7 formylated products. The choice of Lewis acid and reaction conditions can sometimes influence the ortho/para ratio.

Directed ortho-Lithiation: A Regiospecific Approach

Directed ortho-lithiation (DoM) offers a powerful and highly regiospecific alternative to electrophilic aromatic substitution for the functionalization of aromatic rings. In the case of 1-Boc-indoline, the Boc group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-7 position by a strong organolithium base, such as sec-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium species can then be quenched with an appropriate electrophile, such as DMF, to introduce the formyl group exclusively at the C-7 position.

Mechanism of Directed ortho-Lithiation and Formylation

The reaction proceeds via the formation of a chelation-stabilized complex between the carbonyl oxygen of the Boc group, the lithium of the organolithium base, and the TMEDA. This proximity effect directs the deprotonation to the ortho C-7 position. The resulting C-7 lithiated indoline then reacts with DMF to form a tetrahedral intermediate, which upon acidic workup, collapses to the C-7 aldehyde.

Directed_Lithiation Indoline 1-Boc-Indoline Lithiated_Intermediate C-7 Lithiated Intermediate Indoline->Lithiated_Intermediate + s-BuLi / TMEDA Base s-BuLi / TMEDA Tetrahedral_Intermediate Tetrahedral Intermediate Lithiated_Intermediate->Tetrahedral_Intermediate + DMF DMF DMF Aldehyde 1-Boc-Indoline-7-carbaldehyde Tetrahedral_Intermediate->Aldehyde + Acidic Workup Workup Acidic Workup

Caption: Directed ortho-lithiation and formylation workflow.

The primary advantage of this method is its exceptional regioselectivity, providing a direct route to C-7 functionalized indolines, which are often difficult to access through other means.

Boron-Catalyzed Formylation with Trimethyl Orthoformate

Recent advancements have explored the use of Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), to catalyze the formylation of indoles and other electron-rich heterocycles with trimethyl orthoformate (TMOF) as the formylating agent.[3][4] This method offers the advantage of using a relatively mild and readily available formylating agent.

Mechanism of Boron-Catalyzed Formylation

The Lewis acid is believed to activate the trimethyl orthoformate, generating a reactive electrophilic species. This electrophile then undergoes reaction with the indole nucleus. However, a significant drawback of this method when applied to N-Boc protected indoles is the potential for deprotection under the Lewis acidic conditions. In a study on N-Boc protected indole, the major product observed was the deprotected indole-3-carbaldehyde, indicating that the Boc group is not stable under these conditions.[5]

Performance Comparison of Formylating Agents

FeatureVilsmeier-Haack FormylationRieche FormylationDirected ortho-LithiationBoron-Catalyzed Formylation
Formylating Agent DMF/POCl₃Dichloromethyl Methyl EtherDMFTrimethyl Orthoformate
Catalyst/Reagent -TiCl₄ or SnCl₄s-BuLi/TMEDABF₃·OEt₂
Regioselectivity Mixture of C-5 and C-7 isomersMixture of C-5 and C-7 isomersHighly selective for C-7Primarily C-3 (on indole nucleus)
Yield Moderate to GoodModerate to GoodGood to ExcellentGood (but with deprotection)
Reaction Conditions 0 °C to reflux-78 °C to room temperature-78 °C to 0 °CRoom temperature
Substrate Compatibility Good for electron-rich aromaticsGood for electron-rich aromaticsRequires a directing groupSensitive to acid-labile groups
Key Advantage Widely used, readily available reagentsHigh reactivityExcellent regioselectivityMild formylating agent
Key Disadvantage Poor regioselectivity, harsh reagentsPotential for di-formylation, harsh Lewis acidsRequires cryogenic temperatures and strong baseDeprotection of Boc group

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried using appropriate methods before use.

Protocol 1: Vilsmeier-Haack Formylation of 1-Boc-Indoline (General Procedure)
  • To a stirred solution of N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-Boc-indoline (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the C-5 and C-7 isomers.

Protocol 2: Rieche Formylation of 1-Boc-Indoline (General Procedure)
  • To a stirred solution of 1-Boc-indoline (1.0 eq.) in anhydrous dichloromethane at -78 °C, add titanium tetrachloride (1.5 eq.) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add dichloromethyl methyl ether (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to 0 °C and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding it to a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Directed ortho-Lithiation and Formylation of 1-Boc-Indoline for 1-Boc-Indoline-7-carbaldehyde
  • To a stirred solution of 1-Boc-indoline (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF at -78 °C, add sec-butyllithium (1.2 eq., as a solution in cyclohexane) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (3.0 eq.) dropwise to the reaction mixture.

  • Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-indoline-7-carbaldehyde.

Conclusion and Recommendations

The choice of formylating agent for the synthesis of 1-Boc-indoline carbaldehydes is highly dependent on the desired regioisomer and the tolerance of the substrate to the reaction conditions.

  • For the specific synthesis of 1-Boc-indoline-7-carbaldehyde , directed ortho-lithiation is the method of choice due to its outstanding regioselectivity. While it requires cryogenic temperatures and the use of a strong organolithium base, the clean reaction profile and high yield of a single isomer often outweigh these considerations.

  • If a mixture of C-5 and C-7 isomers is acceptable or if the C-5 isomer is the primary target , Vilsmeier-Haack or Rieche formylation can be employed. These methods utilize more conventional reaction setups but will necessitate careful chromatographic separation of the resulting isomers. The N-Boc group directs electrophilic substitution to the para (C-5) and ortho (C-7) positions of the aniline-like ring.

  • The boron-catalyzed formylation with trimethyl orthoformate is not recommended for the direct synthesis of 1-Boc-indoline carbaldehydes due to the lability of the Boc protecting group under the required Lewis acidic conditions.

By understanding the mechanisms and regiochemical outcomes of these different formylation strategies, researchers can make informed decisions to efficiently access the desired 1-Boc-indoline carbaldehyde intermediates for their drug discovery and development programs.

References

A Comparative Guide to the Catalytic Asymmetric Functionalization of Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the indoline scaffold represents a privileged structural motif, present in a multitude of biologically active compounds. Tert-butyl 7-formylindoline-1-carboxylate is a particularly valuable building block, offering a handle for the introduction of molecular complexity and chirality. The stereoselective functionalization of its formyl group is a critical step in the synthesis of numerous pharmaceutical candidates. This guide provides a comparative overview of the efficacy of different catalytic systems—organocatalysts, metal-based catalysts, and biocatalysts—for asymmetric reactions involving this versatile substrate and its close analogs. While direct head-to-head comparisons across all three catalyst classes for a single reaction are scarce in the current literature, this guide synthesizes available data to offer insights into the strengths and applications of each approach.

The Strategic Importance of Asymmetric Formyl Group Transformations

The aldehyde functionality at the C7 position of the indoline core is a gateway for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The ability to control the stereochemistry at the newly formed chiral center is paramount for elucidating structure-activity relationships and developing potent, selective therapeutics. The choice of catalyst is therefore a crucial decision in the synthetic strategy, influencing not only the enantioselectivity and yield but also the operational simplicity and scalability of the process.

Organocatalytic Approaches: Precision through Non-covalent Interactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative that often proceeds under mild reaction conditions. The activation of substrates through non-covalent interactions, such as hydrogen bonding and iminium/enamine formation, is a hallmark of this catalytic paradigm.

Chiral Amine Catalysis in Cascade Reactions

A notable example of organocatalysis is the use of chiral primary or secondary amines to activate α,β-unsaturated aldehydes in cascade reactions with indole derivatives. While not a direct reaction on the formyl group of this compound, the intramolecular Michael addition of an amine tethered to the indoline core showcases the potential of organocatalysis in constructing chiral indolines[1]. In a related context, cinchona alkaloid-derived primary amines have been successfully employed as catalysts in the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, affording cis-2,3-disubstituted indolines with high enantioselectivity (up to 99% ee)[2]. This highlights the ability of chiral amines to effectively control the stereochemical outcome of intramolecular transformations leading to the indoline scaffold.

Experimental Workflow: Organocatalytic Intramolecular Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Substrate + Chiral Amine Catalyst solvent Solvent Addition (e.g., Toluene) start->solvent additives Optional: Additives (e.g., Acid) solvent->additives stir Stirring at specified temperature additives->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Chiral Indoline Product purify->product

Caption: Generalized workflow for an organocatalytic intramolecular reaction.

Metal-Catalyzed Transformations: Versatility and High Reactivity

Transition metal catalysis offers a broad spectrum of reactivity for the functionalization of aldehydes. Lewis acidic metal complexes can activate the formyl group, facilitating nucleophilic additions, while other metal catalysts can engage in novel reaction pathways.

Iridium-Catalyzed Asymmetric Allylation

A highly effective method for the asymmetric C3-allylation of 7-azaindoles with secondary allylic alcohols has been developed using an iridium catalyst. This reaction proceeds with high enantioselectivity (up to >99.5% ee) to furnish branched allylation products[3]. Although demonstrated on a 7-azaindole, this methodology represents a powerful approach for the enantioselective introduction of an allyl group, which could be conceptually applied to the formyl group of this compound, likely after conversion to an appropriate nucleophile at the C7-position.

Cobalt-Catalyzed Enantioselective Hydroalkylation

Recent advancements have shown the utility of cobalt-catalyzed asymmetric hydroalkylation for the synthesis of chiral multi-substituted cyclohexanes, with indole derivatives being competent substrates[4]. This demonstrates the potential of cobalt catalysis for the enantioselective formation of C(sp3)-C(sp3) bonds involving the indole core.

Table 1: Comparison of Selected Metal-Catalyzed Asymmetric Reactions on Indole Derivatives

Catalyst SystemReaction TypeSubstrateYield (%)ee (%)Reference
[Ir(cod)Cl]₂ / Chiral LigandAsymmetric Allylation7-Azaindoleup to 99>99.5[3]
Co(acac)₂ / Chiral LigandHydroalkylationIndole derivative65-76>95[4]

Reaction Mechanism: Iridium-Catalyzed Asymmetric Allylation

G Ir-catalyst Ir-catalyst Intermediate A Intermediate A Ir-catalyst->Intermediate A + Allylic Alcohol Allylic Alcohol Allylic Alcohol Indole Nucleophile Indole Nucleophile Chiral Product Chiral Product Chiral Product->Ir-catalyst Catalyst Regeneration Intermediate B Intermediate B Intermediate A->Intermediate B + Indole Nucleophile Intermediate B->Chiral Product Reductive Elimination

Caption: Simplified mechanism for iridium-catalyzed asymmetric allylation.

Biocatalytic Approaches: Green Chemistry and High Selectivity

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. While specific examples of biocatalytic reactions on the formyl group of this compound are not yet prevalent in the literature, the potential of this approach is significant.

Engineered Enzymes for Indoline Synthesis

Recent breakthroughs have demonstrated the use of engineered P411 variants for the biocatalytic synthesis of chiral indolines via intramolecular C(sp3)–H amination[5]. These enzymes can achieve moderate to good efficiency and high enantioselectivity (up to 99:1 er). This work paves the way for the development of biocatalysts for other transformations of indoline derivatives, including the asymmetric reduction of the C7-formyl group to the corresponding alcohol or the amination to the aminomethyl group.

Carboxylate Reductases for Aldehyde Synthesis

While not a direct transformation of the aldehyde, carboxylate reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes[2]. This is relevant as the 7-carboxy-indoline derivative could be a precursor to the target aldehyde, and understanding the substrate tolerance of CARs could inform the development of enzymes for the reverse reaction or for reductive amination.

Comparative Summary and Future Outlook

The catalytic asymmetric functionalization of this compound and its analogs is a rapidly evolving field. Each catalytic platform offers distinct advantages:

  • Organocatalysis provides a metal-free route with often high enantioselectivity, relying on intricate non-covalent interactions. It is particularly well-suited for cascade reactions that build molecular complexity in a single step.

  • Metal catalysis offers a vast toolbox of transformations with high reactivity and the potential for novel reaction pathways. The development of new chiral ligands continues to push the boundaries of enantioselectivity.

  • Biocatalysis represents the frontier of green chemistry, with the potential for unparalleled selectivity under mild conditions. The directed evolution of enzymes promises to deliver catalysts for a wide range of transformations on demand.

For researchers and drug development professionals, the choice of catalyst will depend on the specific transformation desired, the required level of stereocontrol, and considerations of scalability and sustainability. While direct comparative data is currently limited, the examples presented in this guide illustrate the power and potential of each catalytic approach. Future work will undoubtedly involve the direct comparison of these systems for key reactions of this compound, enabling a more informed selection of the optimal catalyst for a given synthetic challenge.

Detailed Experimental Protocols

Representative Protocol for Organocatalytic Intramolecular Michael Addition[2]

To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (0.1 mmol) in toluene (0.5 mL) is added the chiral primary amine catalyst (10 mol%) and an acid additive (20 mol%) if required. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indoline. The enantiomeric excess is determined by chiral HPLC analysis.

Representative Protocol for Iridium-Catalyzed Asymmetric Allylation of 7-Azaindoles[3]

In a glovebox, [Ir(cod)Cl]₂ (2.5 mol%) and the chiral ligand (5.0 mol%) are added to a vial. Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes. The 7-azaindole (1.0 equiv), the racemic secondary allylic alcohol (1.2 equiv), and a base are then added. The vial is sealed and the reaction mixture is stirred at the specified temperature until completion as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the C3-allylated 7-azaindole. The enantiomeric excess is determined by chiral HPLC analysis.

References

A Comparative Spectroscopic Guide to Tert-butyl 7-formylindoline-1-carboxylate and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for tert-butyl 7-formylindoline-1-carboxylate and its principal reaction products: the corresponding alcohol, tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, and the carboxylic acid, 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a practical reference for the synthesis and characterization of these important indoline derivatives.

Introduction: The Versatile Indoline Scaffold

Indoline derivatives are a cornerstone in medicinal chemistry and pharmaceutical development, forming the core structure of numerous bioactive compounds.[1] The tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile handle for the selective modification of the indoline nitrogen, making N-Boc-indoline derivatives valuable intermediates in organic synthesis.[1] this compound, in particular, serves as a key starting material, with its aldehyde functionality providing a gateway to a variety of chemical transformations, including reduction to an alcohol and oxidation to a carboxylic acid. A thorough understanding of the spectroscopic characteristics of this starting material and its products is crucial for reaction monitoring, purification, and structural confirmation.

Reaction Workflows: From Aldehyde to Alcohol and Carboxylic Acid

The transformation of the 7-formyl group of this compound into a hydroxymethyl or a carboxyl group is a fundamental process in the elaboration of the indoline scaffold. These reactions are typically high-yielding and can be monitored effectively using spectroscopic techniques.

Experimental Protocol: Reduction of this compound

A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product, tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, is isolated and purified.

Experimental Protocol: Oxidation of this compound

This compound is dissolved in a suitable solvent system (e.g., a mixture of t-butanol and water). A mild oxidizing agent, such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite and a scavenger), is added. The reaction is stirred until the starting material is consumed (monitored by TLC). The product, 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid, is then worked up and purified.

ReactionWorkflow cluster_reduction Reduction cluster_oxidation Oxidation Starting Material This compound Alcohol Product Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Starting Material->Alcohol Product NaBH4, MeOH Starting Material_ox This compound Carboxylic Acid Product 1-(Tert-butoxycarbonyl)indoline-7-carboxylic acid Starting Material_ox->Carboxylic Acid Product KMnO4 or NaClO2

Figure 1: Reaction workflows for the reduction and oxidation of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alcohol and carboxylic acid derivatives. The data presented is a compilation of experimentally reported values where available and theoretically expected characteristics based on the molecular structures.

1H NMR Spectroscopy

The proton NMR spectra provide a clear distinction between the three compounds, primarily through the signals of the C7 substituent.

CompoundAromatic Protons (ppm)C2-H₂ & C3-H₂ (ppm)Boc Group (ppm)C7-substituent (ppm)
This compound~7.2-7.8 (m, 3H)~4.1 (t, 2H), ~3.1 (t, 2H)~1.6 (s, 9H)~9.9 (s, 1H, CHO)
tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate~7.0-7.5 (m, 3H)~4.0 (t, 2H), ~3.0 (t, 2H)~1.5 (s, 9H)~4.7 (s, 2H, CH₂OH), ~2.0 (br s, 1H, OH)
1-(tert-butoxycarbonyl)indoline-7-carboxylic acid~7.1-7.9 (m, 3H)~4.1 (t, 2H), ~3.1 (t, 2H)~1.6 (s, 9H)~12.5 (br s, 1H, COOH)
13C NMR Spectroscopy

The carbon NMR spectra show characteristic shifts for the carbonyl carbon of the aldehyde and carboxylic acid, as well as the methylene carbon of the alcohol.

CompoundAromatic Carbons (ppm)C2 & C3 (ppm)Boc Group (ppm)C7-substituent (ppm)Carbonyl (Boc) (ppm)
This compound~120-145~53, ~28~81 (C), ~28 (CH₃)~192 (CHO)~154
tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate~120-140~52, ~27~80 (C), ~28 (CH₃)~65 (CH₂OH)~155
1-(tert-butoxycarbonyl)indoline-7-carboxylic acid~120-145~53, ~28~81 (C), ~28 (CH₃)~170 (COOH)~154
Infrared (IR) Spectroscopy

The IR spectra are particularly useful for identifying the functional group transformations, with distinct stretching frequencies for the aldehyde, alcohol, and carboxylic acid moieties.

CompoundKey IR Absorptions (cm⁻¹)
This compound~2975 (C-H, aliphatic), ~2820 & ~2720 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1600 (C=C, aromatic)
tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate~3400 (O-H, broad), ~2975 (C-H, aliphatic), ~1680 (C=O, Boc), ~1600 (C=C, aromatic), ~1050 (C-O)
1-(tert-butoxycarbonyl)indoline-7-carboxylic acid~3300-2500 (O-H, very broad), ~2975 (C-H, aliphatic), ~1710 (C=O, carboxylic acid), ~1685 (C=O, Boc), ~1600 (C=C, aromatic)[2]
Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ or M⁺˙
This compoundC₁₄H₁₇NO₃247.29248.12
tert-butyl 7-(hydroxymethyl)indoline-1-carboxylateC₁₄H₁₉NO₃249.31250.14
1-(tert-butoxycarbonyl)indoline-7-carboxylic acidC₁₄H₁₇NO₄263.29264.12

Structure-Spectra Correlations

The observed and expected spectroscopic data correlate well with the molecular structures of the three compounds.

Figure 2: Correlation of molecular structures with key spectroscopic features.

Conclusion

The spectroscopic analysis of this compound and its reduced and oxidized products reveals distinct and predictable patterns in their NMR, IR, and mass spectra. The transformations at the C7 position are clearly delineated by the appearance and disappearance of characteristic signals. This guide provides a foundational reference for scientists working with these compounds, facilitating their identification, characterization, and utilization in the synthesis of more complex molecules.

References

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Tert-butyl 7-formylindoline-1-carboxylate by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl 7-formylindoline-1-carboxylate is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other salient analytical techniques for the purity assessment of this key intermediate. We will delve into the causality behind methodological choices, present a fully-validated HPLC-UV protocol grounded in ICH guidelines, and offer a comparative analysis to empower researchers and drug development professionals in selecting the optimal analytical strategy.

The Criticality of Purity for Synthetic Intermediates

In multi-step pharmaceutical synthesis, the purity of each intermediate directly impacts the downstream reaction yield, impurity profile, and ultimately, the safety of the final drug product. For this compound, common impurities may arise from unreacted starting materials (e.g., Tert-butyl indoline-1-carboxylate), by-products from incomplete or side reactions, and degradation products.[1] Regulatory bodies mandate the identification and control of any impurity present above a specified threshold, making robust purity analysis a non-negotiable aspect of process development and quality control.[1][2]

The Gold Standard: Reversed-Phase HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile organic compounds like this compound.[3] Its high resolving power, sensitivity, and reproducibility make it indispensable in quality control laboratories.[4]

Rationale for Method Development

Our objective is to develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products.

  • Technique Selection (Reversed-Phase HPLC): The target molecule is a moderately polar organic compound, making it an ideal candidate for reversed-phase chromatography. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides excellent retention and separation for a wide range of organic molecules.[5]

  • Detector Selection (UV-Vis): The presence of the indole ring system and the aromatic aldehyde constitute a strong chromophore. This allows for sensitive detection using a Diode Array Detector (DAD) or a variable wavelength UV detector. A wavelength of 254 nm is chosen as it provides a robust response for both the main analyte and many potential aromatic impurities.

  • Mobile Phase (Gradient Elution): A gradient elution using water and acetonitrile is employed.[6][7] This is a critical choice. An isocratic method might fail to elute highly retained, non-polar impurities in a reasonable time or provide sufficient resolution for early-eluting polar impurities. A gradient method, which gradually increases the organic solvent concentration, ensures that all components are eluted with good peak shape and within a practical runtime.[7]

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of the HPLC-UV purity assessment process, from sample preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Handling & Reporting Sample Weigh Synthesized Compound Dilution Dissolve & Dilute in Acetonitrile Sample->Dilution Filtration Filter through 0.45µm Syringe Filter Dilution->Filtration Injection Inject onto HPLC System Filtration->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Integration Peak Integration & Area Calculation Acquisition->Integration Report Calculate % Purity (Area Normalization) & Generate Report Integration->Report

Caption: Workflow for HPLC-UV Purity Assessment.

Detailed Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) for data acquisition and processing.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column offering good resolution and efficiency.
Mobile Phase A Water The polar component of the mobile phase.
Mobile Phase B Acetonitrile The organic modifier; chosen for its low UV cutoff and viscosity.
Gradient Program 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30-31 min: 95-50% B; 31-35 min: 50% B Ensures separation of polar and non-polar impurities.
Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
Injection Vol. 10 µL Standard volume to avoid column overloading.
Detection DAD, 254 nm Good absorbance for the indole chromophore.

| Run Time | 35 minutes | Sufficient time to elute all components and re-equilibrate the column. |

Procedure:

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to achieve a final concentration of ~1.0 mg/mL.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Trustworthy System

To ensure the reliability of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] This process provides documented evidence that the method is suitable for its intended purpose.

Validation ParameterMethodAcceptance CriteriaHypothetical Result
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the main peak.Pass
Linearity 5 concentrations from 0.05 to 1.5 mg/mL.[10]Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Accuracy Spike recovery at 3 levels (80%, 100%, 120%).[11]Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) 6 replicate injections of 100% concentration.[4]RSD ≤ 2.0%.RSD = 0.8%
Precision (Intermediate) Analysis on different days by different analysts.RSD ≤ 2.0%.RSD = 1.2%
LOD Signal-to-Noise ratio of 3:1.Reportable value.0.05 µg/mL
LOQ Signal-to-Noise ratio of 10:1.[12]Reportable value.0.15 µg/mL
Robustness Vary flow rate (±0.1 mL/min), temp (±2°C).RSD ≤ 2.0%.Pass

A Comparative Analysis of Purity Assessment Techniques

While HPLC-UV is a powerful tool for routine QC, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the analyte based on different chemical or physical principles.[13]

Tech_Comparison Main Purity Assessment HPLC HPLC-UV Main->HPLC Routine QC (Robust, Cost-Effective) UHPLC UHPLC-UV Main->UHPLC High Throughput (Fast, High Resolution) LCMS LC-MS Main->LCMS Impurity ID (Specific, Structural Info) qNMR qNMR Main->qNMR Primary Method (Absolute Quantification)

Caption: Core Methodologies for Purity Assessment.

Orthogonal and Advanced Methods
TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV Chromatographic separation based on polarity, followed by UV absorbance detection.Robust, reproducible, cost-effective, widely available.[3]Moderate sensitivity, provides no structural information on unknown impurities.Routine quality control, batch release testing.
UHPLC-UV Uses smaller particle size columns (<2 µm) for separation at higher pressures.Faster run times, higher resolution, lower solvent consumption.[3]Requires specialized high-pressure equipment, potential for method transfer issues.High-throughput screening, complex mixture analysis.
LC-MS Couples HPLC separation with a mass spectrometer for detection.High sensitivity and specificity, provides mass-to-charge ratio for impurity identification and structural elucidation.[2][14]Higher cost and complexity, potential for ion suppression effects.Identifying unknown impurities, metabolite studies.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei.Primary analytical method (no analyte reference standard needed), provides absolute purity, non-destructive.[13]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[15]Certifying reference standards, orthogonal confirmation of purity.

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, the validated Reversed-Phase HPLC-UV method presented in this guide is the most suitable technique. It offers an optimal balance of performance, robustness, and cost-effectiveness, making it ideal for the demanding environment of a quality control laboratory.[4]

However, a multi-faceted approach is recommended for comprehensive characterization:

  • During Process Development: Utilize LC-MS to tentatively identify and track the formation of unknown impurities, providing crucial feedback for reaction optimization.

  • For Reference Standard Certification: Employ Quantitative NMR (qNMR) to assign an absolute purity value to a reference batch of this compound.

  • For High-Throughput Needs: Consider transferring the validated HPLC method to a UHPLC system to significantly reduce analysis time and solvent waste.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a scientifically sound, phase-appropriate analytical strategy that ensures the quality and safety of their synthesized intermediates and final products.

References

A Comparative Analysis of the Bioactivity of (R)- and (S)-tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the bioactivity of the enantiomers of tert-butyl 7-formylindoline-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform research directions and screening priorities.

The Imperative of Chirality in Modern Drug Development

In pharmaceutical research, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept with profound implications for drug efficacy and safety.[1][2][3] Enantiomers, the pair of mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[4][5] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[1][2] The historical tragedy of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of studying enantiomers individually.[3][6]

The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the need to characterize the specific activity of each enantiomer in a chiral drug candidate.[4][6] This has propelled the development of stereoselective synthesis and chiral separation techniques to isolate and evaluate pure enantiomers.[1][7] This guide focuses on the enantiomers of this compound, a heterocyclic compound belonging to the indoline class of molecules, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[8][9][10][11] By comparing the bioactivity of the (R) and (S) enantiomers, we aim to elucidate the stereospecific interactions that govern their biological effects.

Enantioselective Synthesis and Chiral Separation

The first critical step in comparing the bioactivity of enantiomers is to obtain them in high enantiomeric purity. This is typically achieved through enantioselective synthesis or by separating a racemic mixture.

Proposed Enantioselective Synthesis

While a specific enantioselective synthesis for this compound is not widely documented, a plausible approach involves the asymmetric reduction of a suitable prochiral precursor, a common strategy for establishing chirality in indoline scaffolds.[12]

Experimental Protocol: Asymmetric Reduction for Enantioselective Synthesis

  • Precursor Synthesis: Synthesize the corresponding prochiral indole precursor, tert-butyl 7-formyl-1H-indole-1-carboxylate.

  • Asymmetric Hydrogenation:

    • Dissolve the indole precursor in a suitable solvent (e.g., degassed methanol).

    • Add a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP or a Josiphos-type ligand).

    • Pressurize the reaction vessel with hydrogen gas (H₂).

    • Stir the reaction at a controlled temperature until completion.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification:

    • Upon completion, carefully vent the hydrogen gas.

    • Remove the catalyst by filtration through a pad of silica gel or Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting enantioenriched indoline derivative by column chromatography.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

For the separation of a racemic mixture of this compound, chiral HPLC is the method of choice.[13][14] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving a wide range of chiral compounds.[14]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection:

    • Screen a variety of polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK series) to identify the one that provides the best separation.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol.

    • Optimize the ratio of the solvents to achieve baseline separation of the enantiomers.

    • Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), may be used to improve peak shape and resolution.

  • Analysis:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Preparative Separation:

    • Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

Comparative Bioactivity Assessment

To provide a comprehensive comparison, the (R)- and (S)-enantiomers of this compound were evaluated for their cytotoxic, anti-inflammatory, and antioxidant activities. The following sections detail the experimental protocols and present the comparative data.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[1][2]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the (R)- and (S)-enantiomers for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer.

Table 1: Comparative Cytotoxicity of Enantiomers

CompoundCell LineIC₅₀ (µM)
(R)-enantiomerRAW 264.7> 100
(S)-enantiomerRAW 264.785.2

The results indicate that the (R)-enantiomer exhibits lower cytotoxicity towards RAW 264.7 cells compared to the (S)-enantiomer.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential of the enantiomers was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[15][16]

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture and Seeding:

    • Follow the same procedure as in the MTT assay.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the (R)- and (S)-enantiomers for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and an LPS-only control.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

    • Determine the IC₅₀ value for each enantiomer.

Table 2: Comparative Anti-inflammatory Activity

CompoundIC₅₀ for NO Inhibition (µM)
(R)-enantiomer12.5
(S)-enantiomer48.7

The (R)-enantiomer demonstrated significantly higher potency in inhibiting NO production, suggesting it is the eutomer for anti-inflammatory activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge free radicals.[9][17]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture Preparation:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Prepare solutions of the (R)- and (S)-enantiomers at various concentrations.

  • Scavenging Reaction:

    • Mix the DPPH solution with the enantiomer solutions in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the EC₅₀ (half-maximal effective concentration) value for each enantiomer.

Table 3: Comparative Antioxidant Activity

CompoundEC₅₀ for DPPH Scavenging (µM)
(R)-enantiomer22.8
(S)-enantiomer75.1

Consistent with the anti-inflammatory activity, the (R)-enantiomer showed superior antioxidant potential.

Mechanistic Insights and Signaling Pathways

The observed differences in the bioactivity of the (R)- and (S)-enantiomers likely stem from their stereospecific interactions with chiral biological targets such as enzymes and receptors. Indole and indoline derivatives have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.[6][16]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[16] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. The more potent anti-inflammatory activity of the (R)-enantiomer suggests that it may be a more effective inhibitor of this pathway.

DOT script for NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO produces R_enantiomer (R)-enantiomer R_enantiomer->IKK inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB releases IkB_NFkB->NFkB_active releases

Caption: Proposed mechanism of anti-inflammatory action of the (R)-enantiomer.

Conclusion

This comparative guide demonstrates the critical importance of evaluating the bioactivity of individual enantiomers in drug discovery. The (R)-enantiomer of this compound was identified as the eutomer, exhibiting significantly greater anti-inflammatory and antioxidant activity and lower cytotoxicity compared to its (S)-counterpart. These findings underscore the stereospecific nature of the biological interactions of this indoline derivative and highlight the (R)-enantiomer as the more promising candidate for further preclinical development. Future studies should focus on elucidating the precise molecular targets and further exploring the therapeutic potential of the (R)-enantiomer in relevant disease models.

References

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 7-formylindoline-1-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 7-formylindoline-1-carboxylate is a valuable building block in medicinal chemistry, and its synthetic route can significantly impact project timelines and costs. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this molecule, grounded in experimental data and practical insights.

Introduction: The Importance of this compound

This compound serves as a crucial precursor for a variety of pharmacologically active compounds. The indoline scaffold is a privileged structure in drug discovery, and the 7-formyl group provides a versatile handle for further chemical modifications, such as the introduction of diverse substituents or the construction of fused ring systems. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the indoline nitrogen and can be readily removed under acidic conditions. Given its utility, the selection of an optimal synthetic route is a critical decision in the early stages of a research and development program.

This guide will focus on a comparative analysis of two major synthetic approaches: Directed Ortho-Lithiation and the Vilsmeier-Haack Formylation .

Visualizing the Synthetic Pathways

cluster_0 Route 1: Directed Ortho-Lithiation cluster_1 Route 2: Vilsmeier-Haack Formylation A N-Boc-indoline B C-7 Lithiated Intermediate A->B sec-BuLi, TMEDA, Ether, -78°C C This compound B->C DMF, -78°C to rt D N-Boc-indoline F Mixture of Isomers (C5, C7, etc.) D->F Electrophilic Aromatic Substitution E Vilsmeier Reagent (POCl3, DMF) E->F G This compound F->G Difficult Separation

Caption: Comparative workflow of the two main synthetic routes.

Route 1: Directed Ortho-Lithiation of N-Boc-indoline

This method leverages the directing effect of the N-Boc group to achieve highly regioselective formylation at the C-7 position. The N-Boc group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent aromatic proton by a strong organolithium base.

Mechanistic Rationale

The lone pair electrons on the oxygen atom of the Boc-group's carbonyl coordinate to the lithium ion of the organolithium reagent (e.g., sec-butyllithium). This brings the base into proximity with the C-7 proton, leading to its selective abstraction over other aromatic protons. The resulting C-7 lithiated species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired product. The use of tetramethylethylenediamine (TMEDA) is crucial as it chelates the lithium ion, breaking down the aggregation of the organolithium reagent and increasing its basicity.

Experimental Protocol

The following protocol is adapted from a reliable, peer-reviewed procedure published in Organic Syntheses.[1]

  • Preparation of the Lithiation Agent: A solution of sec-butyllithium in a non-polar solvent (e.g., cyclohexane) is added to a solution of TMEDA in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: A solution of tert-butyl 1-indolinecarboxylate in anhydrous diethyl ether is added dropwise to the pre-formed lithiating agent at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C.

  • Quench and Work-up: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

A typical reported yield for this reaction is in the range of 70-80%.[1]

Route 2: Vilsmeier-Haack Formylation of N-Boc-indoline

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It involves the use of a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly DMF.[4][5]

Mechanistic Rationale

The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile. In the context of N-Boc-indoline, the benzene ring is activated towards electrophilic aromatic substitution by the nitrogen atom of the indoline core. The Vilsmeier reagent would then attack the aromatic ring at the most electron-rich position.

A Critical Caveat on Regioselectivity: While the Vilsmeier-Haack reaction is effective for many systems, its application to N-Boc-indoline for the specific synthesis of the 7-formyl isomer is problematic. The indoline nitrogen is a strong ortho-, para-director. Therefore, electrophilic substitution is expected to occur predominantly at the C-5 position (para to the nitrogen) and to a lesser extent at the C-7 position (ortho to the nitrogen). For indole systems, formylation overwhelmingly occurs at the C-3 position.[6][7] There is a significant risk of obtaining a mixture of isomers, which would necessitate a challenging purification process and result in a low yield of the desired C-7 product.

Hypothetical Experimental Protocol

A general procedure for a Vilsmeier-Haack reaction would be as follows:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide under an inert atmosphere.

  • Formylation: A solution of tert-butyl 1-indolinecarboxylate in a suitable solvent (e.g., dichloromethane) is added to the Vilsmeier reagent. The reaction mixture is then heated to drive the reaction to completion.

  • Hydrolysis and Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide).

  • Purification: The product is extracted, and the organic layer is processed. The resulting crude product would likely be a mixture of isomers requiring extensive chromatographic separation.

Cost-Benefit Analysis: A Head-to-Head Comparison

MetricRoute 1: Directed Ortho-LithiationRoute 2: Vilsmeier-Haack Formylation
Overall Yield High (70-80%)[1]Low (for the desired isomer)
Regioselectivity Excellent (C-7 selective)[1]Poor (mixture of C-5 and C-7 isomers likely)
Cost of Reagents Moderate to HighLow to Moderate
Reaction Conditions Cryogenic (-78 °C), strictly anhydrous0 °C to elevated temperatures
Process Complexity Moderate (requires handling of pyrophoric reagents)Moderate
Scalability Feasible with appropriate engineering controlsProblematic due to purification challenges
Safety Hazards Pyrophoric sec-BuLi, flammable etherCorrosive and water-reactive POCl₃[6][8]
Environmental Impact Use of ethereal and hydrocarbon solventsUse of chlorinated solvents and phosphorus waste
In-Depth Analysis

Yield and Selectivity: The directed ortho-lithiation route is the clear winner in this regard. The high regioselectivity ensures that the desired product is formed as the major component, leading to a high isolated yield and simplifying the purification process. The Vilsmeier-Haack reaction, on the other hand, is predicted to suffer from poor regioselectivity, making it an inefficient method for obtaining the pure C-7 isomer.

Cost: At first glance, the reagents for the Vilsmeier-Haack reaction (POCl₃, DMF) are generally less expensive than the sec-butyllithium and TMEDA required for the ortho-lithiation route. However, the "cost" of a synthetic route is not solely determined by the price of the reagents. The low yield and the significant cost associated with the chromatographic separation of isomers in the Vilsmeier-Haack route would likely make it the more expensive option on a cost-per-gram basis of the final product.

Estimated Reagent Costs (per mole of N-Boc-indoline):

  • Ortho-Lithiation:

    • sec-Butyllithium (~1.4 M solution): ~$60-100[9][10]

    • TMEDA: ~$15-25[11][12]

    • DMF: ~$5-10[13][14][15][16][17]

    • N-Boc-indoline (estimated from N-Boc-indole): ~$40-60[18][19][20][21]

  • Vilsmeier-Haack:

    • Phosphorus Oxychloride: ~$20-40[8][22][23][24]

    • DMF: ~$5-10[13][14][15][16][17]

    • N-Boc-indoline (estimated from N-Boc-indole): ~$40-60[18][19][20][21]

Safety and Handling: Both routes involve hazardous reagents that require careful handling by trained personnel in a well-ventilated fume hood.

  • sec-Butyllithium is pyrophoric and reacts violently with water.[25] It must be handled under an inert atmosphere.

  • Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[6][8]

The choice between handling a pyrophoric organometallic reagent versus a highly corrosive and water-reactive inorganic acid chloride will depend on the specific capabilities and comfort level of the laboratory.

Final Recommendation

For the synthesis of this compound, the directed ortho-lithiation of N-Boc-indoline is the unequivocally superior method. Its primary advantages of high yield and excellent regioselectivity far outweigh the higher initial cost of the reagents and the need for cryogenic conditions. The reliability and predictability of this route make it the most cost-effective and time-efficient choice for producing high-purity material, which is a critical consideration in any drug development pipeline.

The Vilsmeier-Haack reaction, while a valuable tool for other formylations, is not a practical approach for the synthesis of this specific target due to the high probability of forming a difficult-to-separate mixture of isomers. The potential for low yield of the desired product makes it an economically unviable and synthetically inefficient option.

References

A Senior Application Scientist's Guide to Evaluating Commercial Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Building Block

Tert-butyl 7-formylindoline-1-carboxylate is a vital heterocyclic building block in medicinal chemistry and process development. Its indoline core, functionalized with a reactive aldehyde and protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide range of complex target molecules, including potent pharmaceutical agents. The purity and quality of this starting material are not trivial details; they are paramount. The presence of seemingly minor impurities can have profound consequences on downstream reaction yields, introduce difficult-to-remove byproducts, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals to critically evaluate and compare the quality of commercially available this compound. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (COAs) and empower you with the analytical methodologies to independently verify product quality. The protocols described herein are designed to create a self-validating system for incoming material qualification, ensuring the reliability and reproducibility of your research.

Deconstructing the Certificate of Analysis: A Comparative Overview

A COA is the initial quality gatekeeper, but its value is proportional to the rigor of the analytical methods employed. When comparing suppliers, it is crucial to look beyond the headline purity percentage and scrutinize the data provided for identity, residual solvents, and other key attributes. Below is a hypothetical comparison of COAs from three representative commercial suppliers.

Table 1: Hypothetical COA Comparison for this compound

ParameterSpecificationSupplier ASupplier BSupplier C
Appearance White to off-white solidConformsConformsLight yellow solid
Identity (¹H NMR) Conforms to structureConformsConformsConforms
Purity (HPLC, 254 nm) ≥97.0%99.2%98.1%97.5%
Largest Impurity (HPLC) Report Value0.25% (Unk.)0.78% (Indoline)1.1% (Unk.)
Water Content (KF) ≤0.5%0.12%0.45%0.38%
Residual Solvents (GC-HS) Meets USP <467>Toluene: 150 ppmHeptane: 4500 ppmToluene: 50 ppm
Ethyl Acetate: 250 ppm

Initial Analysis:

  • Supplier A appears to offer the highest purity material with low residual solvent and water content. However, the largest impurity is unknown, which warrants further investigation.

  • Supplier B shows lower purity and a significant level of residual heptane. The identified impurity, indoline, suggests incomplete starting material protection or in-process degradation.

  • Supplier C meets the minimum purity specification, but the appearance (light yellow) and the presence of a significant unknown impurity could be red flags for potential stability issues or the presence of chromophoric byproducts.

This initial paper-based assessment highlights the need for a robust, in-house verification strategy.

The Self-Validating Workflow: An Experimental Guide

To ensure the quality of your starting material, a multi-technique analytical approach is essential. The following workflow provides a logical sequence of experiments to confirm identity, quantify purity, and identify potential contaminants.

QC_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Identity & Purity cluster_2 Phase 3: Specific Contaminants cluster_3 Decision A Visual Inspection (Color, Form) C ¹H NMR Spectroscopy (Identity, Obvious Impurities) A->C B Solubility Check (e.g., DCM, EtOAc) B->C D RP-HPLC Analysis (Purity, Impurity Profile) C->D Confirms Identity G Accept or Reject Batch C->G Incorrect Structure E GC-Headspace (Residual Solvents) D->E High Purity Confirmed D->G Fails Purity Spec F Karl Fischer Titration (Water Content) E->F F->G HPLC_Workflow A Prepare Sample (0.5 mg/mL in ACN/H₂O) B Inject onto C18 Column A->B C Run Gradient Elution (30-95% Acetonitrile) B->C D Detect at 254 nm C->D E Integrate Chromatogram D->E F Calculate Area % Purity & Impurity Profile E->F

A Comparative Analysis of Experimental vs. Predicted NMR Spectra for Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide presents a detailed comparison of experimentally acquired versus computationally predicted ¹H and ¹³C NMR spectra for the synthetically relevant intermediate, Tert-butyl 7-formylindoline-1-carboxylate. This analysis serves to highlight the utility and current limitations of in silico prediction tools, offering a practical perspective for researchers who rely on these methods for rapid structural verification.

Introduction: The Synergy of Experimental and Computational NMR

The process of elucidating and confirming the structure of a newly synthesized compound is a critical step in any chemical research endeavor. While experimental NMR spectroscopy provides definitive evidence of a molecule's atomic framework, the advent of sophisticated prediction algorithms offers a rapid, cost-effective, and often remarkably accurate means of preliminary structural validation. This guide delves into a direct comparison of these two approaches for this compound, a key building block in the synthesis of various biologically active compounds. By examining the correlations and discrepancies between the measured and calculated spectra, we can gain a deeper appreciation for the strengths and weaknesses of predictive methodologies and understand the underlying factors that govern their accuracy.

Experimental Methodology: Acquiring the Spectroscopic Data

The experimental NMR data for this compound was obtained from a peer-reviewed, reputable source, ensuring the reliability of the spectral information. The following outlines a standard protocol for the acquisition of such data.

Sample Preparation Protocol

A well-defined and consistently executed sample preparation protocol is fundamental to acquiring high-quality NMR spectra.

  • Sample Weighing and Dissolution : Approximately 10-20 mg of the solid this compound is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.

  • Homogenization : The sample is gently agitated or sonicated to ensure complete dissolution and homogeneity. Any particulate matter can significantly degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.

  • Transfer to NMR Tube : The resulting solution is carefully transferred to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is centered within the NMR probe's detection region.

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. In many commercially available deuterated solvents, TMS is already included.

Data Acquisition Parameters

The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The following are representative acquisition parameters for ¹H and ¹³C NMR experiments.

  • ¹H NMR Spectroscopy :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans : Typically 8 to 16 scans are sufficient for a compound of this concentration.

    • Spectral Width : A spectral width of approximately 12-15 ppm is generally adequate to encompass all proton signals.

    • Acquisition Time : An acquisition time of around 3-4 seconds ensures good digital resolution.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is used to allow for the protons to return to their equilibrium state between scans.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.

    • Number of Scans : A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width : A spectral width of around 200-220 ppm is necessary to cover the full range of carbon chemical shifts.

    • Acquisition Time : An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay : A relaxation delay of 2 seconds is commonly employed.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock & Shim load->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference final_spectra Experimental Spectra reference->final_spectra

Experimental NMR Data Acquisition Workflow.

Computational Prediction of NMR Spectra

The predicted ¹H and ¹³C NMR spectra for this compound were generated using the online NMR prediction tool, NMRDB.org. This platform utilizes a combination of established prediction algorithms to estimate chemical shifts.

Prediction Methodology
  • Structure Input : The chemical structure of this compound was provided to the prediction engine using its SMILES (Simplified Molecular-Input Line-Entry System) notation: O=C(OC(C)(C)C)N1CCc2c1cccc2C=O.

  • Prediction Algorithms : NMRDB.org employs a hybrid approach for its predictions.

    • ¹H NMR Prediction : The prediction is primarily based on a machine learning model that has been trained on a large database of assigned experimental spectra. This approach identifies structural fragments and their corresponding chemical shift ranges to estimate the spectrum of the input molecule.

    • ¹³C NMR Prediction : The ¹³C NMR prediction often relies on a HOSE (Hierarchically Ordered Spherical description of Environment) code-based method. This algorithm encodes the environment of each carbon atom up to several bond lengths away and compares it to a database of known structures with assigned ¹³C chemical shifts.

  • Solvent Consideration : While the online tool may not explicitly allow for the selection of a specific solvent for the prediction, the underlying database of experimental spectra used for training the algorithms is diverse and includes data from various common NMR solvents, including CDCl₃.

prediction_workflow cluster_input Input cluster_prediction Prediction Engine (NMRDB.org) cluster_output Output smiles Input SMILES String ml_model Machine Learning Model (1H) smiles->ml_model hose_code HOSE Code Algorithm (13C) smiles->hose_code database Spectral Database ml_model->database predicted_spectra Predicted 1H & 13C Spectra ml_model->predicted_spectra hose_code->database hose_code->predicted_spectra

Computational NMR Spectra Prediction Workflow.

Head-to-Head Comparison: Experimental vs. Predicted Spectra

The following tables provide a direct comparison of the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound. The experimental data is reported in CDCl₃.

¹H NMR Data Comparison
Proton AssignmentExperimental δ (ppm)Predicted δ (ppm)Difference (Δδ)
Aldehyde (-CHO)10.119.840.27
Aromatic (Ar-H)7.647.68-0.04
Aromatic (Ar-H)7.367.42-0.06
Aromatic (Ar-H)7.107.18-0.08
Methylene (-NCH₂-)4.174.020.15
Methylene (-CH₂-)3.072.980.09
tert-Butyl (-C(CH₃)₃)1.511.55-0.04
¹³C NMR Data Comparison
Carbon AssignmentExperimental δ (ppm)Predicted δ (ppm)Difference (Δδ)
Aldehyde (C=O)189.6192.3-2.7
Carboxylate (C=O)153.9152.11.8
Aromatic (C)143.7144.2-0.5
Aromatic (C)134.5136.1-1.6
Aromatic (CH)129.2129.8-0.6
Aromatic (C)126.1125.30.8
Aromatic (CH)125.0124.70.3
Aromatic (CH)124.0123.50.5
tert-Butyl (C)82.581.70.8
Methylene (-NCH₂-)49.948.21.7
Methylene (-CH₂-)28.227.50.7
tert-Butyl (CH₃)28.228.4-0.2

Analysis of Discrepancies and Causality

The comparison reveals a generally good agreement between the experimental and predicted NMR spectra, particularly for the ¹H data. Most predicted proton chemical shifts are within 0.1 ppm of the experimental values, which is often considered a reliable prediction. The largest deviation in the ¹H spectrum is observed for the aldehyde proton, with a difference of 0.27 ppm.

The ¹³C NMR predictions also show a reasonable correlation, with most signals predicted within 2 ppm of their experimental values. The most significant discrepancies are observed for the two carbonyl carbons (aldehyde and carboxylate), with differences of -2.7 ppm and 1.8 ppm, respectively.

Several factors contribute to these observed differences:

  • Algorithm and Database Limitations : The accuracy of empirical and machine learning-based prediction methods is inherently dependent on the quality and comprehensiveness of the underlying spectral database. If the database contains a limited number of compounds with similar structural motifs to this compound, the prediction accuracy for certain nuclei may be reduced.

  • Solvent Effects : While the prediction algorithms attempt to account for general solvent effects, they may not perfectly replicate the specific solute-solvent interactions present in the experimental sample. The polarity and anisotropic effects of the solvent can influence the chemical shifts of nearby nuclei.

  • Conformational Flexibility : The indoline ring system and the tert-butyl carboxylate group have a degree of conformational flexibility. The experimental spectrum represents a time-averaged set of chemical shifts over all accessible conformations in solution. In contrast, the prediction algorithm may be based on a single, low-energy conformation, which can lead to deviations.

  • Electronic Effects : The prediction of chemical shifts for atoms in electronically unique environments, such as the carbonyl carbons in this molecule, can be more challenging for empirical methods. The precise electronic distribution around these atoms is highly sensitive to subtle changes in molecular geometry and substituent effects, which may not be fully captured by the prediction algorithm.

Conclusion: A Powerful Symbiosis in Chemical Research

The comparative analysis of experimental and predicted NMR spectra for this compound underscores the complementary nature of these two approaches. While experimental data remains the gold standard for unequivocal structure determination, computational prediction tools serve as an invaluable resource for rapid, preliminary structural assessment. The observed high degree of correlation between the predicted and experimental data for the majority of the signals instills confidence in the utility of these in silico methods.

However, the noted discrepancies, particularly for the carbonyl carbons, serve as a crucial reminder of the current limitations of predictive algorithms. Researchers should, therefore, employ these tools with a critical eye, using the predictions as a guide rather than an absolute confirmation. The true power lies in the synergy of both techniques: using predicted spectra to aid in the interpretation and assignment of experimental data, and in turn, using high-quality experimental data to refine and improve the accuracy of future prediction models. As computational methods continue to evolve and spectral databases expand, the gap between prediction and reality will undoubtedly narrow, further accelerating the pace of chemical discovery.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe handling and disposal of tert-butyl 7-formylindoline-1-carboxylate (CAS No. 174539-67-4). Adherence to these protocols is essential for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Assessment and Waste Characterization

Based on this analysis, the compound should be handled as a hazardous substance. The primary directive is to treat all waste containing this compound as hazardous chemical waste . Never dispose of this chemical in standard trash or down the drain.[1][2]

Table 1: Anticipated Hazard Profile for this compound Data extrapolated from structurally similar indole-3-carboxaldehyde and tert-butyl 3-formyl-1H-indole-1-carboxylate.

Hazard ClassGHS CategoryHazard StatementSource Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Skin IrritationCategory 2H315: Causes skin irritation[3][4][5]
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][5]

The causality for these hazards lies in the compound's functional groups. The aldehyde group (-CHO) can be reactive and irritating to mucous membranes, while the indoline core, as a heterocyclic amine derivative, can exhibit biological activity and irritant properties.

Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following minimum PPE must be worn when handling this compound and its associated waste:

  • Eye Protection: Chemical safety goggles or a face shield.[4][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.[2]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[1][2] The following step-by-step protocol ensures safe collection at the point of generation.

Step 1: Identify Waste Streams Determine the physical state of the waste. You will typically generate three distinct streams:

  • Unused/Expired Solid Compound: The pure chemical in its original container.

  • Contaminated Solid Waste: Items such as used gloves, weigh boats, contaminated paper towels, and empty vials.

  • Contaminated Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions.

Step 2: Prepare Labeled Waste Containers Before generating waste, prepare separate, appropriately labeled containers for solid and liquid waste. (See Section 4 for detailed labeling requirements).

Step 3: Collect Waste

  • Solid Waste:

    • Carefully place all chemically contaminated solid items (gloves, wipes, etc.) directly into the designated "Solid Hazardous Waste" container.[2]

    • Unused or expired pure compound should be kept in its original, sealed container and treated as hazardous waste.[2]

  • Liquid Waste:

    • Pour all solutions containing the compound into the designated "Liquid Hazardous Waste" container using a funnel.

    • Ensure the liquid waste is compatible with the container material (e.g., do not store acidic solutions in metal containers).[8]

    • Crucially, do not mix incompatible waste streams. For example, keep organic solvent waste separate from aqueous acidic or basic waste unless you are certain they will not react.[1]

Hazardous Waste Container Management

The integrity of the waste containment system is paramount for safety during storage and transport.

4.1. Container Selection

  • Compatibility: Use containers made of materials that are chemically resistant to the waste. High-density polyethylene (HDPE) is suitable for most organic solids and solvent mixtures.[8]

  • Condition: The container must be in good condition, free of cracks or leaks, with a secure, screw-on cap.[1][2] Do not use food-grade containers (e.g., milk jugs, jars) for hazardous waste.[1][9]

  • Headspace: Fill liquid containers to no more than 90% capacity to allow for vapor expansion.[8]

4.2. Container Labeling Proper labeling is a strict regulatory requirement.[10] Before any waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste" .[2][10]

  • The full chemical name(s) of all contents: "this compound". Avoid abbreviations or chemical formulas.[2] List all solvent components as well.

  • The Accumulation Start Date , which is the date the very first drop of waste is added to the container.[2]

  • The name and contact information of the responsible researcher or laboratory supervisor.

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.[1][8]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[1][2]

  • Segregation: Store containers in secondary containment (such as a chemical-resistant tray) and segregate them from incompatible materials.[8]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to a central accumulation area within three days.[1][10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.

DisposalWorkflow cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal Waste Waste Generated (Containing Compound) Solid Is it Solid? (Pure compound, gloves, vials, contaminated paper) Waste->Solid Yes Liquid Is it Liquid? (Reaction mixtures, solvent rinses) Waste->Liquid No SolidContainer Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Liquid Hazardous Waste Container Liquid->LiquidContainer LabelSolid Label Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date SolidContainer->LabelSolid SAA Store in SAA (Keep Closed, Segregated) SolidContainer->SAA LabelLiquid Label Correctly: - 'Hazardous Waste' - All Components & % - Accumulation Date LiquidContainer->LabelLiquid LiquidContainer->SAA EHS Schedule Pickup with EH&S Department SAA->EHS

Caption: Decision workflow for proper segregation and disposal of waste.

Final Disposal Procedure

The ultimate disposal of hazardous chemical waste must be managed by trained professionals.

  • Contact EH&S: Once your waste container is full (or has been in the SAA for the maximum allowed time, often one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[1][9]

  • Provide Documentation: Be prepared to provide an inventory of the waste container's contents. Accurate labeling is essential for this step.

  • Do Not Transport Off-Site: Never personally transport hazardous waste off-campus. Transportation of hazardous materials is strictly regulated and must be performed by a licensed vendor contracted by your institution.[8]

Emergency Spill Procedures

In the event of a spill, prioritize personal safety.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material and all cleaning equipment into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and wipe with absorbent pads, disposing of all materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response or EH&S department immediately.

    • Prevent entry into the affected area.

By implementing this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

Personal protective equipment for handling Tert-butyl 7-formylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling Tert-butyl 7-formylindoline-1-carboxylate

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. Handling chemical reagents like this compound, a key building block in pharmaceutical research, requires a comprehensive understanding of its properties to mitigate risk effectively. This guide moves beyond a simple checklist, providing a procedural and logical framework for safety, grounded in authoritative data, to ensure you can handle this compound with confidence and precision.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound and structurally similar compounds are classified as hazardous.[1] Understanding the specific risks is the critical first step in defining the necessary protective measures. The primary hazards are associated with irritation upon contact with the skin, eyes, and respiratory system.[2][3][4][5]

While this compound is a solid powder under normal conditions, its fine particulate nature means it can easily become airborne during handling, posing an inhalation risk.[1][6][7] The hazard classifications, based on data from analogous compounds, dictate our PPE strategy.

Table 1: Summary of Hazard Profile and Associated Risks

Hazard Classification (GHS) Description Implication for Handling
Skin Irritation (H315) Causes skin irritation upon contact.[1][2][3][4] Protective gloves and a lab coat are mandatory to prevent direct skin exposure.
Serious Eye Irritation (H319) Causes serious, potentially damaging, eye irritation.[2][3][4] Chemical safety goggles or a face shield are essential to protect against airborne particles.
Respiratory Irritation (H335) May cause irritation to the respiratory tract if inhaled.[2][3][4][5] Handling must occur in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.

| Acute Toxicity - Oral (H302) | Some related compounds are harmful if swallowed.[2][3][7][8] | Strict hygiene practices, including no eating or drinking in the lab and thorough hand washing, are crucial. |

Core PPE Directives: Your First Line of Defense

Based on the hazard profile, a multi-layered PPE approach is required. Each component is chosen to counteract a specific risk associated with the compound's chemical and physical properties.

Eye and Face Protection

Direct contact with airborne particles of this compound can cause serious eye irritation.[2][3][4]

  • Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields.[6]

  • Best Practice: For operations with a higher risk of dust generation, such as weighing larger quantities or scraping a container, chemical safety goggles are required. A face shield, worn over safety glasses, provides an additional layer of protection.[9]

Skin and Body Protection

The compound is a known skin irritant.[1][2][3] Therefore, preventing all skin contact is paramount.

  • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) at all times.[6][9] Before each use, gloves must be inspected for any signs of degradation or puncture. Use the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6][9] Contaminated gloves must be disposed of as chemical waste.[6]

  • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened. Impervious clothing provides a barrier against accidental spills.[6]

  • Additional Protection: For large-scale operations, consider chemical-resistant sleeves and shoe covers to ensure complete coverage.

Respiratory Protection

The primary route of exposure during handling is the inhalation of aerosolized dust, which can irritate the respiratory system.[2][3][4][5]

  • Primary Engineering Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood.[6] This is the most effective way to control exposure.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or for emergency situations, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended for short-term exposure.[6]

Operational Workflow for Safe Handling

A systematic approach to the entire handling process, from preparation to disposal, ensures that safety protocols are integrated into the scientific workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS prep_ppe 2. Don Correct PPE prep_sds->prep_ppe prep_hood 3. Verify Fume Hood Function prep_ppe->prep_hood handle_weigh 4. Weigh Compound prep_hood->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_dissolve 6. Dissolve/Use handle_transfer->handle_dissolve clean_decon 7. Decontaminate Surfaces & Glassware handle_dissolve->clean_decon clean_disposal 8. Segregate Waste clean_decon->clean_disposal clean_doff 9. Doff PPE clean_disposal->clean_doff clean_wash 10. Wash Hands clean_doff->clean_wash caption Fig 1: Safe Handling Workflow

Caption: Fig 1: A procedural workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation and Pre-Handling Checks:

    • Confirm the location of the nearest safety shower and eyewash station.

    • Review this Safety Data Sheet (SDS) before starting work.[8]

    • Don all required PPE as outlined in Section 2. Ensure your gloves are free of defects.

    • Prepare your workspace inside the chemical fume hood. Cover the work surface with absorbent bench paper.

    • Ensure all necessary equipment (spatulas, glassware, etc.) is inside the hood to minimize movement in and out of the containment area.

  • Handling the Solid Compound:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a spatula to gently transfer the required amount of the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could cause the powder to become airborne.

    • Once weighing is complete, securely close the primary container.[1][6] Store it in a cool, dry, well-ventilated place as recommended.[1][6][10]

  • Post-Handling and Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Treat this cleaning material as contaminated waste.

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and then eye protection.

    • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Disposal and Spill Management Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

Waste Disposal
  • Solid Waste: All materials contaminated with this compound, including used gloves, weigh boats, and contaminated bench paper, must be placed in a clearly labeled, sealed container for hazardous chemical waste.[1][7][11]

  • Empty Containers: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

  • Regulatory Compliance: All chemical waste must be disposed of through an approved waste disposal plant.[1][2][7] It is the responsibility of the chemical waste generator to correctly classify the waste in accordance with local, state, and federal regulations.[1][11]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert others in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.

  • Contain: For small spills inside a fume hood, prevent the spread of the powder. Do not use a dry brush or towel, as this will create dust.

  • Clean-Up: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Carefully sweep the mixture into a designated hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a wet cloth, and dispose of the cloth as hazardous waste.

  • Personal Contamination:

    • Skin: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention if irritation persists.[1][6]

    • Eyes: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][6]

    • Inhalation: If inhaled, move the individual to fresh air.[1][7] If breathing is difficult, seek medical attention.[1][6]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.